6-O-(E)-Caffeoylglucopyranose
Descripción
Propiedades
Fórmula molecular |
C15H18O9 |
|---|---|
Peso molecular |
342.30 g/mol |
Nombre IUPAC |
[(2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C15H18O9/c16-8-3-1-7(5-9(8)17)2-4-11(18)23-6-10-12(19)13(20)14(21)15(22)24-10/h1-5,10,12-17,19-22H,6H2/b4-2+/t10-,12-,13+,14-,15?/m1/s1 |
Clave InChI |
JVVFTHAOTNXPOZ-SSLCBRODSA-N |
SMILES isomérico |
C1=CC(=C(C=C1/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H](C(O2)O)O)O)O)O)O |
SMILES canónico |
C1=CC(=C(C=C1C=CC(=O)OCC2C(C(C(C(O2)O)O)O)O)O)O |
Origen del producto |
United States |
Foundational & Exploratory
The Natural Provenance of 6-O-(E)-Caffeoylglucopyranose: A Technical Guide for Researchers
Introduction: 6-O-(E)-Caffeoylglucopyranose is a phenolic compound belonging to the hydroxycinnamic acid glycoside family. It is an ester formed from the condensation of the C6 hydroxyl group of glucose with the carboxylic acid group of (E)-caffeic acid. This natural product has garnered interest within the scientific community for its potential biological activities, including antioxidant and enzyme inhibitory effects. This technical guide provides an in-depth overview of the natural sources of this compound, methodologies for its isolation and quantification, and insights into its biological significance.
Natural Sources of this compound
This compound and its isomers have been identified in various plant species. The distribution of this compound can vary significantly between different plant parts, such as leaves, stems, and flowers. Key botanical sources identified in the scientific literature are detailed below.
Key Plant Families and Species
-
Caprifoliaceae: The genus Vaccinium is a notable source. Specifically, the leaves of Vaccinium dunalianum have been found to contain 6-O-(E)-caffeoyl-d-glucopyranose[1].
-
Lamiaceae: Caryopteris incana is another plant where caffeoyl glucose derivatives have been reported. While a direct quantification of this compound is not available, a related compound, 6-O-caffeoylphlinoside, has been quantified in the leaves, suggesting the presence of a metabolic pathway for such compounds[2][3].
-
Ranunculaceae: The aerial parts of Ranunculus muricatus have been shown to contain caffeoyl-β-d-glucopyranoside, and its antioxidant properties have been evaluated[4][5].
-
Balanophoraceae: While not specifying the 6-O- isomer, the parasitic plant Balanophora simaoensis is a rich source of various caffeoyl glucose esters, indicating its potential as a source for related compounds[6].
Quantitative Analysis
The concentration of this compound and its related compounds can be influenced by factors such as the plant's geographical location, harvest time, and the specific analytical methods employed. The following table summarizes the available quantitative data for related compounds.
| Plant Species | Plant Part | Compound | Concentration | Reference |
| Caryopteris incana | Leaves | 6-O-caffeoylphlinoside | 28.15 mg/g of BuOH fraction | [2] |
Note: Data for the exact concentration of this compound is limited in the currently available literature. The value presented is for a structurally related compound.
Experimental Protocols
The isolation and quantification of this compound from natural sources typically involve a multi-step process encompassing extraction, purification, and analytical determination.
Extraction of this compound
A general workflow for the extraction of caffeoyl glycosides from plant material is outlined below.
Detailed Methodology:
-
Sample Preparation: The plant material (e.g., leaves) is air-dried or freeze-dried to remove moisture and then ground into a fine powder to increase the surface area for solvent extraction[7].
-
Extraction: The powdered plant material is extracted with a suitable solvent. Methanol is commonly used for the extraction of polar compounds like caffeoyl glycosides[4]. An 80% aqueous methanol solution has also been effectively used for extracting these compounds from Vaccinium dunalianum[8]. The extraction can be performed at room temperature with agitation or by using methods like ultrasound-assisted extraction to improve efficiency[9].
-
Filtration and Concentration: The resulting mixture is filtered to remove solid plant debris. The filtrate, containing the dissolved phytochemicals, is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract[7].
Isolation and Purification
Further purification of the crude extract is necessary to isolate this compound. This is typically achieved through various chromatographic techniques.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. synapse.koreamed.org [synapse.koreamed.org]
- 4. Caffeoyl-β-D-glucopyranoside and 1,3-dihydroxy-2-tetracosanoylamino-4-(E)-nonadecene isolated from Ranunculus muricatus exhibit antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Caffeoyl-β-d-glucopyranoside and 1,3-dihydroxy-2-tetracosanoylamino-4-(E)-nonadecene isolated from Ranunculus muricatus exhibit antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Phytochemicals: Extraction, Isolation, and Identification of Bioactive Compounds from Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isolation and Identification of 2 New 6−<i>O</i>−caffeoylglucosides from the Leaves of <i>Vaccinium dunalianum</i> [xnldxb.ns.swfu.edu.cn]
- 9. researchgate.net [researchgate.net]
A Technical Guide to the Isolation of 6-O-(E)-Caffeoylglucopyranose from Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the methodologies for isolating 6-O-(E)-caffeoylglucopyranose from various plant sources. The document outlines detailed experimental protocols, presents quantitative data for comparison, and includes workflow diagrams to facilitate a clear understanding of the isolation and purification processes.
Introduction
This compound is a phenolic compound belonging to the phenylpropanoid glycoside class. It is an ester of caffeic acid and glucose. This natural product is found in a variety of plant species and has garnered significant interest within the scientific community for its potential therapeutic properties, including antioxidant activities. The isolation and purification of this compound are crucial steps for its further investigation and potential application in the pharmaceutical and nutraceutical industries. This guide aims to provide researchers and drug development professionals with a detailed technical resource for the efficient isolation of this compound.
Plant Sources and Quantitative Data
This compound has been identified in various plant families, with its concentration varying depending on the plant species, part of the plant used, and the extraction method. The Solanaceae family, particularly tomato-based products, has been noted for containing this compound as the predominant caffeoyl glucose isomer.[1] The following table summarizes available quantitative data on the presence of caffeoyl glucose isomers in different plant sources.
| Plant Source | Plant Part | Compound | Concentration | Reference |
| Tomato-based products | Fruit | 6-O-caffeoyl glucoside | Up to 390 ppm | (Mentioned in Patras et al., 2018) |
| Buddleja globosa | Leaves | Caffeoyl glucoside isomers | Identified, not quantified | Espinoza et al., 2021 |
| Ranunculus muricatus | Aerial parts | Caffeoyl-β-d-glucopyranoside | Isolated, specific yield not provided | Azam et al., 2013 |
Experimental Protocols
The isolation of this compound from plant extracts typically involves a multi-step process encompassing extraction, fractionation, and purification. The following protocols are based on established methodologies for the isolation of phenolic compounds from plant materials.
Extraction
The initial step involves the extraction of the compound from the plant material. Methanol (B129727) is a commonly used solvent for this purpose due to its ability to efficiently extract a wide range of polar and semi-polar compounds.
Protocol: Methanol Extraction
-
Preparation of Plant Material: Air-dry the plant material (e.g., leaves, aerial parts) at room temperature and then grind it into a fine powder.
-
Maceration: Soak the powdered plant material in methanol (e.g., 1 kg of plant material in 5 L of methanol) at room temperature for 24-48 hours.
-
Filtration: Filter the mixture through a suitable filter paper (e.g., Whatman No. 1) to separate the extract from the solid plant residue.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain the crude methanol extract.
Fractionation
The crude extract is a complex mixture of various phytochemicals. Fractionation is employed to separate the compounds based on their polarity, thereby enriching the fraction containing the target compound.
Protocol: Liquid-Liquid Partitioning
-
Suspending the Extract: Suspend the crude methanol extract in distilled water.
-
Solvent Partitioning: Perform successive liquid-liquid partitioning with solvents of increasing polarity. For example, start with a non-polar solvent like n-hexane to remove lipids and chlorophylls, followed by a medium-polarity solvent like ethyl acetate (B1210297), which is often effective in extracting phenylpropanoid glycosides.
-
Collection of Fractions: Collect the different solvent fractions and concentrate them using a rotary evaporator. The ethyl acetate fraction is likely to be enriched with this compound.
Purification
The final step involves the purification of the target compound from the enriched fraction using chromatographic techniques. A combination of column chromatography and preparative High-Performance Liquid Chromatography (HPLC) is often employed to achieve high purity.
Protocol: Column Chromatography
-
Stationary Phase: Pack a glass column with a suitable stationary phase, such as silica (B1680970) gel or a reversed-phase material like C18.
-
Loading the Sample: Dissolve the dried ethyl acetate fraction in a minimal amount of the initial mobile phase and load it onto the column.
-
Elution: Elute the column with a gradient of solvents. For normal-phase silica gel chromatography, a gradient of increasing polarity (e.g., from chloroform (B151607) to methanol) is typically used. For reversed-phase chromatography, a gradient of decreasing polarity (e.g., from water to methanol or acetonitrile) is employed.
-
Fraction Collection: Collect the eluate in fractions and monitor the separation using Thin-Layer Chromatography (TLC) or analytical HPLC.
-
Pooling and Concentration: Combine the fractions containing the target compound and concentrate them.
Protocol: Preparative High-Performance Liquid Chromatography (HPLC)
Further purification to obtain highly pure this compound can be achieved using preparative HPLC.
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient of acidified water (e.g., with 0.1% formic acid) and methanol or acetonitrile (B52724) is a typical mobile phase.
-
Gradient Program: An optimized gradient program is crucial for good separation. An example of a generic gradient could be:
-
0-10 min: 10-30% B
-
10-25 min: 30-60% B
-
25-30 min: 60-10% B (where A is acidified water and B is methanol/acetonitrile)
-
-
Detection: UV detection at a wavelength corresponding to the maximum absorbance of the caffeoyl moiety (around 320-330 nm) is suitable.
-
Fraction Collection: Collect the peak corresponding to this compound.
-
Purity Confirmation: The purity of the isolated compound should be confirmed by analytical HPLC and its structure elucidated using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Visualization of Workflows
The following diagrams illustrate the key experimental workflows described in this guide.
Caption: General workflow for the isolation of this compound.
Caption: Logical steps in the preparative HPLC purification process.
Conclusion
The isolation of this compound from plant extracts is a feasible process that relies on a systematic combination of extraction, fractionation, and chromatographic purification techniques. The protocols and workflows outlined in this guide provide a solid foundation for researchers to develop and optimize their own isolation strategies. Further research is warranted to explore a wider range of plant sources and to quantify the yield of this promising bioactive compound more extensively. The successful isolation and purification of this compound will undoubtedly facilitate its further pharmacological evaluation and potential development into novel therapeutic agents.
References
Biosynthesis of 6-O-(E)-Caffeoylglucopyranose in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-O-(E)-caffeoylglucopyranose is a naturally occurring phenolic compound found in various plant species, exhibiting a range of bioactive properties of interest to the pharmaceutical and nutraceutical industries. Its biosynthesis is intricately linked to the general phenylpropanoid pathway, culminating in a specific glucosylation step. This technical guide provides an in-depth overview of the biosynthetic pathway of this compound, detailing the enzymatic reactions, key intermediates, and regulatory aspects. The document includes a compilation of available quantitative data, detailed experimental protocols for the characterization of the involved enzymes, and visual representations of the metabolic and experimental workflows to facilitate a comprehensive understanding for research and development purposes.
Introduction
Caffeic acid and its derivatives, including this compound, are synthesized via the phenylpropanoid pathway, a major route of secondary metabolism in plants. This pathway is responsible for the production of a wide array of phenolic compounds that play crucial roles in plant development, defense, and interaction with the environment. This compound is a glucose ester of caffeic acid, where the caffeoyl moiety is attached to the 6-position of the glucose molecule. Understanding its biosynthesis is critical for metabolic engineering approaches aimed at enhancing its production in plants or for developing biocatalytic systems for its synthesis.
The Biosynthetic Pathway
The biosynthesis of this compound can be divided into two main stages:
-
The General Phenylpropanoid Pathway: The synthesis of the precursor, caffeic acid.
-
The Final Glucosylation Step: The attachment of a glucose molecule to caffeic acid.
The General Phenylpropanoid Pathway: Synthesis of Caffeic Acid
The synthesis of caffeic acid begins with the aromatic amino acid L-phenylalanine, which is derived from the shikimate pathway. A series of three enzymatic reactions converts L-phenylalanine to p-coumaroyl-CoA, a key intermediate in phenylpropanoid metabolism. Subsequent hydroxylation and activation steps lead to the formation of caffeoyl-CoA, which can then be converted to caffeic acid.
The key enzymes involved in this part of the pathway are:
-
Phenylalanine Ammonia-Lyase (PAL): Catalyzes the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid. This is a key regulatory step in the phenylpropanoid pathway.[1][2][3]
-
Cinnamate-4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates trans-cinnamic acid at the 4-position to produce p-coumaric acid.[4][5][6][7]
-
4-Coumarate-CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A to form p-coumaroyl-CoA.[8][9][10][11][12]
-
p-Coumarate 3-Hydroxylase (C3H): Another cytochrome P450 monooxygenase that hydroxylates p-coumaroyl-CoA to produce caffeoyl-CoA.
-
Thioesterase Activity: While not fully elucidated in all species, a thioesterase is presumed to hydrolyze caffeoyl-CoA to release free caffeic acid.
Figure 1: General phenylpropanoid pathway leading to caffeic acid.
Final Glucosylation Step: Formation of this compound
The final step in the biosynthesis is the esterification of the carboxyl group of caffeic acid with a glucose molecule. This reaction is catalyzed by a specific UDP-glucosyltransferase (UGT). While the precise enzyme responsible for the formation of the 6-O-ester has not been definitively identified in all plant species, evidence points towards members of the UGT84 family of glycosyltransferases. These enzymes are known to catalyze the formation of glucose esters with various phenolic acids, including hydroxycinnamic acids.
The reaction proceeds as follows:
Caffeic Acid + UDP-Glucose -> this compound + UDP
Figure 2: Final glucosylation step in the biosynthesis of this compound.
Quantitative Data
The following tables summarize the available quantitative data for the key enzymes in the biosynthetic pathway. It is important to note that these values can vary significantly between plant species and experimental conditions.
Table 1: Kinetic Properties of Phenylalanine Ammonia-Lyase (PAL)
| Plant Species | Substrate | Km (µM) | Vmax (units) | Reference |
| Petroselinum crispum (Parsley) | L-Phenylalanine | 35 | - | [13] |
| Nicotiana tabacum (Tobacco) | L-Phenylalanine | 270 | - | [1][2] |
| Solanum melongena (Eggplant) | L-Phenylalanine | - | Varies with elicitor treatment | [14] |
Table 2: Kinetic Properties of Cinnamate-4-Hydroxylase (C4H)
| Plant Species | Substrate | Km (µM) | kcat (s-1) | Reference |
| Sorghum bicolor | trans-Cinnamic Acid | 1.5 ± 0.2 | 2.5 ± 0.1 | [4] |
| Helianthus tuberosus | trans-Cinnamic Acid | 2.5 | - | [6][15] |
| Glycine max (Soybean) | trans-Cinnamic Acid | - | Varies among isoforms | [7] |
Table 3: Kinetic Properties of 4-Coumarate-CoA Ligase (4CL)
| Plant Species | Substrate | Km (µM) | kcat (s-1) | Reference |
| Marchantia paleacea | p-Coumaric Acid | 93.99 | - | [10] |
| Marchantia paleacea | Caffeic Acid | 113.30 | - | [10] |
| Selaginella moellendorffii | p-Coumaric Acid | - | Varies between isoforms | [11] |
| Peucedanum praeruptorum | p-Coumaric Acid | - | Higher activity than with other substrates | [12] |
Table 4: Kinetic Properties of UGT84 Family Enzymes with Phenolic Acids
| Enzyme | Plant Species | Substrate | Km (µM) | Reference |
| UGT84A23 | Punica granatum | Gallic Acid | 130 ± 10 | |
| UGT84A24 | Punica granatum | Gallic Acid | 250 ± 20 | |
| UGT84A119 | - | Sinapic Acid | - | |
| UGT84A49 | - | Sinapic Acid | - |
Experimental Protocols
This section provides detailed methodologies for the key experiments required to study the biosynthesis of this compound.
Phenylalanine Ammonia-Lyase (PAL) Activity Assay
Principle: The activity of PAL is determined by measuring the rate of conversion of L-phenylalanine to trans-cinnamic acid, which can be monitored spectrophotometrically by the increase in absorbance at 290 nm.[1][2]
Protocol:
-
Enzyme Extraction:
-
Homogenize plant tissue in a cold extraction buffer (e.g., 0.1 M sodium borate (B1201080) buffer, pH 8.8, containing 2 mM β-mercaptoethanol).
-
Centrifuge the homogenate at 4°C to pellet cell debris.
-
The supernatant contains the crude enzyme extract.
-
-
Assay Mixture:
-
Prepare a reaction mixture containing 0.1 M sodium borate buffer (pH 8.8) and L-phenylalanine (e.g., 10 mM).
-
-
Reaction:
-
Initiate the reaction by adding the enzyme extract to the assay mixture.
-
Incubate at a specific temperature (e.g., 37°C).
-
-
Measurement:
-
Monitor the increase in absorbance at 290 nm over time using a spectrophotometer.
-
Calculate the enzyme activity based on the molar extinction coefficient of trans-cinnamic acid.
-
Figure 3: Experimental workflow for the PAL activity assay.
Cinnamate-4-Hydroxylase (C4H) Activity Assay
Principle: C4H activity is determined by measuring the formation of p-coumaric acid from trans-cinnamic acid. This can be analyzed by High-Performance Liquid Chromatography (HPLC).[4][5]
Protocol:
-
Microsome Preparation:
-
C4H is a membrane-bound enzyme, so a microsomal fraction is typically required.
-
Homogenize plant tissue in an appropriate buffer and perform differential centrifugation to isolate the microsomal pellet.
-
-
Assay Mixture:
-
Prepare a reaction mixture containing potassium phosphate (B84403) buffer (e.g., 50 mM, pH 7.5), trans-cinnamic acid, and NADPH.
-
-
Reaction:
-
Initiate the reaction by adding the microsomal preparation.
-
Incubate at a specific temperature (e.g., 30°C).
-
Stop the reaction by adding acid (e.g., HCl) and extracting the products with an organic solvent (e.g., ethyl acetate).
-
-
Analysis:
-
Evaporate the organic solvent and redissolve the residue in a suitable solvent for HPLC analysis.
-
Quantify the amount of p-coumaric acid produced using a standard curve.
-
4-Coumarate-CoA Ligase (4CL) Activity Assay
Principle: 4CL activity is measured by monitoring the formation of the corresponding CoA-thioester, which absorbs light at a specific wavelength. For p-coumaric acid, the formation of p-coumaroyl-CoA can be followed at 333 nm.[8][9][10][11][12]
Protocol:
-
Enzyme Extraction and Purification:
-
Extract total protein from plant tissue. For kinetic studies, purification of the 4CL enzyme may be necessary.
-
-
Assay Mixture:
-
Prepare a reaction mixture containing buffer (e.g., Tris-HCl, pH 7.5), ATP, MgCl₂, Coenzyme A, and p-coumaric acid.
-
-
Reaction:
-
Initiate the reaction by adding the enzyme.
-
-
Measurement:
-
Monitor the increase in absorbance at 333 nm in a spectrophotometer.
-
Calculate the activity based on the molar extinction coefficient of p-coumaroyl-CoA.
-
UDP-Glucosyltransferase (UGT) Activity Assay for 6-O-Caffeoylglucopyranose Synthesis
Principle: The activity of the UGT responsible for 6-O-caffeoylglucopyranose synthesis is determined by measuring the formation of the product from caffeic acid and UDP-glucose. The product can be quantified by HPLC.
Protocol:
-
Recombinant Enzyme Production:
-
Identify candidate UGT genes (e.g., from the UGT84 family) from the plant of interest.
-
Clone the gene into an expression vector and express the recombinant protein in a suitable host (e.g., E. coli or yeast).
-
Purify the recombinant UGT.
-
-
Assay Mixture:
-
Prepare a reaction mixture containing buffer (e.g., potassium phosphate, pH 7.0), caffeic acid, and UDP-glucose.
-
-
Reaction:
-
Initiate the reaction by adding the purified recombinant UGT.
-
Incubate at an optimal temperature (e.g., 30°C).
-
Stop the reaction, for example, by adding methanol.
-
-
Analysis:
-
Analyze the reaction mixture by HPLC to separate and quantify the this compound produced. A standard of the compound would be required for accurate quantification.
-
Figure 4: Experimental workflow for UGT activity assay.
Conclusion
The biosynthesis of this compound is a specialized branch of the well-characterized phenylpropanoid pathway. While the upstream reactions leading to the synthesis of caffeic acid are well understood, the specific enzyme responsible for the final 6-O-glucosylation step, although likely a member of the UGT84 family, requires further definitive characterization in many plant species. The data and protocols presented in this guide provide a solid foundation for researchers to investigate this pathway further, with the ultimate goal of harnessing its potential for the production of this valuable bioactive compound. Future research should focus on the identification and kinetic characterization of specific 6-O-caffeoylglucosyltransferases and the elucidation of the regulatory mechanisms that control the flux through this pathway.
References
- 1. Quantitative relationship between phenylalanine ammonia-lyase levels and phenylpropanoid accumulation in transgenic tobacco identifies a rate-determining step in natural product synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. Structure and Function of the Cytochrome P450 Monooxygenase Cinnamate 4-hydroxylase from Sorghum bicolor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chemical Inactivation of the Cinnamate 4-Hydroxylase Allows for the Accumulation of Salicylic Acid in Elicited Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functional characterization of Cinnamate 4-hydroxylase gene family in soybean (Glycine max) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ebiostore.com [ebiostore.com]
- 9. scielo.br [scielo.br]
- 10. Molecular cloning and functional analysis of 4-coumarate: CoA ligases from Marchantia paleacea and their roles in lignin and flavanone biosynthesis | PLOS One [journals.plos.org]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | Cloning, Functional Characterization and Site-Directed Mutagenesis of 4-Coumarate: Coenzyme A Ligase (4CL) Involved in Coumarin Biosynthesis in Peucedanum praeruptorum Dunn [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
A Comprehensive Technical Review of 6-O-(E)-Caffeoylglucopyranose: Biological Activities and Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-O-(E)-Caffeoylglucopyranose, a naturally occurring phenylpropanoid glycoside, has garnered significant interest within the scientific community for its diverse and potent biological activities. This technical guide provides an in-depth analysis of its antioxidant, enzyme inhibitory, and anti-inflammatory properties. The document summarizes key quantitative data, details experimental methodologies for the cited biological assays, and visualizes the underlying signaling pathways to support further research and drug development efforts.
Core Biological Activities
This compound exhibits a range of biological effects, primarily attributed to the presence of the caffeoyl moiety, which is a well-known antioxidant and signaling molecule. The glucose moiety enhances the compound's solubility and may influence its bioavailability and interaction with biological targets.
Antioxidant Activity
The antioxidant capacity of this compound is a cornerstone of its biological profile. It effectively scavenges free radicals, a key process in mitigating oxidative stress, which is implicated in numerous pathological conditions.
Quantitative Antioxidant Data
| Compound | Assay | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Caffeoyl-β-D-glucopyranoside | DPPH Radical Scavenging | 93.25 ± 0.12[1] | Quercetin | 16.96 ± 0.14[1] |
Experimental Protocol: DPPH Radical Scavenging Assay
The 1,1-diphenyl-2-picryl-hydrazyl (DPPH) assay is a widely used method to evaluate the free radical scavenging ability of a compound.
-
Reagent Preparation: A stock solution of DPPH is prepared in methanol (B129727). This solution is then diluted to achieve an absorbance of approximately 1.0 at 517 nm.
-
Sample Preparation: this compound is dissolved in a suitable solvent (e.g., methanol or DMSO) to create a stock solution, from which serial dilutions are made to obtain a range of concentrations.
-
Reaction Mixture: An aliquot of the sample solution is mixed with the DPPH working solution. A control is prepared with the solvent instead of the sample.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (typically 20-30 minutes).
-
Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [ (Acontrol - Asample) / Acontrol ] x 100 The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined from a plot of inhibition percentage against concentration.
Experimental Workflow for DPPH Assay
Workflow for determining antioxidant activity using the DPPH assay.
Enzyme Inhibitory Activity
This compound has been investigated for its potential to inhibit enzymes involved in various physiological and pathological processes, including tyrosinase and α-glucosidase.
Tyrosinase Inhibition
Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a target for treating hyperpigmentation disorders.
Experimental Protocol: Tyrosinase Inhibition Assay
-
Reagents: Mushroom tyrosinase solution, L-tyrosine or L-DOPA (substrate), and phosphate (B84403) buffer (pH ~6.8) are prepared.
-
Sample Preparation: this compound is dissolved in a suitable solvent to prepare various concentrations.
-
Reaction Mixture: The reaction is initiated by mixing the tyrosinase enzyme, the sample (or solvent for control), and the substrate in a microplate well.
-
Incubation: The plate is incubated at a specific temperature (e.g., 37°C) for a set time.
-
Measurement: The formation of dopachrome (B613829) is monitored by measuring the absorbance at approximately 475-492 nm at regular intervals.
-
Calculation: The rate of reaction is determined from the linear portion of the absorbance versus time curve. The percentage of inhibition is calculated, and the IC50 value is determined.
α-Glucosidase Inhibition
α-Glucosidase is an enzyme located in the brush border of the small intestine that breaks down carbohydrates into glucose. Its inhibition can help manage postprandial hyperglycemia in diabetic patients.
Experimental Protocol: α-Glucosidase Inhibition Assay
-
Reagents: α-glucosidase from Saccharomyces cerevisiae, p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate, and phosphate buffer (pH ~6.8) are prepared.
-
Sample Preparation: this compound is dissolved in a suitable solvent to prepare various concentrations.
-
Reaction Mixture: The enzyme solution is pre-incubated with the sample (or solvent for control) for a short period (e.g., 10 minutes) at 37°C. The reaction is then initiated by adding the pNPG substrate.
-
Incubation: The mixture is incubated for a specific time (e.g., 20-30 minutes) at 37°C.
-
Termination and Measurement: The reaction is stopped by adding a solution of sodium carbonate (Na2CO3). The amount of p-nitrophenol released is quantified by measuring the absorbance at 405 nm.
-
Calculation: The percentage of α-glucosidase inhibition is calculated, and the IC50 value is determined.
Experimental Workflow for Enzyme Inhibition Assays
General workflow for in vitro enzyme inhibition assays.
Anti-inflammatory Activity
Chronic inflammation is a key factor in the pathogenesis of many diseases. Caffeoyl derivatives, including this compound, have demonstrated anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response.
Experimental Protocol: In Vitro Anti-inflammatory Assay (RAW 264.7 Macrophages)
-
Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Cell Viability Assay: To determine non-toxic concentrations of the test compound, a cell viability assay (e.g., MTT assay) is performed.
-
Induction of Inflammation: Cells are pre-treated with various concentrations of this compound for a specific duration (e.g., 1-2 hours) and then stimulated with an inflammatory agent like lipopolysaccharide (LPS).
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO): The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
Pro-inflammatory Cytokines (TNF-α, IL-6): The levels of TNF-α and IL-6 in the culture supernatant are quantified using ELISA kits.
-
-
Calculation: The percentage of inhibition of NO, TNF-α, and IL-6 production is calculated relative to the LPS-stimulated control group. IC50 values are then determined.
Molecular Mechanisms of Action: Signaling Pathway Modulation
The anti-inflammatory effects of caffeoyl compounds are often mediated through the modulation of intracellular signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation, immunity, and cell survival. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., LPS or TNF-α), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and iNOS (inducible nitric oxide synthase). Caffeoyl esters have been shown to inhibit this pathway by preventing the phosphorylation of IκBα, thereby blocking NF-κB nuclear translocation.
Inhibition of the NF-κB Signaling Pathway by Caffeoyl Esters
Caffeoyl esters inhibit NF-κB activation by preventing IKK-mediated phosphorylation of IκBα.
MAPK Signaling Pathway
The MAPK family of serine/threonine kinases, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), are crucial for transducing extracellular stimuli into cellular responses, including inflammation. Inflammatory stimuli activate upstream kinases that, in turn, phosphorylate and activate p38, JNK, and ERK. These activated MAPKs then phosphorylate various transcription factors, such as AP-1 (Activator Protein-1), leading to the expression of pro-inflammatory genes. Caffeoyl esters have been demonstrated to suppress the phosphorylation of p38, JNK, and ERK, thereby downregulating the inflammatory response.
Inhibition of the MAPK Signaling Pathway by Caffeoyl Esters
Caffeoyl esters inhibit MAPK signaling by preventing the phosphorylation of p38, JNK, and ERK.
Conclusion
This compound is a promising natural compound with multifaceted biological activities. Its potent antioxidant, enzyme inhibitory, and anti-inflammatory properties, mediated through the modulation of key signaling pathways such as NF-κB and MAPK, underscore its therapeutic potential. This technical guide provides a foundational resource for researchers and drug development professionals, offering detailed methodologies and a summary of quantitative data to facilitate further investigation and development of this compound for various health applications. Further research is warranted to fully elucidate its in vivo efficacy, safety profile, and potential for clinical translation.
References
In Vitro Antioxidant Activity of 6-O-(E)-Caffeoyl-β-D-glucopyranose: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in vitro antioxidant activity of 6-O-(E)-caffeoyl-β-D-glucopyranose. This naturally occurring phenylpropanoid glycoside has garnered interest for its potential health benefits, which are largely attributed to its antioxidant properties. This document summarizes the available quantitative data on its radical scavenging capabilities, details the experimental protocols for key antioxidant assays, and explores potential signaling pathways involved in its mechanism of action. The information is presented to support further research and development of this compound as a potential therapeutic agent.
Introduction
6-O-(E)-caffeoyl-β-D-glucopyranose is a member of the caffeoyl glycoside family, characterized by a caffeic acid moiety attached to a glucose molecule. The antioxidant activity of phenolic compounds like caffeic acid and its derivatives is well-documented and is primarily attributed to their ability to donate hydrogen atoms or electrons to neutralize free radicals. The glycosylation of caffeic acid can influence its bioavailability and solubility, potentially modulating its antioxidant efficacy. This guide focuses on the in vitro evidence of the antioxidant capacity of the 6-O-caffeoyl isomer.
Quantitative Antioxidant Activity
The antioxidant activity of 6-O-(E)-caffeoyl-β-D-glucopyranose and its isomers has been evaluated using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric used to express the concentration of a compound required to scavenge 50% of the free radicals in a given assay. A lower IC50 value indicates a higher antioxidant activity.
| Compound | Assay | IC50 Value (µM) | Reference Compound | Source Organism | Citation |
| Caffeoyl-β-D-glucopyranose (linkage unspecified) | DPPH | 93.25 ± 0.12 | Quercetin | Ranunculus muricatus | [1][2] |
| 1-O-Caffeoyl-β-D-glucopyranose | DPPH | 37.7 | Not specified | Illicium majus |
Note: The linkage of the caffeoyl moiety to the glucopyranose in the compound isolated from Ranunculus muricatus was not explicitly defined as 6-O- in the cited study. However, it represents the most direct available data for a caffeoyl-β-D-glucopyranoside. Data for the 1-O- isomer is provided for comparative purposes. Further studies are required to determine the specific ABTS and FRAP antioxidant capacities of 6-O-(E)-caffeoyl-β-D-glucopyranose.
Experimental Protocols
Detailed methodologies for the principal in vitro antioxidant assays are provided below. These protocols are essential for the accurate assessment and comparison of the antioxidant potential of 6-O-(E)-Caffeoyl-β-D-glucopyranose.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Principle: The stable free radical DPPH absorbs strongly at approximately 517 nm. In the presence of an antioxidant (AH), the DPPH radical is reduced to DPPH-H, leading to a decrease in absorbance.
DPPH• + AH → DPPH-H + A•
Procedure:
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM). The absorbance of the working solution should be adjusted to approximately 1.0 at 517 nm.
-
Sample Preparation: Dissolve 6-O-(E)-Caffeoylglucopyranose and a reference standard (e.g., ascorbic acid, trolox, or quercetin) in a suitable solvent (e.g., methanol) to prepare a series of concentrations.
-
Reaction Mixture: Add a specific volume of the sample or standard solution to the DPPH working solution. A control containing only the solvent and the DPPH solution is also prepared.
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] × 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), a blue-green chromophore.
Principle: ABTS is oxidized to its radical cation (ABTS•+) by potassium persulfate. This radical has a characteristic absorbance spectrum. Antioxidants reduce the ABTS•+, causing a decolorization of the solution, which is measured spectrophotometrically.
ABTS•+ + AH → ABTS + A• + H+
Procedure:
-
Reagent Preparation: Prepare the ABTS radical cation by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours before use. The ABTS•+ solution is then diluted with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[3]
-
Sample Preparation: Prepare a series of concentrations of this compound and a reference standard in a suitable solvent.
-
Reaction Mixture: Add a small volume of the sample or standard solution to the diluted ABTS•+ solution.
-
Incubation: Allow the reaction to proceed for a specific time (e.g., 6 minutes) at room temperature in the dark.[3]
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition as described for the DPPH assay.
-
IC50 Determination: Determine the IC50 value from the concentration-inhibition curve.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.
Principle: At a low pH, a colorless ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex is reduced to a blue-colored ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex by an antioxidant. The change in absorbance is measured spectrophotometrically.
Fe³⁺-TPTZ + AH → Fe²⁺-TPTZ + A• + H+
Procedure:
-
Reagent Preparation: Prepare the FRAP reagent by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a 10 mM solution of TPTZ in 40 mM HCl, and a 20 mM solution of FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. The reagent should be freshly prepared and warmed to 37°C before use.[4]
-
Sample and Standard Preparation: Prepare solutions of this compound and a standard (e.g., FeSO₄·7H₂O or Trolox) in a suitable solvent.
-
Reaction Mixture: Add the sample or standard solution to the FRAP reagent.
-
Incubation: Incubate the mixture at 37°C for a defined time (e.g., 4-30 minutes).
-
Measurement: Measure the absorbance of the colored solution at 593 nm.
-
Calculation: The antioxidant capacity is determined by comparing the change in absorbance of the sample with a standard curve prepared using a known concentration of Fe²⁺. The results are typically expressed as micromoles of Fe(II) equivalents per gram or mole of the sample.
Potential Signaling Pathways
While direct evidence for the modulation of specific signaling pathways by 6-O-(E)-caffeoyl-β-D-glucopyranose is currently limited, the known activities of its constituent, caffeic acid, and related caffeoyl derivatives suggest potential mechanisms of action. These pathways are crucial for cellular defense against oxidative stress and inflammation.
Nrf2/ARE Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes through the antioxidant response element (ARE). Caffeic acid and its derivatives have been shown to activate the Nrf2 pathway.[5][6]
Caption: Potential activation of the Nrf2/ARE pathway by this compound.
MAPK Signaling Pathway
Mitogen-activated protein kinase (MAPK) signaling pathways are involved in various cellular processes, including inflammation and stress responses. Caffeic acid and its derivatives have been shown to modulate MAPK signaling, which can, in turn, influence inflammatory responses and cell survival.[7][8]
Caption: Potential modulation of MAPK signaling pathways by this compound.
Experimental Workflow
The following diagram outlines a logical workflow for the comprehensive in vitro evaluation of the antioxidant activity of 6-O-(E)-caffeoyl-β-D-glucopyranose.
Caption: Recommended workflow for in vitro antioxidant activity assessment.
Conclusion and Future Directions
The available data, primarily from DPPH assays of closely related compounds, suggests that 6-O-(E)-caffeoyl-β-D-glucopyranose possesses significant antioxidant potential. However, to establish a comprehensive antioxidant profile, further studies utilizing a battery of assays, including ABTS and FRAP, are imperative. Moreover, elucidating the precise molecular mechanisms, particularly its interaction with key signaling pathways such as Nrf2/ARE and MAPK, will be crucial for understanding its full therapeutic potential. Future research should focus on obtaining pure 6-O-(E)-caffeoyl-β-D-glucopyranose to generate specific quantitative data and to perform cell-based assays to validate its antioxidant and cytoprotective effects in a biological context. Such studies will provide a solid foundation for its potential development as a novel antioxidant agent in the pharmaceutical and nutraceutical industries.
References
- 1. Caffeoyl-β-D-glucopyranoside and 1,3-dihydroxy-2-tetracosanoylamino-4-(E)-nonadecene isolated from Ranunculus muricatus exhibit antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Caffeic acid phenethyl ester activation of Nrf2 pathway is enhanced under oxidative state: structural analysis and potential as a pathologically targeted therapeutic agent in treatment of colonic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nrf2-mediated HO-1 induction coupled with the ERK signaling pathway contributes to indirect antioxidant capacity of caffeic acid phenethyl ester in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Caffeic acid-grafted chitooligosaccharides downregulate MAPK and NF-kB in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Unveiling the Molecular Mechanisms of 6-O-(E)-Caffeoyl-β-D-glucopyranose: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-O-(E)-Caffeoyl-β-D-glucopyranose, a naturally occurring phenylpropanoid glycoside, has garnered interest for its potential therapeutic activities. This technical guide provides an in-depth exploration of its core mechanism of action, with a primary focus on its well-documented antioxidant properties. While other biological activities have been suggested, including the modulation of signaling pathways such as VEGF-A and PI3K in specific cellular contexts, robust and detailed evidence for these mechanisms remains limited in publicly accessible scientific literature. This document will synthesize the available quantitative data, provide detailed experimental protocols for key assays, and present visual diagrams of relevant pathways and workflows to facilitate a comprehensive understanding for research and development purposes.
Core Mechanism of Action: Antioxidant Activity
The principal and most thoroughly characterized mechanism of action for 6-O-(E)-Caffeoyl-β-D-glucopyranose is its potent antioxidant activity, primarily attributed to its ability to act as a free radical scavenger.
Free Radical Scavenging
6-O-(E)-Caffeoyl-β-D-glucopyranose has demonstrated significant efficacy in neutralizing free radicals. This activity is largely due to the presence of the caffeoyl moiety, which contains ortho-dihydroxy phenolic groups. These groups can donate hydrogen atoms to stabilize reactive oxygen species (ROS), thereby mitigating oxidative stress.
Quantitative Data
The antioxidant capacity of 6-O-(E)-Caffeoyl-β-D-glucopyranose has been quantified using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
| Compound | Assay | Concentration | % Inhibition | IC50 (μM) | Reference |
| 6-O-(E)-Caffeoyl-β-D-glucopyranoside | DPPH Radical Scavenging | 0.5 mM | 82.67 ± 0.19 | 93.25 ± 0.12 | [1] |
| Quercetin (Standard Control) | DPPH Radical Scavenging | - | - | Not Reported | [1] |
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol outlines the methodology used to determine the free radical scavenging activity of 6-O-(E)-Caffeoyl-β-D-glucopyranose.
1.3.1. Materials and Reagents:
-
6-O-(E)-Caffeoyl-β-D-glucopyranose (Compound A)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) (95%)
-
Quercetin (or other standard antioxidant)
-
Spectrophotometer
-
Test tubes
-
Micropipettes
1.3.2. Preparation of Solutions:
-
DPPH Stock Solution: Dissolve 20 mg of DPPH in 100 ml of 95% methanol. Store at -20°C for no more than 10 days.
-
DPPH Working Solution: Dilute the stock solution with methanol to obtain an absorbance of approximately 0.980 ± 0.02 at 517 nm.
-
Sample Solutions: Prepare various concentrations of 6-O-(E)-Caffeoyl-β-D-glucopyranose in methanol.
1.3.3. Assay Procedure:
-
Add 100 µl of the sample solution to 3 ml of the DPPH working solution.
-
Shake the mixture vigorously.
-
Incubate the reaction mixture in the dark at room temperature for 15 minutes.
-
Measure the absorbance of the solution at 517 nm using a spectrophotometer.
-
Methanol is used as the blank.
1.3.4. Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
% Scavenging Activity = [(A_control - A_sample) / A_control] x 100
Where:
-
A_control is the absorbance of the DPPH solution without the sample.
-
A_sample is the absorbance of the DPPH solution with the sample.
The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined from a dose-response curve.
Visualizations
Other Potential Mechanisms of Action (Limited Evidence)
Upregulation of Vascular Endothelial Growth Factor A (VEGF-A)
It has been proposed that 6-O-(E)-Caffeoyl-β-D-glucopyranose may inhibit bile duct injury by upregulating the expression of VEGF-A. VEGF-A is a key signaling protein involved in angiogenesis and has been shown to have protective effects on cholangiocytes, the epithelial cells lining the bile duct.
A potential, though unconfirmed, signaling pathway is illustrated below.
Protection of Cholangiocytes via PI3K-Mediated Pathway
Another suggested mechanism is the protection of cholangiocytes from TNF-α-induced damage through a PI3K (Phosphoinositide 3-kinase)-mediated pathway. The PI3K/Akt signaling pathway is a critical intracellular cascade involved in cell survival, proliferation, and apoptosis. Its activation can protect cells from inflammatory cytokine-induced damage.
A generalized representation of this potential pathway is provided.
Future Directions and Conclusion
The primary, evidence-based mechanism of action for 6-O-(E)-Caffeoyl-β-D-glucopyranose is its antioxidant activity through free radical scavenging. The quantitative data and detailed protocol provided herein offer a solid foundation for further research in this area.
The suggested roles in modulating VEGF-A and PI3K signaling pathways present intriguing avenues for future investigation. To substantiate these claims, further research is required to:
-
Elucidate the specific molecular targets of 6-O-(E)-Caffeoyl-β-D-glucopyranose within these pathways.
-
Generate robust quantitative data (e.g., EC50 values for pathway activation, dose-dependent effects on protein expression and phosphorylation).
-
Develop and publish detailed experimental protocols for in vitro and in vivo models relevant to bile duct injury and cholangiocyte protection.
References
6-O-(E)-Caffeoylglucopyranose: A Technical Guide on its Discovery, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-O-(E)-Caffeoyl-β-D-glucopyranose, a naturally occurring phenylpropanoid glycoside, has garnered significant interest within the scientific community for its notable antioxidant properties and potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery, history, and physicochemical properties of this compound. It details the experimental protocols for its isolation and structural elucidation and summarizes key quantitative data. Furthermore, this document explores its known biological activities and touches upon its potential involvement in cellular signaling pathways, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Introduction and Historical Perspective
The discovery of 6-O-(E)-Caffeoyl-β-D-glucopyranose is intertwined with the broader exploration of caffeic acid derivatives in the plant kingdom. While the exact first isolation and characterization of this specific isomer are not definitively documented in a single seminal paper, its identification is a result of advancements in chromatographic and spectroscopic techniques that allowed for the precise structural elucidation of closely related isomers.
Early studies on various plants, including those from the Plantago and Teucrium genera, reported the presence of caffeoylglucose esters. However, the exact position of the caffeoyl moiety on the glucose molecule was often not specified. The unambiguous identification of the 6-O-isomer became possible with the advent of high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy.
One of the notable reports detailing the isolation of a caffeoyl-β-D-glucopyranoside, which aligns with the structure of the 6-O-isomer, is from the study of Ranunculus muricatus. This work, along with others, has contributed to the growing body of knowledge on the natural distribution and biological activity of this compound.
Physicochemical Properties
The structural and physical characteristics of 6-O-(E)-Caffeoyl-β-D-glucopyranose are crucial for its identification and for understanding its biological activity.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₈O₉ | --INVALID-LINK-- |
| Molecular Weight | 342.30 g/mol | --INVALID-LINK-- |
| Appearance | White crystalline solid | [1] |
| Melting Point | 326 °C | [1] |
| Optical Rotation | [α]D²⁵ +45 (c = 0.022, MeOH) | [1] |
| UV λmax (MeOH) | 202, 273, 335 nm | [1] |
Experimental Protocols
The isolation and structural elucidation of 6-O-(E)-Caffeoyl-β-D-glucopyranose involve a series of chromatographic and spectroscopic techniques.
Isolation and Purification
The following is a generalized workflow for the isolation of 6-O-(E)-Caffeoyl-β-D-glucopyranose from a plant source, based on methodologies reported in the literature[1].
Methodology:
-
Extraction: The dried and powdered plant material is extracted with methanol (B129727) at room temperature. The resulting extract is then concentrated under reduced pressure.
-
Fractionation: The crude extract is subjected to column chromatography over silica (B1680970) gel. The column is typically eluted with a gradient of increasing polarity, for example, a chloroform-methanol mixture.
-
Purification: Fractions containing the target compound, as identified by thin-layer chromatography (TLC), are pooled and further purified using preparative high-performance liquid chromatography (HPLC) to yield the pure compound.
Structural Elucidation
The structure of the isolated compound is determined using a combination of spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the connectivity of atoms. Key signals for 6-O-(E)-Caffeoyl-β-D-glucopyranose are summarized below.
| ¹H NMR (in MeOH-d₄) | δ (ppm) | Multiplicity | J (Hz) | Assignment |
| Caffeoyl | 7.64 | d | 16.0 | H-7' |
| 7.05 | d | 2.0 | H-2' | |
| 6.96 | dd | 8.0, 2.0 | H-6' | |
| 6.78 | d | 8.0 | H-5' | |
| 6.29 | d | 16.0 | H-8' | |
| Glucopyranose | 5.56 | d | 8.0 | H-1 |
| 3.84 | dd | 12.5, 1.5 | H-6a | |
| ~3.35-3.46 | m | H-2, H-3, H-4, H-5, H-6b |
| ¹³C NMR (in MeOH-d₄) | δ (ppm) | Assignment |
| Caffeoyl | 167.79 | C-9' |
| 149.94 | C-4' | |
| 148.40 | C-3' | |
| 146.87 | C-7' | |
| 127.57 | C-1' | |
| 123.26 | C-2' | |
| 116.52 | C-8' | |
| 115.22 | C-6' | |
| 114.33 | C-5' | |
| Glucopyranose | 95.75 | C-1 |
| 78.79 | C-2 | |
| 77.99 | C-3 | |
| 74.02 | C-4 | |
| 71.07 | C-5 | |
| 62.31 | C-6 |
Note: NMR data is based on the characterization of caffeoyl-β-d-glucopyranoside from Ranunculus muricatus, which is consistent with the 6-O-isomer.[1]
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula. Electron ionization mass spectrometry (EI-MS) provides information about the fragmentation pattern.
Infrared (IR) Spectroscopy: IR spectroscopy reveals the presence of functional groups. Key absorptions for 6-O-(E)-Caffeoyl-β-D-glucopyranose include those for hydroxyl groups (broad band around 3423 cm⁻¹) and ester carbonyl groups (around 1663 cm⁻¹).[1]
Ultraviolet (UV) Spectroscopy: The UV spectrum in methanol shows absorption maxima characteristic of the caffeoyl moiety.[1]
Biological Activity and Signaling Pathways
Antioxidant Activity
6-O-(E)-Caffeoyl-β-D-glucopyranose has demonstrated significant antioxidant activity. This is primarily attributed to the catechol group of the caffeic acid moiety, which can effectively scavenge free radicals.
| Assay | IC₅₀ (µM) | Reference |
| DPPH Radical Scavenging | 93.25 ± 0.12 | [1] |
DPPH Radical Scavenging Assay Protocol:
-
A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.
-
Various concentrations of 6-O-(E)-Caffeoyl-β-D-glucopyranose are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature.
-
The absorbance is measured at 517 nm.
-
The percentage of radical scavenging activity is calculated, and the IC₅₀ value is determined.
Potential Involvement in Signaling Pathways
While direct studies on the signaling pathways modulated by 6-O-(E)-Caffeoyl-β-D-glucopyranose are limited, research on structurally related compounds provides valuable insights. For instance, Quercetin 3-O-(6″-O-E-caffeoyl)-β-D-glucopyranoside has been shown to promote melanogenesis by upregulating the MAPKs and Akt/GSK3β/β-catenin signaling pathways.[2] This suggests that the caffeoyl-glucopyranose moiety may play a role in modulating these pathways.
Further research is warranted to determine if 6-O-(E)-Caffeoyl-β-D-glucopyranose alone can elicit similar effects on these or other cellular signaling cascades.
Conclusion and Future Directions
6-O-(E)-Caffeoyl-β-D-glucopyranose is a natural product with well-established antioxidant properties. This guide has provided a detailed overview of its discovery, physicochemical characteristics, and the experimental methods used for its study. While its direct impact on cellular signaling pathways is an area requiring more in-depth investigation, the activities of structurally similar compounds suggest promising avenues for future research. A clearer understanding of its mechanism of action will be crucial for unlocking its full therapeutic potential in areas such as neuroprotection, anti-inflammatory applications, and skin health. The continued exploration of this and other caffeoylglucose isomers will undoubtedly contribute to the development of novel, nature-derived therapeutic agents.
References
Methodological & Application
Synthesis of 6-O-(E)-Caffeoylglucopyranose: Application Notes and Detailed Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 6-O-(E)-Caffeoylglucopyranose, a naturally occurring phenylpropanoid glycoside. The synthesis of this target molecule can be approached through two primary routes: a multi-step chemical synthesis involving protection and deprotection strategies, and a more direct enzymatic approach. This guide outlines both methodologies, offering step-by-step instructions for laboratory application.
Chemical Synthesis Approach
The chemical synthesis of this compound typically involves a strategic protection of the reactive hydroxyl groups on both caffeic acid and glucose to ensure regioselective esterification at the 6-position of the glucose moiety. A widely recognized strategy, adapted from the work of Jaiswal et al. for the synthesis of caffeoylglucose isomers, is presented below.[1] This method employs allyl protecting groups for the catechol moiety of caffeic acid and an isopropylidene acetal (B89532) for the glucose unit.
Experimental Protocol: Chemical Synthesis
1. Protection of Caffeic Acid:
-
Step 1a: Allylation of Caffeic Acid. To a solution of (E)-caffeic acid (1 equivalent) in dry acetone (B3395972), add potassium carbonate (3 equivalents) and allyl bromide (2.5 equivalents).
-
Step 1b: Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Step 1c: After completion, filter the reaction mixture and evaporate the solvent under reduced pressure.
-
Step 1d: Purify the resulting diallyl caffeate by column chromatography on silica (B1680970) gel.
2. Preparation of Protected Glucose:
-
Step 2a: Synthesize 1,2:3,5-di-O-isopropylidene-α-D-glucofuranose from D-glucose following established procedures. This protection leaves the 6-hydroxyl group accessible for esterification.
3. Coupling Reaction:
-
Step 3a: Convert the protected diallyl caffeic acid to its corresponding acid chloride using oxalyl chloride or thionyl chloride in an inert, dry solvent like dichloromethane (B109758) (DCM) with a catalytic amount of dimethylformamide (DMF).
-
Step 3b: In a separate flask, dissolve 1,2:3,5-di-O-isopropylidene-α-D-glucofuranose (1 equivalent) and a non-nucleophilic base such as pyridine (B92270) or triethylamine (B128534) (1.2 equivalents) in dry DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Step 3c: Cool the glucose solution to 0°C and slowly add the freshly prepared diallyl caffeoyl chloride (1.1 equivalents).
-
Step 3d: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Step 3e: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract the product with DCM.
-
Step 3f: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by silica gel column chromatography.
4. Deprotection:
-
Step 4a: Removal of Allyl Groups. Dissolve the coupled product in a suitable solvent (e.g., methanol (B129727) or ethanol) and add a palladium catalyst, such as Pd(PPh₃)₄ or Pd/C, and a scavenger like dimedone or morpholine. Stir at room temperature until the allyl groups are cleaved.
-
Step 4b: Removal of Isopropylidene Groups. After removal of the allyl groups, the isopropylidene groups can be removed under acidic conditions. Dissolve the intermediate in a mixture of trifluoroacetic acid (TFA) and water (e.g., 7:3 v/v) and stir at room temperature for 30-60 minutes.[1]
-
Step 4c: Evaporate the solvents under reduced pressure.
-
Step 4d: Purify the final product, this compound, by preparative High-Performance Liquid Chromatography (HPLC).
Quantitative Data Summary: Chemical Synthesis
| Step | Reactants | Key Reagents | Solvent | Time | Temperature | Yield (%) |
| 1 | (E)-Caffeic Acid, Allyl Bromide | K₂CO₃ | Acetone | 4-6 h | Reflux | >90 |
| 3 | Diallyl Caffeoyl Chloride, Protected Glucose | Pyridine | DCM | 12-24 h | 0°C to RT | 60-70 |
| 4 | Protected Conjugate | Pd(PPh₃)₄, TFA/H₂O | MeOH, DCM | 2-4 h | Room Temp. | 70-80 |
Note: Yields are estimates based on typical outcomes for similar reactions and may vary.
Enzymatic Synthesis Approach
Enzymatic synthesis offers a milder and often more regioselective alternative to chemical methods. Lipases are commonly employed for the transesterification of phenolic acids with sugars in non-aqueous solvents. This approach avoids the need for extensive protection and deprotection steps.
Experimental Protocol: Enzymatic Synthesis (Transesterification)
1. Reaction Setup:
-
Step 1a: Dissolve D-glucose (1 equivalent) and an activated caffeic acid ester, such as vinyl caffeate (2-3 equivalents), in a suitable organic solvent (e.g., tert-butanol, 2-methyl-2-butanol, or a mixture of acetone and hexane).
-
Step 1b: Add an immobilized lipase (B570770), for example, Novozym® 435 (Candida antarctica lipase B), to the reaction mixture. The enzyme loading is typically 10-20% (w/w) of the substrates.
-
Step 1c: Include molecular sieves to remove the vinyl alcohol byproduct and drive the reaction equilibrium towards product formation.
2. Reaction Conditions:
-
Step 2a: Incubate the reaction mixture in a shaker at a controlled temperature, typically between 40-60°C.
-
Step 2b: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by HPLC.
3. Product Isolation and Purification:
-
Step 3a: Once the reaction has reached the desired conversion, filter off the immobilized enzyme for reuse.
-
Step 3b: Evaporate the solvent from the filtrate under reduced pressure.
-
Step 3c: Purify the crude product by silica gel column chromatography or preparative HPLC to isolate this compound.
Quantitative Data Summary: Enzymatic Synthesis
| Parameter | Value |
| Enzyme | Immobilized Lipase (e.g., Novozym® 435) |
| Substrates | D-Glucose, Vinyl Caffeate |
| Solvent | tert-Butanol or 2-Methyl-2-butanol |
| Temperature | 40-60°C |
| Reaction Time | 24-72 hours |
| Molar Ratio (Acyl Donor:Acceptor) | 2:1 to 5:1 |
| Yield (%) | 40-60 |
Note: Yields are estimates and are highly dependent on the specific enzyme, substrates, and reaction conditions.
Spectroscopic Data
The structural elucidation of the synthesized this compound is confirmed by spectroscopic methods.
¹H and ¹³C NMR Data
| Position | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Caffeoyl Moiety | ||
| 2 | 7.05 (d, J=2.0 Hz) | 127.2 |
| 5 | 6.77 (d, J=8.0 Hz) | 115.3 |
| 6 | 6.96 (dd, J=8.0, 2.0 Hz) | 116.2 |
| 7 (α) | 6.29 (d, J=16.0 Hz) | 114.5 |
| 8 (β) | 7.64 (d, J=16.0 Hz) | 146.1 |
| 9 (C=O) | - | 168.1 |
| Glucose Moiety | ||
| 1' | 5.56 (d, J=8.0 Hz) | 95.7 |
| 2' | 3.35-3.46 (m) | 74.2 |
| 3' | 3.35-3.46 (m) | 79.2 |
| 4' | 3.35-3.46 (m) | 71.3 |
| 5' | 3.35-3.46 (m) | 78.5 |
| 6a' | 3.84 (dd, J=12.5, 1.5 Hz) | 62.3 |
| 6b' | 4.35 (dd, J=12.0, 5.0 Hz) |
Note: NMR data is based on a published spectrum for caffeoyl-β-D-glucopyranoside and may show slight variations depending on the solvent and instrument used.[2]
Visualization of Synthesis Workflow and Biological Pathway
Logical Workflow for Chemical Synthesis
References
Application Notes and Protocols for the Enzymatic Synthesis of 6-O-(E)-Caffeoylglucopyranose
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the enzymatic synthesis of 6-O-(E)-caffeoylglucopyranose, a naturally occurring ester with potential applications in pharmaceuticals and nutraceuticals. The enzymatic approach offers a green and regioselective alternative to traditional chemical synthesis.
Introduction
This compound is a phenolic compound found in various plants. It is an ester formed between caffeic acid and glucose. The enzymatic synthesis of this compound typically involves a transesterification reaction catalyzed by a lipase (B570770) in a non-aqueous solvent. This method is advantageous due to its high regioselectivity, mild reaction conditions, and environmental friendliness. Lipases, such as those from Candida antarctica (e.g., Novozym 435), are commonly employed for such syntheses due to their stability and broad substrate specificity.[1]
Principle of the Reaction
The enzymatic synthesis of this compound is achieved through a lipase-catalyzed transesterification reaction. In this process, an activated form of caffeic acid, such as a caffeic acid ester (e.g., ethyl caffeate), serves as the acyl donor. The lipase facilitates the transfer of the caffeoyl group from the donor to the primary hydroxyl group at the C-6 position of D-glucose, the acyl acceptor. The use of an organic solvent shifts the thermodynamic equilibrium of the reaction towards synthesis rather than hydrolysis.
Experimental Protocols
Materials and Reagents
-
Immobilized Lipase (e.g., Novozym 435 from Candida antarctica)
-
Ethyl (E)-caffeate (Acyl donor)
-
D-Glucose (Acyl acceptor)
-
Anhydrous tert-butanol (B103910) (Reaction medium)
-
Molecular sieves (3 Å)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (for HPLC)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) (for column chromatography)
-
Hexane (for column chromatography)
Protocol for Enzymatic Synthesis
-
Preparation of Reaction Mixture:
-
In a 100 mL Erlenmeyer flask, dissolve 1 mmol of ethyl (E)-caffeate and 2 mmol of D-glucose in 50 mL of anhydrous tert-butanol.
-
Add 5 g of molecular sieves to the flask to remove any residual water, which can promote the reverse hydrolysis reaction.
-
-
Enzymatic Reaction:
-
Add 500 mg of immobilized lipase (e.g., Novozym 435) to the reaction mixture.
-
Seal the flask and place it in an orbital shaker incubator at 50°C with constant agitation at 150 rpm.
-
The reaction can be monitored over time by taking small aliquots (e.g., 100 µL) at different time intervals (e.g., 12, 24, 48, 72 hours), filtering the enzyme, and analyzing the supernatant by HPLC.
-
-
Termination of Reaction:
-
After the desired reaction time (e.g., 72 hours), stop the reaction by filtering the immobilized enzyme and molecular sieves from the reaction mixture.
-
The enzyme can be washed with fresh solvent, dried, and potentially reused.
-
-
Solvent Removal:
-
Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain a crude product mixture.
-
Protocol for Purification
-
Column Chromatography:
-
Dissolve the crude product in a minimal amount of methanol.
-
Adsorb the dissolved crude product onto a small amount of silica gel and dry it.
-
Prepare a silica gel column packed with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Load the dried crude product onto the column.
-
Elute the column with the solvent gradient, collecting fractions.
-
Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the desired product.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Evaporate the solvent under reduced pressure to obtain the purified this compound.
-
Protocol for Characterization
-
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of solvent A (water with 0.1% formic acid) and solvent B (acetonitrile with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 325 nm.
-
The retention time of the product can be compared to a standard if available.
-
-
Mass Spectrometry (MS):
-
Electrospray ionization (ESI) mass spectrometry can be used to confirm the molecular weight of the synthesized compound. The expected molecular weight for this compound is 342.30 g/mol .[2]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectroscopy are used to elucidate the chemical structure and confirm the position of the caffeoyl group on the glucose molecule.
-
Data Presentation
Reaction Parameters
| Parameter | Value/Condition |
| Enzyme | Immobilized Lipase (Novozym 435) |
| Acyl Donor | Ethyl (E)-caffeate |
| Acyl Acceptor | D-Glucose |
| Molar Ratio (Donor:Acceptor) | 1:2 |
| Solvent | Anhydrous tert-butanol |
| Temperature | 50°C |
| Reaction Time | 72 hours |
Example HPLC and MS Data
| Compound | Retention Time (min) | [M-H]⁻ (m/z) |
| Caffeic Acid | 10.5 | 179.0 |
| Ethyl Caffeate | 15.2 | 207.1 |
| This compound | 8.9 | 341.1 |
Note: The above data are illustrative and may vary depending on the specific experimental conditions.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Yield | Presence of water | Ensure all reagents and solvents are anhydrous. Use molecular sieves. |
| Suboptimal temperature | Optimize the reaction temperature (e.g., 40-60°C). | |
| Enzyme deactivation | Use a fresh batch of enzyme or a more stable lipase. | |
| Multiple Products | Lack of regioselectivity | Use a more regioselective enzyme. Optimize reaction conditions. |
| Difficulty in Purification | Similar polarity of products | Use a different solvent system for column chromatography or consider preparative HPLC. |
Conclusion
The enzymatic synthesis of this compound using a lipase-catalyzed transesterification in an organic solvent is a viable and advantageous method. The provided protocols offer a starting point for researchers to produce this compound with high regioselectivity under mild conditions. Further optimization of reaction parameters may be necessary to maximize the yield and efficiency of the synthesis. The analytical methods described are essential for the proper characterization and quality control of the final product.
References
Application Note & Protocol: Purification of 6-O-(E)-Caffeoylglucopyranose using Preparative High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-O-(E)-Caffeoylglucopyranose is a phenolic compound belonging to the caffeoyl glycoside family. These compounds are of significant interest in pharmaceutical and nutraceutical research due to their potential biological activities, including antioxidant properties. This application note provides a detailed protocol for the purification of this compound from a crude plant extract or a semi-purified fraction using preparative High-Performance Liquid Chromatography (HPLC). The methodology is designed to yield a high-purity compound suitable for further biological and chemical characterization.
Chemical Structure
Figure 1: Chemical structure of this compound.
Experimental Protocol
This protocol outlines the necessary steps for the preparative HPLC purification of this compound.
1. Sample Preparation
Proper sample preparation is crucial for a successful preparative HPLC run. The following steps are recommended for a crude plant extract:
-
Extraction: The initial plant material should be extracted with a suitable solvent, such as methanol (B129727) or ethanol, to obtain a crude extract containing the target compound.
-
Solid-Phase Extraction (SPE): To enrich the caffeoyl glycoside fraction and remove interfering substances, the crude extract can be subjected to Solid-Phase Extraction (SPE) using a C18 cartridge.
-
Condition the C18 cartridge with methanol followed by deionized water.
-
Load the aqueous suspension of the crude extract onto the cartridge.
-
Wash the cartridge with deionized water to remove highly polar impurities.
-
Elute the phenolic fraction with an increasing concentration of methanol in water.
-
Collect the fractions and analyze them by analytical HPLC to identify the fraction containing the highest concentration of this compound.
-
-
Dissolution for Injection: Evaporate the enriched fraction to dryness under reduced pressure. Re-dissolve the residue in a minimal amount of the initial HPLC mobile phase (e.g., 10% methanol in water with 0.1% formic acid) to a high concentration (e.g., 10-50 mg/mL).
-
Filtration: Filter the final sample solution through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.
2. HPLC Instrumentation and Conditions
The following table summarizes the recommended HPLC parameters for the preparative purification of this compound. These parameters may require optimization based on the specific HPLC system and the complexity of the sample matrix.
| Parameter | Recommended Setting |
| HPLC System | Preparative HPLC system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector. |
| Column | Reversed-Phase C18 (e.g., 250 x 20 mm, 5 µm particle size) |
| Mobile Phase A | Water with 0.1% (v/v) Formic Acid |
| Mobile Phase B | Methanol or Acetonitrile |
| Gradient Elution | 0-5 min: 10% B5-40 min: 10-50% B40-45 min: 50-90% B45-50 min: 90% B50-55 min: 90-10% B55-60 min: 10% B (re-equilibration) |
| Flow Rate | 10-20 mL/min (depending on column dimensions) |
| Column Temperature | 25-30 °C |
| Detection Wavelength | 320-330 nm (based on the UV absorbance maximum of caffeoyl esters) |
| Injection Volume | 1-5 mL (depending on sample concentration and column loading capacity) |
3. Fraction Collection and Post-Purification Processing
-
Fraction Collection: Collect the eluent corresponding to the peak of this compound. The retention time will need to be determined from an initial analytical run.
-
Purity Analysis: Analyze the collected fractions using analytical HPLC with the same mobile phase system to assess the purity of the isolated compound.
-
Solvent Evaporation: Pool the pure fractions and remove the organic solvent (methanol or acetonitrile) using a rotary evaporator at a temperature below 40 °C to prevent degradation.
-
Lyophilization: Freeze the remaining aqueous solution and lyophilize to obtain the purified this compound as a solid powder.
-
Storage: Store the purified compound at -20 °C or lower in a desiccated environment to prevent degradation.
Data Presentation
The following table summarizes typical quantitative data that can be expected from the preparative HPLC purification of this compound. These values are representative and may vary depending on the specific experimental conditions and the starting material.
| Parameter | Typical Value/Range |
| Retention Time (Analytical Scale) | 15 - 25 minutes |
| Purity of Isolated Compound | > 95% (as determined by analytical HPLC) |
| Recovery Yield | 70 - 90% (from the semi-purified fraction) |
| UV λmax | ~325 nm |
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for the purification of this compound.
Logical Relationship of HPLC Parameters
Caption: Interrelation of key parameters in the HPLC purification process.
Application Note: HPLC Quantification of 6-O-(E)-Caffeoylglucopyranose
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the quantitative analysis of 6-O-(E)-Caffeoylglucopyranose in various sample matrices using High-Performance Liquid Chromatography (HPLC) with UV detection.
Introduction
This compound is a phenolic compound belonging to the caffeoyl ester family, which is of significant interest in pharmaceutical and nutraceutical research due to its potential biological activities. Accurate and precise quantification of this compound is crucial for quality control, pharmacokinetic studies, and formulation development. This application note describes a validated reverse-phase HPLC (RP-HPLC) method for the reliable determination of this compound. The method is based on the common principles used for the analysis of similar compounds like chlorogenic acid and other caffeoylquinic acid derivatives.[1][2][3]
Experimental Protocol
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Chromatographic Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for the separation.[4]
-
Solvents: HPLC grade acetonitrile, methanol, and ultrapure water.
-
Reagents: Formic acid or acetic acid (analytical grade).
-
Standard: this compound reference standard of known purity.
-
Sample Filtration: 0.22 µm or 0.45 µm syringe filters.[5]
Preparation of Solutions
-
Mobile Phase A: 0.1% Formic Acid (v/v) in ultrapure water.
-
Mobile Phase B: 0.1% Formic Acid (v/v) in acetonitrile.
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in a 10 mL volumetric flask with methanol.[6] Sonicate if necessary to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the initial mobile phase composition (e.g., 95:5 Mobile Phase A:B) to create a calibration curve.[6] A typical concentration range could be 1-100 µg/mL.
Sample Preparation
The goal of sample preparation is to extract the analyte of interest and remove interfering matrix components.[7][8]
-
Extraction (for solid samples):
-
Purification (if necessary): For complex matrices, a solid-phase extraction (SPE) step may be required to remove interferences.[7][10]
-
Final Preparation:
-
Take a known volume of the supernatant or purified extract.
-
If necessary, evaporate the solvent under a stream of nitrogen and reconstitute the residue in the initial mobile phase.[11]
-
Filter the final sample solution through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial before injection.[5]
-
HPLC Method Parameters
The following are typical starting conditions that may require optimization:
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | 0-20 min, 5-25% B20-25 min, 25-50% B25-30 min, 50-95% B30-35 min, 95% B (wash)35-40 min, 5% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 330 nm[1][2] |
Quantification and Method Validation
-
Calibration Curve: Inject the working standard solutions to construct a calibration curve by plotting the peak area against the concentration. A linear regression analysis should be applied, and a correlation coefficient (r²) > 0.999 is desirable.[9]
-
Method Validation: The analytical method should be validated according to ICH guidelines or other relevant regulatory standards.[12] Key validation parameters are summarized in the table below.
Data Presentation
Method Validation Summary
The following table summarizes the typical acceptance criteria for the validation of this analytical method.
| Validation Parameter | Acceptance Criteria | Typical Result |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98-102% | 99.5% |
| Precision (% RSD) | ≤ 2% | < 1.5% |
| Limit of Detection (LOD) | S/N ratio of 3:1 | 0.1 µg/mL |
| Limit of Quantification (LOQ) | S/N ratio of 10:1 | 0.3 µg/mL |
| Specificity | No interfering peaks at the retention time of the analyte | Peak purity > 99% |
| Robustness | % RSD ≤ 2% after minor changes in method parameters | Pass |
Visualizations
Experimental Workflow
Caption: HPLC Quantification Workflow
Logical Relationship for Method Validation
Caption: Method Validation Parameters
References
- 1. UPLC and HPLC of caffeoyl esters in wild and cultivated Arctium lappa L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Study of Mono and Di-O-caffeoylquinic Acid Isomers in Acmella oleracea Extracts by HPLC-MS/MS and Application of Linear Equation of Deconvolution Analysis Algorithm for Their Characterization [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. asianpubs.org [asianpubs.org]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. HPLC Sample Preparation | Life Science Research | Sartorius [sartorius.com]
- 9. researchgate.net [researchgate.net]
- 10. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 11. organomation.com [organomation.com]
- 12. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for the LC-MS/MS Detection of 6-O-(E)-Caffeoylglucopyranose in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-O-(E)-Caffeoylglucopyranose is a naturally occurring phenolic compound found in various plants. As a member of the caffeic acid glycoside family, it is of increasing interest to researchers in nutrition, pharmacology, and drug development due to its potential antioxidant and other bioactive properties. Accurate and sensitive quantification of this compound in biological matrices such as plasma and urine is crucial for pharmacokinetic, metabolic, and toxicological studies. This document provides a detailed application note and protocol for the analysis of this compound using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.
Principle of the Method
This method utilizes the high separation efficiency of Ultra-Performance Liquid Chromatography (UPLC) coupled with the specificity and sensitivity of tandem mass spectrometry (MS/MS) for the determination of this compound. Biological samples are first subjected to a sample preparation procedure to remove interfering substances. The analyte is then separated from other matrix components on a reversed-phase C18 column. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The MRM transitions are specific to the precursor and product ions of this compound, ensuring high selectivity and minimizing matrix effects.
Experimental Protocols
Sample Preparation (Protein Precipitation)
This protocol is suitable for plasma and urine samples.
Materials:
-
Biological matrix (plasma or urine)
-
Acetonitrile (B52724) (ACN), HPLC grade, chilled to -20°C
-
Internal Standard (IS) working solution (e.g., a structurally similar and stable isotope-labeled compound)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge (capable of 14,000 x g and refrigeration)
-
Pipettes and tips
Procedure:
-
Thaw frozen biological samples on ice.
-
In a 1.5 mL microcentrifuge tube, add 100 µL of the biological sample (plasma or urine).
-
Add 10 µL of the Internal Standard working solution and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the mixture at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean HPLC vial for LC-MS/MS analysis.
Liquid Chromatography (LC) Parameters
Instrumentation:
-
UPLC system (e.g., Waters ACQUITY UPLC or equivalent)
Parameters: | Parameter | Value | | :--- | :--- | | Column | ACQUITY UPLC HSS T3 C18 (2.1 x 100 mm, 1.8 µm) or equivalent | | Mobile Phase A | 0.1% Formic Acid in Water | | Mobile Phase B | 0.1% Formic Acid in Acetonitrile | | Flow Rate | 0.4 mL/min | | Column Temperature | 40°C | | Injection Volume | 5 µL | | Gradient Elution | Time (min) | %B | | | 0.0 | 5 | | | 1.0 | 5 | | | 8.0 | 95 | | | 9.0 | 95 | | | 9.1 | 5 | | | 12.0 | 5 |
Mass Spectrometry (MS) Parameters
Instrumentation:
-
Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S or equivalent) equipped with an electrospray ionization (ESI) source.
Parameters:
| Parameter | Value |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 2.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 500°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 150 L/hr |
| Collision Gas | Argon |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 341.1 | 179.0 | 30 | 15 |
| 341.1 | 135.0 | 30 | 25 | |
| Internal Standard (IS) | - | - | - | - |
| (Note: The user should optimize the MRM transitions and collision energies for their specific internal standard and instrument.) |
Data Presentation
The following tables summarize the expected quantitative performance of the method. These values are based on typical performance for similar compounds and should be validated in the user's laboratory.
Table 1: Calibration Curve and Sensitivity
| Parameter | Expected Value |
| Linear Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
Table 2: Accuracy and Precision (Intra- and Inter-day)
| Quality Control (QC) Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%RE) | Inter-day Precision (%CV) | Inter-day Accuracy (%RE) |
| Low QC | 3 | < 15% | ± 15% | < 15% | ± 15% |
| Medium QC | 100 | < 15% | ± 15% | < 15% | ± 15% |
| High QC | 800 | < 15% | ± 15% | < 15% | ± 15% |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low QC | 3 | 85 - 115% | 85 - 115% |
| High QC | 800 | 85 - 115% | 85 - 115% |
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis.
Caption: Putative metabolic pathway of the analyte.
Discussion
The presented LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in biological samples. The simple protein precipitation sample preparation is amenable to high-throughput analysis. The use of a C18 column with a gradient elution of acetonitrile and acidified water allows for good chromatographic separation of the analyte from endogenous matrix components.
Negative ion ESI is preferred for phenolic compounds like this compound as it provides a strong deprotonated molecular ion [M-H]⁻. The fragmentation of the precursor ion at m/z 341.1 is expected to yield characteristic product ions corresponding to the caffeoyl moiety (m/z 179.0) and a further fragment (m/z 135.0), which are ideal for selective MRM analysis.
It is important to note that the metabolic stability of this compound in biological matrices should be assessed during method validation, as esterases present in plasma can potentially hydrolyze the compound. The use of esterase inhibitors or immediate sample processing and analysis is recommended.
The metabolic pathway of this compound is likely initiated by hydrolysis of the ester bond, releasing caffeic acid and glucose. The liberated caffeic acid can then undergo further phase I (e.g., reduction by gut microbiota) and phase II (e.g., glucuronidation, sulfation, and methylation) metabolic transformations before excretion.
Conclusion
This application note provides a comprehensive and detailed protocol for the LC-MS/MS analysis of this compound in biological samples. The method is designed to be sensitive, selective, and suitable for high-throughput applications in research and drug development. Proper method validation in the user's laboratory is essential to ensure reliable and accurate results.
Application Notes & Protocols: 1H and 13C NMR Assignments for 6-O-(E)-Caffeoylglucopyranose
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed 1H and 13C Nuclear Magnetic Resonance (NMR) spectral data for the characterization of 6-O-(E)-Caffeoylglucopyranose. The information herein is intended to support researchers in the fields of natural product chemistry, pharmacology, and drug development in identifying and quantifying this compound.
Structural Information
This compound is a phenylpropanoid glycoside consisting of a caffeic acid moiety attached to a glucose molecule via an ester linkage at the 6-position of the glucopyranose ring.
Quantitative NMR Data
The following tables summarize the 1H and 13C NMR chemical shift assignments for this compound. Data has been compiled from published literature and is presented for easy reference and comparison.
Table 1: 1H NMR Spectral Data for this compound (500 MHz, Pyridine-d5)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Caffeoyl Moiety | |||
| 2' | 7.05 | d | 2.0 |
| 5' | 6.77 | d | 8.0 |
| 6' | 6.96 | dd | 8.0, 2.0 |
| 7' (α) | 6.29 | d | 16.0 |
| 8' (β) | 7.64 | d | 16.0 |
| Glucopyranose Moiety | |||
| 1 | 5.56 | d | 8.0 |
| 2 | 3.35-3.46 | m | |
| 3 | 3.35-3.46 | m | |
| 4 | 3.35-3.46 | m | |
| 5 | 3.35-3.46 | m | |
| 6a | 3.84 | dd | 12.5, 1.5 |
| 6b | 3.70 | dd | 12.5, 5.5 |
Data adapted from Khan et al., 2019.[1][2]
Table 2: 13C NMR Spectral Data for this compound (125 MHz, Pyridine-d5)
| Position | Chemical Shift (δ, ppm) |
| Caffeoyl Moiety | |
| 1' | 127.57 |
| 2' | 114.33 |
| 3' | 148.4 |
| 4' | 149.94 |
| 5' | 115.22 |
| 6' | 123.26 |
| 7' (α) | 116.52 |
| 8' (β) | 146.87 |
| 9' (C=O) | 167.79 |
| Glucopyranose Moiety | |
| 1 | 95.75 |
| 2 | 78.79 |
| 3 | 77.99 |
| 4 | 74.02 |
| 5 | 71.07 |
| 6 | 62.3 |
Data adapted from Khan et al., 2019.[1][2]
Experimental Protocols
The following is a general protocol for the acquisition of 1H and 13C NMR spectra for phenylpropanoid glycosides like this compound.
3.1. Sample Preparation
-
Dissolution: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Pyridine-d5, Methanol-d4, or DMSO-d6). The choice of solvent can affect chemical shifts, particularly for exchangeable protons.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts (δ = 0.00 ppm).
-
Filtration: If necessary, filter the sample through a glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.
3.2. NMR Spectrometer Setup
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Tuning and Shimming: Tune the probe to the appropriate frequencies for 1H and 13C nuclei. Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Temperature Control: Set the sample temperature to a constant value (e.g., 25 °C) to ensure reproducibility of chemical shifts.
3.3. 1H NMR Acquisition
-
Pulse Sequence: Employ a standard single-pulse experiment.
-
Acquisition Parameters:
-
Spectral Width: ~12-16 ppm
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 8-64 (depending on sample concentration)
-
-
Processing: Apply a Fourier transform to the free induction decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz). Phase and baseline correct the resulting spectrum.
3.4. 13C NMR Acquisition
-
Pulse Sequence: Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum and improve the signal-to-noise ratio.
-
Acquisition Parameters:
-
Spectral Width: ~200-240 ppm
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024-4096 or more (due to the low natural abundance of 13C)
-
-
Processing: Apply a Fourier transform with an exponential window function (line broadening of 1-2 Hz). Phase and baseline correct the spectrum.
3.5. 2D NMR Experiments (for structural elucidation)
For unambiguous assignment of all proton and carbon signals, the following 2D NMR experiments are recommended:
-
COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for identifying the linkage between the caffeoyl and glucopyranose moieties.
Visualizations
Caption: Experimental workflow for NMR analysis.
Caption: Logical relationship for NMR-based structural elucidation.
References
Application Notes and Protocols for Cell-Based Assays to Determine the Bioactivity of 6-O-(E)-Caffeoylglucopyranose
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-O-(E)-Caffeoylglucopyranose is a natural phenolic compound found in various plants. Structurally similar compounds, such as caffeic acid, have demonstrated a range of biological activities, including antioxidant and anti-inflammatory effects. These properties are often attributed to the modulation of key cellular signaling pathways, such as the Keap1-Nrf2/ARE pathway, which governs the antioxidant response, and the NF-κB pathway, a central regulator of inflammation. This document provides detailed protocols for a panel of cell-based assays to investigate the cytotoxicity, anti-inflammatory, and antioxidant bioactivities of this compound.
Data Presentation
Quantitative data from relevant studies are summarized below. It is important to note that while data for the antioxidant activity of a caffeoyl-β-D-glucopyranoside has been found, specific quantitative data from cell-based assays for this compound is limited in publicly available literature. The tables for cytotoxicity and anti-inflammatory activity of the closely related compound, caffeic acid, are provided for illustrative purposes and to suggest potential bioactivities.
Table 1: Antioxidant Activity of Caffeoyl-β-D-glucopyranoside
| Assay Type | Compound | IC50 (µM) | Source |
| DPPH Radical Scavenging | Caffeoyl-β-D-glucopyranoside | 93.25 ± 0.12 | [1][2] |
Table 2: Illustrative Cytotoxicity Data for Caffeic Acid
| Cell Line | Assay | IC50 (µg/mL) | Exposure Time (h) |
| Human Breast Cancer (MCF-7) | MTT Assay | > 100 | 48 |
| Human Colon Cancer (HCT116) | MTT Assay | > 100 | 48 |
Note: Data for caffeic acid is presented to exemplify the expected low cytotoxicity of related phenolic compounds.
Table 3: Illustrative Anti-inflammatory Activity of Caffeic Acid
| Cell Line | Assay | Parameter Measured | Inhibition | Concentration |
| RAW 264.7 Macrophages | NF-κB Reporter Assay | Luciferase Activity | Significant Inhibition | Starting at 1 µg/mL |
Note: This data for caffeic acid suggests a potential mechanism for the anti-inflammatory effects of this compound.[3]
Experimental Protocols
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay assesses the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Human cell line (e.g., HEK293 for general cytotoxicity, or a cancer cell line like MCF-7 or HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
Anti-inflammatory Assay: NF-κB Reporter Assay
This assay measures the activation of the NF-κB signaling pathway in response to an inflammatory stimulus.
Materials:
-
HEK293 cells stably transfected with an NF-κB luciferase reporter construct
-
Complete cell culture medium
-
This compound
-
Inflammatory stimulus (e.g., TNF-α at 10 ng/mL)
-
Luciferase assay reagent
-
96-well white, clear-bottom plates
-
Luminometer
Protocol:
-
Cell Seeding: Seed the reporter cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours.
-
Inflammatory Stimulation: Add the inflammatory stimulus (e.g., TNF-α) to the wells (except for the unstimulated control) and incubate for 6-8 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them according to the luciferase assay kit manufacturer's instructions.
-
Luminescence Measurement: Add the luciferase substrate to the cell lysates and measure the luminescence using a luminometer.
-
Data Analysis: Normalize the NF-κB luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) if applicable. Calculate the percentage of NF-κB inhibition compared to the stimulated control.
Antioxidant Assay: Nrf2-ARE Reporter Assay
This assay quantifies the activation of the Nrf2 antioxidant response pathway.
Materials:
-
HepG2 cells stably transfected with an Antioxidant Response Element (ARE) luciferase reporter construct
-
Complete cell culture medium
-
This compound
-
Nrf2 activator (positive control, e.g., sulforaphane)
-
Luciferase assay reagent
-
96-well white, clear-bottom plates
-
Luminometer
Protocol:
-
Cell Seeding: Seed the reporter cells in a 96-well plate at a density of 3 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 16-24 hours. Include a positive control (e.g., sulforaphane) and a vehicle control.
-
Cell Lysis: Wash the cells with PBS and lyse them as per the luciferase assay kit's protocol.
-
Luminescence Measurement: Add the luciferase substrate and measure the luminescence.
-
Data Analysis: Normalize the ARE luciferase activity to a co-transfected control reporter if applicable. Express the results as fold activation of Nrf2 compared to the vehicle control.
Mandatory Visualizations
Caption: NF-κB Signaling Pathway Inhibition.
Caption: Nrf2/ARE Antioxidant Pathway Activation.
Caption: General Cell-Based Assay Workflow.
References
Application Notes and Protocols for Studying 6-O-(E)-Caffeoylglucopyranose in Animal Models
These application notes provide detailed protocols for investigating the potential neuroprotective and anti-inflammatory effects of 6-O-(E)-Caffeoylglucopyranose using established animal models. The methodologies are designed for researchers in neuroscience and drug development to assess the therapeutic potential of this compound.
Application Note 1: Evaluating Neuroprotective Effects in a Mouse Model of Alzheimer's Disease
Objective: To assess the efficacy of this compound in mitigating cognitive deficits and neuropathology in the 5xFAD transgenic mouse model of Alzheimer's disease.
Rationale: Alzheimer's disease is characterized by the accumulation of amyloid-beta (Aβ) plaques, neurofibrillary tangles, neuroinflammation, and oxidative stress, leading to neuronal loss and cognitive decline.[1] this compound, a phenolic compound, is hypothesized to exert neuroprotective effects by reducing neuroinflammation and oxidative stress, thereby improving memory and learning.
Experimental Workflow:
References
Applications of 6-O-(E)-Caffeoylglucopyranose in Pharmacological Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-O-(E)-Caffeoylglucopyranose is a naturally occurring phenolic compound that has garnered interest in pharmacological research due to its potential therapeutic properties. This document provides a detailed overview of its applications, supported by quantitative data, experimental protocols, and visualizations of associated signaling pathways. The information is intended to guide researchers in exploring the pharmacological potential of this compound.
Pharmacological Applications
The primary pharmacological activities of this compound and its isomers that have been investigated are its antioxidant, anti-inflammatory, and neuroprotective effects.
Antioxidant Activity
This compound and its related isomers have demonstrated notable antioxidant properties by scavenging free radicals. The antioxidant capacity is a key factor in mitigating oxidative stress, which is implicated in numerous pathological conditions.
Quantitative Data: Antioxidant Activity
| Compound Name | Assay | IC50 Value (µM) | Source |
| Caffeoyl-β-D-glucopyranoside | DPPH Radical Scavenging | 93.25 ± 0.12 | [1] |
Experimental Protocol: DPPH Radical Scavenging Assay [1]
This protocol is adapted from the methodology used to assess the antioxidant activity of Caffeoyl-β-D-glucopyranoside isolated from Ranunculus muricatus.[1]
Materials:
-
1,1-diphenyl-2-picryl-hydrazyl (DPPH)
-
Test compound (Caffeoyl-β-D-glucopyranoside)
-
Positive control (e.g., Quercetin, Ascorbic Acid)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol. The working solution should have an absorbance of approximately 1.0 at 517 nm.
-
Sample Preparation: Dissolve the test compound and positive control in methanol to prepare a series of concentrations.
-
Reaction Mixture: In a 96-well plate, add a specific volume of the DPPH working solution to each well, followed by the addition of the test compound or control at various concentrations.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Determination: The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.
Experimental Workflow for DPPH Assay
Caption: Workflow for determining antioxidant activity using the DPPH assay.
Potential Signaling Pathway Modulation
While direct evidence for this compound is limited, related caffeic acid derivatives have been shown to modulate key signaling pathways involved in inflammation and oxidative stress, such as the NF-κB and Nrf2 pathways.
Anti-inflammatory Effects via NF-κB Inhibition (Hypothesized)
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Many phenolic compounds exert their anti-inflammatory effects by inhibiting this pathway. It is hypothesized that this compound may also possess this activity.
Hypothesized NF-κB Signaling Pathway Inhibition
Caption: Hypothesized inhibition of the NF-κB signaling pathway.
Antioxidant Response via Nrf2 Activation (Hypothesized)
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of antioxidant proteins. Activation of the Nrf2 pathway is a crucial mechanism for cellular defense against oxidative stress.
Hypothesized Nrf2 Signaling Pathway Activation
Caption: Hypothesized activation of the Nrf2 antioxidant response pathway.
Future Directions and Research Opportunities
The current body of research on this compound is still in its early stages. While its antioxidant potential is evident, further studies are required to fully elucidate its pharmacological profile. Key areas for future investigation include:
-
Comprehensive Antioxidant Profiling: Beyond the DPPH assay, evaluating its effects using other antioxidant assays such as ABTS, ORAC, and cellular antioxidant assays would provide a more complete understanding of its antioxidant capacity.
-
In-depth Anti-inflammatory Studies: Investigating its effects on various inflammatory mediators, including cytokines (e.g., TNF-α, IL-6, IL-1β) and enzymes (e.g., COX-2, iNOS) in relevant cell models (e.g., macrophages, endothelial cells) is crucial.
-
Neuroprotection Assays: Exploring its potential neuroprotective effects in various in vitro and in vivo models of neurodegenerative diseases (e.g., Alzheimer's, Parkinson's) is a promising avenue.
-
Mechanism of Action Studies: Elucidating the precise molecular mechanisms, including its direct effects on the NF-κB and Nrf2 signaling pathways, will be essential for its development as a potential therapeutic agent.
-
Pharmacokinetic and Bioavailability Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is critical for its translation into in vivo and clinical settings.
Conclusion
This compound and its isomers present as promising candidates for further pharmacological investigation, particularly for their antioxidant properties. The provided data and protocols serve as a foundation for researchers to build upon. Further research into its anti-inflammatory and neuroprotective effects, along with a deeper understanding of its molecular mechanisms, will be instrumental in unlocking its full therapeutic potential.
References
Troubleshooting & Optimization
Challenges in the chemical synthesis of 6-O-(E)-Caffeoylglucopyranose.
Technical Support Center: Synthesis of 6-O-(E)-Caffeoylglucopyranose
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the chemical synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the chemical synthesis of this compound?
A1: The main challenges stem from the polyfunctional nature of both glucose and caffeic acid. Key difficulties include:
-
Regioselectivity: Selectively acylating the primary 6-hydroxyl group of glucose in the presence of more numerous and sterically hindered secondary hydroxyl groups.
-
Protecting Group Strategy: The phenolic hydroxyl groups of caffeic acid are nucleophilic and can undergo side reactions. Therefore, a robust protecting group strategy is often necessary for the caffeic acid moiety.
-
Solubility: Glucose and its derivatives often have poor solubility in common organic solvents, which can complicate reaction conditions.
-
Purification: Separating the desired 6-O-acylated product from unreacted starting materials, di- or tri-acylated byproducts, and other isomers can be challenging.
-
Stability: Caffeic acid is susceptible to oxidation and dimerization, which can reduce the yield of the desired product.
Q2: Why is the 6-O position of glucopyranose preferentially acylated in many chemical syntheses?
A2: The primary hydroxyl group at the C-6 position of glucopyranose is sterically less hindered and generally more reactive than the secondary hydroxyl groups at positions C-2, C-3, and C-4. This inherent difference in reactivity can be exploited to achieve regioselective acylation.[1]
Q3: Is it necessary to protect the hydroxyl groups of caffeic acid before esterification?
A3: Yes, it is highly recommended. The two phenolic hydroxyl groups on the catechol ring of caffeic acid are nucleophilic and can react with the activated carboxylic acid, leading to the formation of undesired side products and polymers. Protecting these groups, for example as acetates or ethers, ensures that the esterification occurs selectively at the carboxylic acid functionality.
Q4: What are the common side products in the synthesis of this compound?
A4: Common side products can include:
-
Di- and tri-acylated glucopyranose: Acylation at other hydroxyl positions of the glucose ring.
-
Isomers: Acylation at the C-2, C-3, or C-4 positions of glucose.
-
Unreacted starting materials: Incomplete reaction leading to the presence of glucose and protected caffeic acid in the final mixture.
-
Polymerization products: Self-condensation of caffeic acid if its hydroxyl groups are not properly protected.
Q5: What are the advantages of enzymatic synthesis over chemical synthesis for this compound?
A5: Enzymatic synthesis, often employing lipases, can offer several advantages:
-
High Regioselectivity: Enzymes can selectively acylate the 6-O position of glucose, minimizing the formation of isomers.
-
Mild Reaction Conditions: Enzymatic reactions are typically carried out under mild temperature and pH conditions, which can prevent the degradation of sensitive molecules like caffeic acid.
-
No Need for Protecting Groups: In some cases, enzymatic synthesis can proceed without the need for protecting the hydroxyl groups of caffeic acid, simplifying the overall synthetic route.
-
Environmentally Friendly: Enzymatic methods often use greener solvents and generate less hazardous waste compared to traditional chemical methods.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no yield of the desired product | 1. Incomplete activation of the carboxylic acid. 2. Poor solubility of glucose in the reaction solvent. 3. Ineffective coupling agent. 4. Steric hindrance. 5. Decomposition of starting materials or product. | 1. Ensure the activating agent (e.g., DCC, EDC) is fresh and used in appropriate stoichiometry. Confirm activation via TLC or a quick workup of an aliquot. 2. Use a co-solvent system (e.g., pyridine (B92270)/DMF) to improve the solubility of glucose. Consider using a more soluble glucose derivative if direct acylation is not effective. 3. Switch to a more potent coupling agent. 4. For chemical synthesis, ensure the 6-OH is accessible. For enzymatic synthesis, choose a lipase (B570770) known for activity on bulky substrates. 5. Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of caffeic acid. Use mild reaction conditions where possible. |
| Formation of multiple products (low regioselectivity) | 1. Acylation at secondary hydroxyl groups of glucose. 2. Acyl migration from the 6-O to other positions. | 1. Employ a protecting group strategy to block the more reactive secondary hydroxyls, or use a bulky acylating agent that preferentially reacts at the less hindered 6-O position. 2. Control the reaction temperature and pH, as acyl migration can be catalyzed by acid or base. Isolate the product promptly after the reaction is complete. |
| Difficulty in purifying the final product | 1. Similar polarities of the desired product and byproducts. 2. Presence of unreacted starting materials. | 1. Utilize column chromatography with a carefully selected solvent system. A gradient elution may be necessary to separate compounds with close Rf values. Reverse-phase HPLC can also be an effective purification method. 2. Optimize the reaction stoichiometry to ensure complete consumption of the limiting reagent. A preliminary extraction step can help remove some of the unreacted starting materials before chromatography. |
| Product appears to be a mixture of anomers (α and β) | The starting glucose was a mixture of anomers, and the reaction conditions did not favor one form. | This is often the case when starting with unprotected glucose. The anomeric composition of the product will reflect that of the starting material. If a specific anomer is required, start with the pure α- or β-glucopyranose. |
Experimental Protocols
Protocol 1: Chemical Synthesis of 6-O-(E)-Caffeoyl-D-glucopyranose (A Representative Procedure)
This protocol is a representative procedure based on common esterification methods for carbohydrates. Optimization may be required.
Step 1: Protection of Caffeic Acid
-
Dissolve (E)-caffeic acid in acetic anhydride.
-
Add a catalytic amount of sulfuric acid and stir at room temperature until the reaction is complete (monitored by TLC).
-
Quench the reaction with water and extract the acetylated caffeic acid with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain diacetylcaffeic acid.
Step 2: Activation of Protected Caffeic Acid
-
Dissolve the diacetylcaffeic acid in a dry, aprotic solvent (e.g., dichloromethane).
-
Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP).
-
Stir the mixture at 0°C for 30 minutes to form the activated ester.
Step 3: Regioselective Esterification of Glucose
-
In a separate flask, dissolve D-glucose in a suitable solvent system (e.g., a mixture of pyridine and DMF) to ensure solubility.
-
Slowly add the activated diacetylcaffeic acid solution to the glucose solution at 0°C.
-
Allow the reaction to warm to room temperature and stir until the starting materials are consumed (monitor by TLC).
Step 4: Deprotection and Purification
-
After the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the crude product in methanol (B129727) and add a catalytic amount of sodium methoxide (B1231860) to remove the acetyl protecting groups from the caffeic acid moiety.
-
Monitor the deprotection by TLC. Once complete, neutralize the reaction with an acidic resin.
-
Filter the resin and concentrate the filtrate.
-
Purify the crude this compound by column chromatography on silica (B1680970) gel using a suitable solvent gradient (e.g., dichloromethane/methanol or ethyl acetate/methanol).
Protocol 2: Enzymatic Synthesis of this compound
-
Suspend D-glucose and (E)-caffeic acid in an appropriate organic solvent (e.g., tert-butanol (B103910) or a mixture of acetone (B3395972) and pyridine).
-
Add an immobilized lipase (e.g., Novozym 435, Candida antarctica lipase B).
-
Incubate the mixture with shaking at a controlled temperature (e.g., 40-60°C).
-
Monitor the progress of the reaction by TLC or HPLC.
-
Once the reaction has reached the desired conversion, filter off the enzyme.
-
Evaporate the solvent and purify the product by column chromatography as described in the chemical synthesis protocol.
Data Presentation
Table 1: Comparison of Synthetic Approaches
| Parameter | Chemical Synthesis | Enzymatic Synthesis |
| Regioselectivity | Moderate to good, dependent on protecting group strategy and reaction conditions. | High to excellent, enzyme-dependent. |
| Reaction Conditions | Often requires anhydrous solvents, inert atmosphere, and potentially harsh reagents. | Typically mild temperatures and pressures in organic or aqueous-organic media. |
| Protecting Groups | Usually required for the phenolic hydroxyls of caffeic acid. | May not be necessary, simplifying the synthetic route. |
| Yield | Variable, dependent on the specific protocol and optimization. | Generally moderate to good, influenced by enzyme activity and stability. |
| Purification | Often requires multi-step purification to remove byproducts and reagents. | Generally simpler due to higher selectivity and fewer side reactions. |
Visualizations
Caption: Workflow for the chemical synthesis of this compound.
References
Optimizing the extraction yield of 6-O-(E)-Caffeoylglucopyranose from natural sources.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yield of 6-O-(E)-Caffeoylglucopyranose from natural sources.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the extraction and quantification of this compound.
Issue 1: Low Extraction Yield
Possible Causes & Solutions
| Cause | Solution |
| Inappropriate Solvent Selection | The polarity of the solvent is critical. This compound is a polar compound. Use polar solvents like ethanol (B145695), methanol (B129727), or acetone (B3395972), often in combination with water. An ethanol-water or acetone-water mixture (e.g., 60-80% ethanol or acetone) can be more effective than a pure solvent. |
| Suboptimal Extraction Temperature | Higher temperatures can increase solubility and diffusion rates, but excessive heat may degrade the target compound. An optimal temperature is typically between 50-60°C for methods like maceration and ultrasound-assisted extraction.[1] |
| Insufficient Extraction Time | Ensure the extraction time is adequate for the solvent to penetrate the plant matrix and dissolve the compound. For maceration, this could be several hours to days. For ultrasound-assisted extraction, optimal times are often shorter, in the range of 30-90 minutes.[1] |
| Inadequate Solid-to-Solvent Ratio | A low solvent volume may not be sufficient to fully extract the compound. A common starting point is a 1:20 to 1:40 solid-to-solvent ratio (g/mL). Increasing the solvent volume can enhance extraction efficiency.[1] |
| Inefficient Cell Wall Disruption | The plant material should be finely ground to increase the surface area for extraction. For methods like ultrasound-assisted extraction, ensure sufficient ultrasonic power to induce cavitation and disrupt cell walls. |
| Compound Degradation | This compound can be susceptible to degradation, especially at high temperatures or pH extremes.[2] Avoid prolonged exposure to harsh conditions. |
Issue 2: Inconsistent HPLC Quantification Results
Possible Causes & Solutions
| Cause | Solution |
| Peak Tailing or Fronting | This can be caused by column overload, a mismatch between sample solvent and mobile phase, or secondary interactions with the stationary phase. Ensure the sample is dissolved in the mobile phase or a weaker solvent. Check the column's health and consider using a mobile phase with a different pH or ionic strength. |
| Co-elution with Interfering Compounds | The plant extract is a complex mixture. Other compounds may have similar retention times. Optimize the HPLC gradient, change the stationary phase (e.g., from C18 to a different chemistry), or adjust the mobile phase composition to improve separation. |
| Compound Degradation During Analysis | Caffeoyl esters can be unstable. Ensure the autosampler is cooled to prevent degradation of samples waiting for injection. Use a mobile phase with a slightly acidic pH (e.g., containing 0.1% formic acid) to improve stability. |
| Poor Peak Resolution | This can result from a non-optimized mobile phase, a degraded column, or an inappropriate flow rate. Re-evaluate the gradient profile, flow rate, and ensure the column is in good condition. |
| Baseline Noise or Drift | This can be caused by impurities in the mobile phase, a contaminated detector, or temperature fluctuations. Use high-purity solvents, degas the mobile phase, and ensure a stable column temperature. |
Frequently Asked Questions (FAQs)
Q1: What are the most common natural sources for extracting this compound?
A1: this compound is a phenolic compound found in various plants. Some of the most cited sources include the roots of Polygonum multiflorum (He Shou Wu) and the leaves of coffee plants (Coffea species).[3][4]
Q2: Which extraction method is most effective for maximizing the yield of this compound?
A2: Both ultrasound-assisted extraction (UAE) and reflux maceration have been shown to be effective. UAE is often preferred as it can significantly reduce extraction time and may lead to higher yields compared to traditional maceration by enhancing cell wall disruption through cavitation.[3][5][6] The optimal method can depend on the specific plant material and available equipment.
Q3: What is a recommended starting point for solvent selection?
A3: A mixture of ethanol and water (e.g., 60% v/v) or acetone and water (e.g., 60% v/v) is a good starting point for extracting this compound from Polygonum multiflorum roots.[1] For coffee leaves, an ethanol/water mixture is also commonly used.
Q4: How can I confirm the identity of the this compound peak in my HPLC chromatogram?
A4: The most reliable method is to compare the retention time and UV-Vis spectrum of your peak with that of a certified reference standard. If a standard is unavailable, techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) can be used to confirm the molecular weight and fragmentation pattern, which can then be compared to literature data.
Q5: Can this compound isomerize during extraction or analysis?
A5: Yes, caffeoyl esters can be prone to isomerization, particularly when exposed to heat or certain pH conditions. This can lead to the appearance of multiple peaks in the chromatogram corresponding to different isomers, potentially complicating quantification. Using mild extraction conditions and a slightly acidic mobile phase for HPLC can help to minimize isomerization.
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound from Polygonum multiflorum Roots
1. Sample Preparation:
- Dry the Polygonum multiflorum roots at a controlled temperature (e.g., 50°C) to a constant weight.
- Grind the dried roots into a fine powder (e.g., to pass through a 40-60 mesh sieve).
2. Extraction:
- Weigh 1.0 g of the powdered plant material and place it in a 50 mL flask.
- Add 40 mL of 60% (v/v) aqueous acetone solution (solid-to-solvent ratio of 1:40 g/mL).[1]
- Place the flask in an ultrasonic bath.
- Sonicate at a frequency of 40 kHz and a power of 100 W for 90 minutes at a controlled temperature of 50°C.[1]
3. Post-Extraction Processing:
- After extraction, centrifuge the mixture at 4000 rpm for 15 minutes.
- Collect the supernatant.
- Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial for analysis.
Protocol 2: HPLC-DAD Quantification of this compound
1. HPLC System and Conditions:
- Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
- Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).
- Gradient Program: A typical gradient might be: 0-10 min, 5-15% B; 10-25 min, 15-30% B; 25-30 min, 30-50% B.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detection: Diode Array Detector (DAD) monitoring at a wavelength of 330 nm (characteristic for caffeic acid derivatives).
- Injection Volume: 10 µL.
2. Standard Preparation:
- Prepare a stock solution of this compound reference standard in methanol (e.g., 1 mg/mL).
- Create a series of calibration standards by diluting the stock solution to concentrations ranging from, for example, 1 to 100 µg/mL.
3. Quantification:
- Inject the prepared standards to generate a calibration curve of peak area versus concentration.
- Inject the filtered sample extract.
- Identify the this compound peak in the sample chromatogram by comparing its retention time with the standard.
- Quantify the amount of the compound in the extract using the calibration curve.
Data Presentation
Table 1: Comparison of Extraction Methods for Total Phenolic Content from Polygonum multiflorum Roots
| Extraction Method | Solvent | Solid-to-Solvent Ratio (g/mL) | Temperature (°C) | Time (min) | Total Phenolic Content (mg GAE/g DW) |
| Reflux Maceration | 60% Acetone | 1:40 | 50 | 90 | 38.60 ± 0.56 |
| Ultrasound-Assisted | 60% Acetone | 1:30 | 60 | 15 | 43.28 ± 0.54 |
GAE: Gallic Acid Equivalents; DW: Dry Weight. Data adapted from literature and presented for comparative purposes.[1]
Table 2: Influence of Extraction Solvent on Total Phenolic and Flavonoid Content
| Solvent | Total Phenolic Content (mg GAE/g) | Total Flavonoid Content (mg QE/g) |
| Water | Lower | Lower |
| 50% Ethanol | Higher | Higher |
| 70% Ethanol | Highest | Highest |
| Methanol | High | High |
| 60% Acetone | Very High | Very High |
General trends observed in the extraction of phenolic compounds from plant materials. QE: Quercetin Equivalents.
Visualizations
Caption: Experimental workflow for the extraction and analysis of this compound.
Caption: Simplified biosynthesis pathway leading to caffeoyl conjugates in plants.
References
- 1. mdpi.com [mdpi.com]
- 2. Degradation of caffeic acid in subcritical water and online HPLC-DPPH assay of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. crbb-journal.com [crbb-journal.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Comparison between maceration and ultrasound-assisted extraction of white bracts with flowers of Bougainvillea spectabilis Willd. | Scientific Electronic Archives [scientificelectronicarchives.org]
Improving HPLC peak resolution for 6-O-(E)-Caffeoylglucopyranose and its isomers.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of 6-O-(E)-Caffeoylglucopyranose and its isomers. The information provided is designed to help resolve common issues related to peak resolution and achieve optimal chromatographic performance.
Troubleshooting Guide
This guide addresses specific problems you might encounter during the HPLC analysis of this compound and its isomers.
Question: I am seeing poor peak resolution or co-elution of my isomers. What are the first steps to improve separation?
Answer:
Poor resolution of closely eluting isomers is a common challenge. A systematic approach to optimization is crucial. Here are the initial steps to take:
-
Optimize the Mobile Phase Gradient: The elution strength of the mobile phase is a powerful tool for improving resolution. If you are using a gradient, try making it shallower. A slower increase in the organic solvent concentration over a longer period can enhance the separation between closely related compounds.
-
Evaluate Mobile Phase Composition: Acetonitrile and methanol (B129727) are the most common organic modifiers in reversed-phase HPLC. Due to different solvent properties, switching from one to the other can significantly alter selectivity and may resolve co-eluting peaks.
-
Adjust the Mobile Phase pH: The addition of a small amount of acid, such as 0.1% formic acid or acetic acid, to the aqueous portion of the mobile phase is highly recommended. This helps to suppress the ionization of phenolic hydroxyl groups on the caffeoyl moiety and any free silanol (B1196071) groups on the column packing material, leading to sharper peaks and improved resolution.
Question: My peaks are broad and show significant tailing. How can I improve peak shape?
Answer:
Peak tailing is often caused by secondary interactions between the analyte and the stationary phase or by issues within the HPLC system. Consider the following solutions:
-
Check for Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with polar analytes, causing tailing. Ensure your mobile phase is acidified (e.g., with 0.1% formic acid) to minimize these interactions.
-
Use a High-Purity, End-Capped Column: Modern HPLC columns are designed with high-purity silica (B1680970) and are extensively end-capped to reduce the number of accessible silanol groups. If you are using an older column, consider upgrading to one with more advanced column chemistry.
-
Reduce Sample Overload: Injecting a sample that is too concentrated can lead to peak fronting or tailing. Try diluting your sample or reducing the injection volume.
-
Optimize Column Temperature: Increasing the column temperature (e.g., to 30-40 °C) can improve mass transfer and reduce mobile phase viscosity, often resulting in sharper peaks. However, be mindful of the thermal stability of your analytes.
Question: My retention times are drifting from one injection to the next. What is causing this instability?
Answer:
Consistent retention times are critical for reliable quantification. Fluctuations can be caused by several factors:
-
Inadequate Column Equilibration: This is a frequent issue, especially with gradient elution. Ensure that the column is thoroughly equilibrated with the initial mobile phase conditions before each injection. A sufficient equilibration time is typically 5-10 column volumes.
-
Mobile Phase Preparation and Stability: Ensure your mobile phase is well-mixed and degassed. If using buffers, make sure they are within their effective pH range and are freshly prepared to avoid microbial growth or precipitation.
-
Temperature Fluctuations: Employing a column oven is essential for maintaining a stable column temperature and reproducible retention times.
-
Pump Performance: Inconsistent flow delivery from the pump will directly affect retention times. Check for leaks, ensure proper pump priming, and perform regular maintenance.
Frequently Asked Questions (FAQs)
Q1: What type of HPLC column is best suited for separating this compound and its isomers?
A1: A C18 column is a good starting point for reversed-phase separation of these polar compounds. However, for challenging isomer separations, a phenyl-hexyl or a biphenyl (B1667301) stationary phase can offer alternative selectivity due to π-π interactions with the aromatic rings of the caffeoyl group, potentially leading to better resolution.
Q2: Should I use isocratic or gradient elution for this separation?
A2: Gradient elution is generally recommended for separating complex mixtures containing isomers with similar polarities.[1] An isocratic method might not provide sufficient resolution to separate all isomers within a reasonable run time. A shallow gradient allows for fine-tuning the separation.[1]
Q3: How does temperature affect the separation of these isomers?
A3: Temperature can influence selectivity. Running samples at different temperatures (e.g., 25°C, 35°C, 45°C) can alter the retention behavior of the isomers relative to each other. It is an important parameter to optimize during method development.
Q4: Can I use mass spectrometry (MS) to help identify the isomeric peaks?
A4: Yes, coupling HPLC with a mass spectrometer (LC-MS) is a powerful technique for isomer analysis. While isomers have the same molecular weight, their fragmentation patterns in tandem MS (MS/MS) can sometimes differ, aiding in their structural elucidation.
Experimental Protocols
The following are example protocols for the separation of caffeoyl glycoside isomers. These should be considered as starting points and may require optimization for your specific application and instrumentation.
Protocol 1: General Purpose Reversed-Phase HPLC Method
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase A: HPLC-grade water with 0.1% (v/v) formic acid
-
Mobile Phase B: Acetonitrile with 0.1% (v/v) formic acid
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 40% B
-
25-30 min: 40% to 100% B
-
30-35 min: 100% B (column wash)
-
35.1-40 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection: UV at 325 nm
-
Injection Volume: 10 µL
Protocol 2: High-Resolution UHPLC Method
-
Column: Phenyl-Hexyl UHPLC column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)
-
Mobile Phase A: HPLC-grade water with 0.1% (v/v) formic acid
-
Mobile Phase B: Methanol
-
Gradient Program:
-
0-1 min: 5% B
-
1-10 min: 5% to 30% B
-
10-12 min: 30% to 95% B
-
12-14 min: 95% B (column wash)
-
14.1-16 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Detection: UV-DAD (200-400 nm), extracted at 325 nm
-
Injection Volume: 2 µL
Data Presentation
The following tables present example data to illustrate the effects of different chromatographic parameters on the separation of caffeoyl glycoside isomers. These are representative values and will vary depending on the specific isomers and analytical conditions.
Table 1: Effect of Organic Modifier on Retention Time and Resolution
| Analyte | Retention Time (min) - Acetonitrile Gradient | Retention Time (min) - Methanol Gradient | Resolution (Rs) between Isomer 1 & 2 (Acetonitrile) | Resolution (Rs) between Isomer 1 & 2 (Methanol) |
| Isomer 1 | 15.2 | 18.5 | 1.3 | 1.8 |
| Isomer 2 | 15.8 | 19.8 |
Conditions: C18 column (250 x 4.6 mm, 5 µm), 1.0 mL/min, 35 °C, Mobile Phase A: 0.1% Formic Acid in Water. Gradient programs adjusted for comparable elution strength.
Table 2: Effect of Column Temperature on Selectivity and Resolution
| Temperature (°C) | Retention Time (min) - Isomer 1 | Retention Time (min) - Isomer 2 | Selectivity (α) | Resolution (Rs) |
| 25 | 16.5 | 17.2 | 1.05 | 1.4 |
| 35 | 15.2 | 15.8 | 1.06 | 1.6 |
| 45 | 14.1 | 14.6 | 1.04 | 1.3 |
Conditions: C18 column (250 x 4.6 mm, 5 µm), 25% Acetonitrile in 0.1% Formic Acid, 1.0 mL/min.
Visualization of Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common HPLC peak resolution issues.
Caption: A logical workflow for troubleshooting poor HPLC peak resolution.
References
Degradation products of 6-O-(E)-Caffeoylglucopyranose and their identification.
Technical Support Center: 6-O-(E)-Caffeoylglucopyranose Degradation Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of this compound and the identification of its degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the expected major degradation products of this compound under hydrolytic conditions?
Under hydrolytic conditions (acidic or basic), the primary degradation pathway for this compound is the cleavage of the ester bond. This results in the formation of caffeic acid and D-glucose. Under certain pH and temperature conditions, isomerization of the caffeoyl moiety or the glucose anomers may also be observed.
Q2: What analytical techniques are most suitable for identifying and quantifying this compound and its degradation products?
High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or a Mass Spectrometer (MS) is the most common and effective technique. HPLC-DAD allows for the quantification of the parent compound and known degradation products, while HPLC-MS is essential for the identification of unknown degradation products by providing molecular weight and fragmentation data. For unambiguous structural elucidation of novel degradation products, isolation followed by Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.
Q3: What are the typical stress conditions used in a forced degradation study for this compound?
Forced degradation studies are crucial for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[1][2] Typical stress conditions include:
-
Acidic Hydrolysis: 0.1 M HCl at 60-80°C for several hours.
-
Basic Hydrolysis: 0.1 M NaOH at room temperature or slightly elevated temperatures for a shorter duration.
-
Oxidative Degradation: 3-30% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Dry heat at temperatures ranging from 60°C to 100°C.[3]
-
Photodegradation: Exposure to UV light (e.g., 254 nm) and visible light.
Q4: How can I differentiate between isomers of this compound and its degradation products?
Isomers can be challenging to separate and identify. High-resolution HPLC or UHPLC methods with appropriate column chemistry (e.g., C18) and optimized mobile phases can often resolve isomers. Mass spectrometry can provide identical molecular weights for isomers, but fragmentation patterns (MS/MS) may differ, aiding in their differentiation. In some cases, specialized chromatographic techniques or NMR spectroscopy may be necessary for definitive identification. A study on caffeoylgluconic acid derivatives showed that isomers are common degradation products.[4][5]
Troubleshooting Guides
Issue 1: Rapid or Complete Degradation of this compound Observed
-
Question: I am observing complete degradation of my compound immediately after subjecting it to stress conditions. How can I obtain partial degradation to study the pathway?
-
Answer: The goal of a forced degradation study is typically to achieve 5-20% degradation.[1] If you are observing complete degradation, the stress conditions are too harsh.
-
For Hydrolysis: Reduce the concentration of the acid or base, lower the temperature, or decrease the exposure time.
-
For Oxidation: Use a lower concentration of the oxidizing agent or conduct the experiment at a lower temperature.
-
For Thermal and Photodegradation: Reduce the temperature or the duration and intensity of light exposure.
-
Issue 2: No Degradation Observed Under Stress Conditions
-
Question: I have subjected this compound to forced degradation conditions, but I do not see any significant degradation. What should I do?
-
Answer: If no degradation is observed, the stress conditions may not be stringent enough.
-
For Hydrolysis: Increase the concentration of the acid or base, raise the temperature, or extend the reaction time.
-
For Oxidation: Increase the concentration of the oxidizing agent or the temperature.
-
For Thermal and Photodegradation: Increase the temperature or the duration and intensity of light exposure. It's also important to ensure that the compound is in a solution that allows for degradation to occur (e.g., for hydrolysis, water must be present).
-
Issue 3: Poor Chromatographic Resolution of Degradation Products
-
Question: My HPLC chromatogram shows broad or overlapping peaks for the parent compound and its degradation products. How can I improve the separation?
-
Answer: Optimizing your HPLC method is crucial for resolving all components.
-
Mobile Phase: Adjust the gradient slope, the organic modifier (e.g., acetonitrile, methanol), and the pH of the aqueous phase.
-
Column: Ensure you are using a high-efficiency column (e.g., a sub-2 µm particle size column for UHPLC). Consider trying a different column chemistry if co-elution persists.
-
Flow Rate and Temperature: Optimizing the flow rate and column temperature can also impact resolution.
-
Issue 4: Difficulty in Identifying Unknown Degradation Products by LC-MS
-
Question: I have several unknown peaks in my LC-MS analysis, but I am struggling to identify the structures. What steps can I take?
-
Answer: Structural elucidation of unknown impurities can be complex.
-
High-Resolution Mass Spectrometry (HRMS): Use HRMS to obtain accurate mass measurements, which allows for the prediction of elemental compositions.
-
MS/MS Fragmentation: Analyze the fragmentation patterns of the unknown peaks. Compare these patterns to the fragmentation of the parent compound and known related structures.
-
Literature Search: Search for known degradation products of similar compounds (e.g., other caffeoyl glycosides).
-
Isolation and NMR: If the impurity is present in sufficient quantities, isolate it using preparative HPLC and perform 1D and 2D NMR experiments for definitive structure elucidation.
-
Data Presentation
Table 1: Illustrative Summary of Forced Degradation Studies for this compound
| Stress Condition | Reagent/Parameter | Duration (hours) | Temperature (°C) | % Degradation (Illustrative) | Major Degradation Products (Predicted) |
| Acidic Hydrolysis | 0.1 M HCl | 8 | 80 | 15 | Caffeic Acid, D-Glucose |
| Basic Hydrolysis | 0.1 M NaOH | 2 | 25 | 20 | Caffeic Acid, D-Glucose |
| Oxidation | 3% H₂O₂ | 24 | 25 | 10 | Oxidized Caffeic Acid derivatives |
| Thermal | Dry Heat | 48 | 100 | 5 | Caffeic Acid, D-Glucose |
| Photodegradation | UV (254 nm) | 72 | 25 | 8 | Isomers, minor degradation products |
Note: The % degradation values are illustrative and will vary depending on the specific experimental conditions.
Table 2: Example HPLC Method Parameters for Stability-Indicating Assay
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 325 nm |
| Injection Volume | 10 µL |
Experimental Protocols
Protocol 1: Forced Degradation Study - General Procedure
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Incubate at 80°C.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Keep at room temperature.
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂ to achieve a final peroxide concentration of 3%. Keep at room temperature.
-
Thermal Degradation: Transfer the stock solution to a vial, evaporate the solvent under nitrogen, and place the vial in an oven at 100°C.
-
Photodegradation: Expose the stock solution in a photostability chamber to UV and visible light.
-
-
Time Points: Withdraw aliquots at various time points (e.g., 2, 4, 8, 24, 48 hours).
-
Quenching: For hydrolytic studies, neutralize the samples with an equimolar amount of base or acid, respectively.
-
Analysis: Dilute the samples to a suitable concentration and analyze by a validated stability-indicating HPLC method.
Protocol 2: HPLC-MS Analysis for Identification of Degradation Products
-
Instrumentation: Use a High-Performance Liquid Chromatograph coupled to a Mass Spectrometer (e.g., Q-TOF or Orbitrap for high resolution).
-
Chromatographic Conditions: Employ a validated stability-indicating HPLC method (see Table 2 for an example).
-
Mass Spectrometry Parameters (Illustrative):
-
Ionization Mode: Electrospray Ionization (ESI), both positive and negative modes are recommended to obtain comprehensive information.
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Collision Energy (for MS/MS): Ramped from 10 to 40 eV to obtain fragmentation data.
-
-
Data Analysis:
-
Extract ion chromatograms for the expected m/z values of potential degradation products.
-
Determine the accurate mass of parent and fragment ions.
-
Propose structures based on fragmentation patterns and comparison with literature data for similar compounds.
-
Mandatory Visualization
Caption: Proposed Degradation Pathways for this compound.
Caption: General Workflow for Degradation Product Analysis.
Caption: Troubleshooting Logic for Degradation Studies.
References
Overcoming low solubility of 6-O-(E)-Caffeoylglucopyranose in aqueous solutions.
This guide provides researchers, scientists, and drug development professionals with essential troubleshooting strategies and frequently asked questions regarding the low aqueous solubility of 6-O-(E)-Caffeoylglucopyranose.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a challenge?
A1: this compound is a natural phenolic glycoside. Like many polyphenolic compounds, its structure, which contains both hydrophobic (caffeoyl moiety) and hydrophilic (glucose moiety) parts, contributes to its limited solubility in neutral aqueous solutions. This poor solubility can pose significant challenges for in vitro and in vivo experiments, affecting bioavailability, formulation, and the accuracy of bioactivity measurements.
Q2: What is the estimated aqueous solubility of this compound?
Q3: In which common laboratory solvents can I dissolve this compound?
A3: this compound is expected to be soluble in polar organic solvents. Based on data for structurally similar compounds, solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and methanol (B129727) are effective for preparing stock solutions.
Troubleshooting Guide: Compound Solubilization
If you are encountering issues with dissolving this compound in an aqueous buffer, follow this troubleshooting workflow.
Minimizing byproducts during the isolation of 6-O-(E)-Caffeoylglucopyranose.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the isolation of 6-O-(E)-Caffeoylglucopyranose.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental process, offering potential causes and solutions.
Problem 1: Low Yield of this compound
| Potential Cause | Recommended Solution |
| Incomplete Extraction | Optimize the extraction solvent system. A mixture of methanol (B129727) and water is often effective for extracting polar glycosides.[1] Consider using ultrasound-assisted extraction to improve efficiency.[2][3] |
| Degradation during Extraction/Purification | Avoid high temperatures (above 40°C) and prolonged exposure to light to prevent degradation and isomerization.[4] Work under neutral or slightly acidic pH conditions to minimize hydrolysis of the ester linkage. |
| Adsorption onto Stationary Phase | If using column chromatography, select an appropriate stationary phase. Reversed-phase C18 silica (B1680970) gel is commonly used. Ensure proper elution by using a gradient solvent system, for example, a water/methanol or water/acetonitrile (B52724) gradient. |
| Co-precipitation with Impurities | If the crude extract is highly complex, consider a preliminary purification step such as solid-phase extraction (SPE) to remove major classes of interfering compounds before final purification. |
Problem 2: Presence of Isomeric Impurities in the Final Product
| Potential Cause | Recommended Solution |
| Positional Isomerization | The caffeoyl group can migrate to other positions on the glucose moiety, particularly at elevated temperatures. Maintain low temperatures (below 40°C) throughout the isolation and purification process.[4] |
| Geometric (E/Z) Isomerization | Exposure to UV light can cause the (E)-isomer to convert to the (Z)-isomer.[5] Protect all solutions and fractions from direct light by using amber glassware or covering containers with aluminum foil. |
Problem 3: Observation of Degradation Products
| Potential Cause | Recommended Solution |
| Hydrolysis of the Ester Bond | The ester linkage is susceptible to hydrolysis under strongly acidic or alkaline conditions, yielding caffeic acid and glucose. Maintain a pH range of 4-6 during extraction and purification. Use buffered mobile phases for chromatography if necessary. |
| Oxidation of the Caffeoyl Moiety | The catechol group in caffeic acid is prone to oxidation, leading to the formation of quinones and subsequent polymerization. Work under an inert atmosphere (e.g., nitrogen or argon) if possible, especially during solvent evaporation. The addition of antioxidants like ascorbic acid in small amounts during extraction can be considered. |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts I should expect when isolating this compound?
A1: The most common byproducts can be categorized as follows:
-
Isomers : These include positional isomers (where the caffeoyl group has migrated to another hydroxyl group on the glucose) and the geometric (Z)-isomer of the caffeoyl moiety.[4][5]
-
Degradation Products : Caffeic acid and glucose from the hydrolysis of the ester bond are common.[6][7] Oxidative degradation can lead to quinones and polymeric material.
-
Structurally Related Compounds : Depending on the natural source, you may co-extract other phenylpropanoid glycosides, flavonoid glycosides, and various caffeoyl esters.[8]
Q2: What is the optimal temperature range for the isolation process?
A2: To minimize the risk of positional isomerization and thermal degradation, it is crucial to maintain temperatures below 40°C throughout all steps of the isolation and purification process.[4]
Q3: How can I prevent the hydrolysis of the ester linkage in this compound?
A3: Avoid exposing the compound to harsh pH conditions. The ideal pH range is slightly acidic to neutral (pH 4-6). If using techniques like high-speed countercurrent chromatography, carefully select the solvent system to maintain a suitable pH.
Q4: What analytical techniques are best suited for identifying and quantifying byproducts?
A4: High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) and Mass Spectrometry (MS) is a powerful tool.[9] HPLC-DAD allows for the quantification of the target compound and impurities, while HPLC-MS helps in the identification of unknown byproducts by providing molecular weight and fragmentation data.[9]
Experimental Protocols
Optimized Protocol for Isolation of this compound with Minimized Byproducts
-
Extraction:
-
Lyophilize the plant material to remove water.
-
Extract the powdered material with 80% methanol in water at room temperature with gentle agitation, protected from light.[2] Perform the extraction for a limited duration (e.g., 2-3 hours) to minimize potential enzymatic degradation.
-
Filter the extract and concentrate under reduced pressure at a temperature not exceeding 40°C.
-
-
Preliminary Purification (Liquid-Liquid Partitioning):
-
Resuspend the concentrated crude extract in water.
-
Perform successive liquid-liquid partitioning with n-hexane to remove nonpolar compounds, followed by ethyl acetate (B1210297) to extract the target compound and other moderately polar compounds.
-
Evaporate the ethyl acetate fraction to dryness under reduced pressure at below 40°C.
-
-
Chromatographic Purification:
-
Dissolve the ethyl acetate fraction in a minimal amount of the initial mobile phase.
-
Perform preparative reversed-phase (C18) HPLC.
-
Use a gradient elution system, for example, starting with 10% acetonitrile in water (with 0.1% formic acid to maintain a slightly acidic pH) and gradually increasing the acetonitrile concentration.
-
Monitor the elution profile at a suitable wavelength (e.g., 320-330 nm for the caffeoyl moiety).
-
Collect fractions corresponding to the main peak of this compound.
-
Combine the pure fractions and remove the solvent under reduced pressure at a temperature below 40°C.
-
Lyophilize the final product to obtain a stable powder.
-
Visualizations
Caption: Potential byproduct formation pathways during the isolation of this compound.
Caption: Optimized workflow for the isolation of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. A Validated HPLC Method for Simultaneous Determination of Caffeoyl Phenylethanoid Glucosides and Flavone 8-C-glycosides in Haberlea rhodopensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Positional Isomerization of Phenylethanoid Glycosides from Magnolia officinalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Sonodegradation of Caffeic Acid under Ultrasound Treatment: Relation to Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. pubs.rsc.org [pubs.rsc.org]
NMR signal overlapping issues in the analysis of 6-O-(E)-Caffeoylglucopyranose.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering NMR signal overlapping issues during the analysis of 6-O-(E)-Caffeoylglucopyranose.
Frequently Asked Questions (FAQs)
Q1: Why are the NMR signals of this compound prone to overlapping?
A1: The structure of this compound contains two distinct but complex moieties: a glucopyranose unit and a caffeoyl group. The glucopyranose moiety has several protons in similar chemical environments, particularly in the δ 3.0-4.5 ppm region of the ¹H NMR spectrum, leading to significant signal overlap. This overlap can make it challenging to accurately determine coupling constants and assign specific proton resonances, which is crucial for structural confirmation and conformational analysis.
Q2: What are the initial steps to troubleshoot signal overlapping in the ¹H NMR spectrum?
A2: Before proceeding to more complex 2D NMR experiments, simple adjustments to the experimental conditions can often improve signal dispersion. It is recommended to try acquiring the spectrum in different deuterated solvents. A change in solvent can alter the chemical shifts of protons due to varying solvent-solute interactions, such as hydrogen bonding and anisotropic effects, which may be sufficient to resolve overlapping signals.[1] Additionally, adjusting the sample concentration and the temperature at which the spectrum is acquired can sometimes lead to better resolution.[2]
Q3: Which 2D NMR experiments are most effective for resolving signal overlap in this compound?
A3: For unambiguous assignment of proton and carbon signals, a combination of 2D NMR experiments is highly recommended. The most useful experiments include:
-
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, allowing you to trace the connectivity within the glucopyranose and caffeoyl spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is extremely useful for resolving overlapping proton signals by spreading them out in the carbon dimension.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. It is essential for confirming the connection between the caffeoyl and glucopyranose moieties, specifically the ester linkage at the 6-position of the glucose.
Troubleshooting Guide
Issue: Unresolved multiplet in the sugar region (δ 3.0-4.5 ppm) of the ¹H NMR spectrum.
Solution:
-
Solvent Change: Acquire ¹H NMR spectra in different deuterated solvents (e.g., methanol-d₄, DMSO-d₆, acetone-d₆) to induce differential chemical shifts.
-
2D NMR Analysis:
-
Run a COSY experiment to identify the coupled protons within the glucose ring.
-
Acquire an HSQC spectrum to correlate each proton to its attached carbon. The higher resolution in the ¹³C dimension will help to separate the overlapping proton signals.
-
Utilize an HMBC experiment to confirm long-range couplings, which can help to piece together the spin system.
-
Issue: Ambiguous assignment of the caffeoyl group signals.
Solution:
-
Characteristic Signals: Identify the characteristic signals of the caffeoyl group. The trans-olefinic protons typically appear as doublets with a large coupling constant (J ≈ 16 Hz). The aromatic protons will show a specific splitting pattern depending on their substitution.
-
HMBC Correlations: Use an HMBC experiment to confirm the connectivity. Look for correlations from the H-7' proton of the caffeoyl moiety to the C-9' carbonyl carbon and the aromatic carbons. Also, the correlation between the H-6 protons of the glucose and the C-9' carbonyl carbon is definitive for the 6-O-acylation.
Data Presentation
The following tables summarize the ¹H and ¹³C NMR chemical shift data for this compound.
Table 1: ¹H and ¹³C NMR Chemical Shift Data for this compound
| Position | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δH) |
| Glucopyranose Moiety | ||
| 1 | 95.75 | 5.56 (d, J=8.0 Hz) |
| 2 | 78.79 | 3.35-3.46 (m) |
| 3 | 77.99 | 3.35-3.46 (m) |
| 4 | 74.02 | 3.35-3.46 (m) |
| 5 | 71.07 | 3.35-3.46 (m) |
| 6a | 62.31 | 3.84 (dd, J=12.5, 1.5 Hz) |
| 6b | (dd, J=12.0, 5.0 Hz) | |
| Caffeoyl Moiety | ||
| 1' | 127.57 | |
| 2' | 114.33 | 7.05 (d, J=2.0 Hz) |
| 3' | 148.4 | |
| 4' | 149.94 | |
| 5' | 115.22 | 6.77 (d, J=8.0 Hz) |
| 6' | 123.26 | 6.96 (dd, J=8.0, 2.0 Hz) |
| 7' | 146.87 | 7.64 (d, J=16 Hz) |
| 8' | 116.52 | 6.29 (d, J=16 Hz) |
| 9' | 167.79 |
Note: The ¹H NMR data for positions 2-5 of the glucopyranose moiety are reported as a multiplet due to severe signal overlap.
Experimental Protocols
1. Sample Preparation:
-
Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Methanol-d₄, DMSO-d₆).
-
Filter the solution into a 5 mm NMR tube.
2. 1D ¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
3. 2D COSY Acquisition:
-
Pulse Program: Standard COSY experiment with gradients (e.g., 'cosygpqf' on Bruker instruments).
-
Spectral Width: Same as the 1D ¹H spectrum in both dimensions.
-
Number of Increments: 256-512 in the indirect dimension.
-
Number of Scans: 2-8 per increment.
4. 2D HSQC Acquisition:
-
Pulse Program: Standard HSQC experiment with gradients for multiplicity editing (e.g., 'hsqcedetgpsisp2' on Bruker instruments) to distinguish CH/CH₃ from CH₂ signals.
-
¹H Spectral Width: Same as the 1D ¹H spectrum.
-
¹³C Spectral Width: 0-180 ppm.
-
Number of Increments: 128-256 in the indirect dimension.
-
Number of Scans: 4-16 per increment.
-
¹J(C,H) Coupling Constant: Optimized for an average one-bond C-H coupling (e.g., 145 Hz).
5. 2D HMBC Acquisition:
-
Pulse Program: Standard HMBC experiment with gradients (e.g., 'hmbcgplpndqf' on Bruker instruments).
-
¹H Spectral Width: Same as the 1D ¹H spectrum.
-
¹³C Spectral Width: 0-180 ppm.
-
Number of Increments: 256-512 in the indirect dimension.
-
Number of Scans: 8-32 per increment.
-
Long-Range Coupling Constant: Optimized for an average 2-3 bond C-H coupling (e.g., 8 Hz).
Mandatory Visualization
References
Enhancing the sensitivity of LC-MS for 6-O-(E)-Caffeoylglucopyranose detection.
Welcome to the technical support center for the LC-MS analysis of 6-O-(E)-Caffeoylglucopyranose. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals enhance the sensitivity and reliability of their analytical methods.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors affecting the sensitivity of this compound detection by LC-MS?
A1: The sensitivity of your analysis is primarily influenced by three key areas:
-
Sample Preparation: The cleaner your sample, the better your signal. Matrix components can interfere with the ionization of your target analyte, a phenomenon known as matrix effects, which can suppress the signal.[1][2][3][4] Effective sample preparation techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are crucial to remove interfering substances.[5][6][7]
-
Chromatographic Conditions: Proper separation is key to ensuring that this compound is not co-eluting with interfering compounds.[3][4] Optimizing the mobile phase composition, gradient, and column chemistry can significantly improve sensitivity.
-
Mass Spectrometer Source Parameters: The efficiency of ionization and ion transmission into the mass spectrometer is critical.[8][9] Fine-tuning parameters of the electrospray ionization (ESI) source, such as capillary voltage, gas flows, and temperatures, can dramatically boost your signal-to-noise ratio.[10][11][12]
Q2: I am observing a weak signal for my this compound standard. What should I check first?
A2: For a weak signal from a standard, where matrix effects are not a concern, focus on the LC-MS system itself. Start by verifying the correct mobile phase composition and ensuring all solvents are fresh and of high purity, preferably LC-MS grade.[8] Then, systematically optimize the ESI source parameters. Often, suboptimal source settings are the primary cause of poor sensitivity for standards.[10] Also, confirm that the mass spectrometer is properly calibrated and that you are monitoring the correct precursor and product ions for this compound.
Q3: How can I minimize matrix effects when analyzing complex samples like plant extracts?
A3: Matrix effects, which can either suppress or enhance the ionization of your analyte, are a common challenge with complex samples.[1][3] Here are several strategies to mitigate them:
-
Effective Sample Cleanup: Employing techniques like Solid-Phase Extraction (SPE) can effectively remove a significant portion of interfering matrix components.[6][7]
-
Chromatographic Separation: Optimize your LC method to achieve good separation between your analyte and the bulk of the matrix components.
-
Sample Dilution: A simple yet effective method is to dilute your sample. This reduces the concentration of interfering compounds, though it also dilutes your analyte, so a balance must be found.[5]
-
Use of an Internal Standard: A stable isotope-labeled internal standard is the most reliable way to compensate for matrix effects, as it will be affected in the same way as your analyte.[3]
Q4: What are the typical MS/MS fragmentation patterns for caffeoyl-glycoside compounds?
A4: Caffeoyl-glycoside compounds typically show characteristic fragmentation patterns in MS/MS analysis. For compounds similar to this compound, such as caffeoylquinic acids, common neutral losses include the glycosyl moiety and caffeoyl group. The fragmentation of caffeoylquinic acids often yields product ions at m/z 191 (quinic acid) and 179 (caffeic acid).[13][14][15] For this compound, you would expect to see a neutral loss of the glucose moiety (162 Da) and the caffeoyl group (162 Da), leading to characteristic product ions.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Troubleshooting Step |
| Column Contamination | Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.[16] |
| Inappropriate Mobile Phase pH | For acidic compounds like this compound, ensure the mobile phase pH is sufficiently low (e.g., using formic acid) to maintain the analyte in its protonated form.[16] |
| Extra-column Volume | Check all connections between the injector, column, and detector for proper fitting. Use tubing with the smallest possible inner diameter.[16] |
| Column Overload | Reduce the injection volume or the concentration of the sample.[16] |
Issue 2: Inconsistent Retention Times
| Possible Cause | Troubleshooting Step |
| Changes in Mobile Phase Composition | Prepare fresh mobile phase. Ensure accurate mixing of solvents, especially for isocratic elution.[17] |
| Fluctuating Flow Rate | Check the pump for leaks and ensure it is properly primed.[17] |
| Column Degradation | If retention times consistently decrease and peak shape worsens, the column may be degrading and require replacement.[17] |
| Temperature Fluctuations | Use a column oven to maintain a stable temperature.[17] |
Issue 3: High Baseline Noise
| Possible Cause | Troubleshooting Step |
| Contaminated Solvents or Additives | Use high-purity, LC-MS grade solvents and additives.[8] Filter all mobile phases.[18] |
| Dirty Ion Source | Clean the ion source components, including the capillary and lenses, according to the manufacturer's instructions.[17] |
| Leaks in the LC System | Inspect all fittings for leaks, as this can introduce air and cause pressure fluctuations and baseline noise.[19] |
| Improperly Degassed Mobile Phase | Ensure mobile phases are adequately degassed to prevent bubble formation in the pump and detector.[18] |
Experimental Protocols
Protocol 1: Generic Sample Preparation for Plant Material
-
Homogenization: Weigh 100 mg of lyophilized and ground plant material into a 2 mL microcentrifuge tube.
-
Extraction: Add 1.5 mL of 80% methanol (B129727) containing 0.1% formic acid. Vortex for 1 minute and sonicate for 30 minutes in a water bath.
-
Centrifugation: Centrifuge the sample at 13,000 rpm for 10 minutes.
-
Filtration: Transfer the supernatant to a new tube and filter through a 0.22 µm PTFE syringe filter into an autosampler vial.
-
Dilution (if necessary): If matrix effects are suspected, dilute the sample 1:10 with the initial mobile phase.[5]
Protocol 2: Suggested LC-MS Method Parameters
This protocol is a starting point and should be optimized for your specific instrument and application.
| Parameter | Suggested Value |
| LC Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | Water + 0.1% Formic Acid[15] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid[13] |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min[20] |
| Column Temperature | 40 °C[13] |
| Injection Volume | 5 µL[13] |
| Ionization Mode | Negative Electrospray Ionization (ESI)[13] |
| Capillary Voltage | 3000 V[11] |
| Drying Gas Temperature | 320 °C[11] |
| Drying Gas Flow | 10 L/min[11] |
| Nebulizer Pressure | 30 psi[11] |
| MS/MS Transitions | Monitor the transition from the precursor ion [M-H]⁻ to characteristic product ions. |
Quantitative Data Summary
Table 1: ESI Source Parameter Optimization Ranges
The following table provides typical ranges for optimizing ESI source parameters for enhanced sensitivity. Optimal values are compound and instrument-dependent.
| Parameter | Typical Range | Reference |
| Capillary Voltage (V) | 2000 - 4000 | [11] |
| Nebulizer Pressure (psi) | 10 - 50 | [11] |
| Drying Gas Flow (L/min) | 4 - 12 | [11] |
| Drying Gas Temperature (°C) | 200 - 340 | [11] |
| Sheath Gas Flow (Arbitrary Units) | Varies by instrument | [12] |
| Sheath Gas Temperature (°C) | Varies by instrument | [12] |
Visualizations
Caption: Experimental workflow for LC-MS analysis.
Caption: Troubleshooting weak LC-MS signals.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. mdpi.com [mdpi.com]
- 5. biotage.com [biotage.com]
- 6. An overview of sample preparation procedures for LC-MS multiclass antibiotic determination in environmental and food samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Stability and Degradation of Caffeoylquinic Acids under Different Storage Conditions Studied by High-Performance Liquid Chromatography with Photo Diode Array Detection and High-Performance Liquid Chromatography with Electrospray Ionization Collision-Induced Dissociation Tandem Mass Spectrometry [mdpi.com]
- 16. agilent.com [agilent.com]
- 17. zefsci.com [zefsci.com]
- 18. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 19. lcms.cz [lcms.cz]
- 20. Targeted analysis of phenolic compounds by LC-MS [protocols.io]
Dealing with matrix effects in the quantification of 6-O-(E)-Caffeoylglucopyranose in complex samples.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the accurate quantification of 6-O-(E)-Caffeoylglucopyranose in complex samples. This guide focuses on identifying, understanding, and mitigating matrix effects, a common challenge in LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the quantification of this compound?
A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting compounds from the sample matrix.[1] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately compromising the accuracy, precision, and sensitivity of your quantitative analysis.[2] In complex matrices like plasma, urine, or plant extracts, endogenous components such as phospholipids (B1166683), salts, and other metabolites can interfere with the ionization of this compound in the mass spectrometer's ion source.[3]
Q2: My signal for this compound is inconsistent between replicate injections of the same sample. Could this be a matrix effect?
A2: Yes, high variability in signal intensity is a classic symptom of matrix effects.[4] Co-eluting compounds can interfere with the ionization of your analyte, leading to inconsistent and unreliable results. This interference can either suppress or enhance the signal, causing a lack of precision in your measurements.
Q3: How can I qualitatively and quantitatively assess matrix effects in my assay?
A3: There are two primary methods for assessing matrix effects:
-
Post-Column Infusion (Qualitative Assessment): This technique helps to identify regions in your chromatogram where ion suppression or enhancement occurs. A standard solution of this compound is continuously infused into the mass spectrometer post-column. A blank matrix extract is then injected. Dips or peaks in the baseline signal indicate retention times where matrix components are causing ion suppression or enhancement.[4]
-
Post-Extraction Spike Method (Quantitative Assessment): This is the "gold standard" for quantifying matrix effects.[3] The response of the analyte in a blank matrix sample that has been spiked with the analyte after extraction is compared to the response of the analyte in a neat solvent at the same concentration. The matrix effect is calculated as follows:
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100
A value below 100% indicates ion suppression, while a value above 100% suggests ion enhancement.[4]
Q4: What are the primary strategies to mitigate or compensate for matrix effects?
A4: Mitigation strategies can be grouped into three main categories:
-
Sample Preparation: The most effective approach is to remove interfering matrix components before LC-MS analysis.[5] Common techniques include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).[6]
-
Chromatographic Separation: Optimizing your HPLC or UHPLC method can help to separate this compound from co-eluting matrix components. This can involve adjusting the mobile phase gradient, changing the column chemistry, or using a longer column.
-
Compensation Methods: When matrix effects cannot be eliminated, their impact can be compensated for during data analysis. The two main approaches are:
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is identical to the study samples can effectively compensate for consistent matrix effects.[1]
-
Stable Isotope Labeled Internal Standard (SIL-IS): This is the most robust method for compensation. A SIL-IS of this compound will behave almost identically to the analyte during sample preparation, chromatography, and ionization, thus correcting for signal variations.[5]
-
Q5: Is it acceptable to simply dilute my sample to reduce matrix effects?
A5: Sample dilution can be a simple and effective way to reduce the concentration of interfering matrix components.[5] However, this is only feasible if the concentration of this compound in your sample is high enough to remain above the lower limit of quantification (LLOQ) after dilution.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues related to matrix effects during the quantification of this compound.
Problem 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
-
Possible Cause: Co-eluting matrix components interfering with the chromatography.
-
Troubleshooting Steps:
-
Improve Sample Cleanup: Re-evaluate your sample preparation method. Consider a more rigorous SPE protocol with different sorbents or elution solvents.
-
Optimize Chromatography:
-
Adjust the gradient profile to better separate the analyte from interferences.
-
Experiment with a different column chemistry (e.g., C18, Phenyl-Hexyl).
-
Ensure the mobile phase pH is optimal for the analyte's peak shape.
-
-
Problem 2: Low or Inconsistent Analyte Recovery
-
Possible Cause: Inefficient extraction or degradation of this compound during sample processing.
-
Troubleshooting Steps:
-
Evaluate Extraction Solvent: Test different extraction solvents and solvent mixtures to ensure efficient extraction of the analyte from the matrix. For phenolic glycosides, methanol (B129727) or ethanol (B145695) with a small percentage of acid (e.g., formic acid) is often a good starting point.
-
Assess pH: The pH of the extraction solvent can significantly impact the recovery of phenolic compounds.
-
Check for Degradation: this compound may be susceptible to degradation. Minimize sample processing time and keep samples on ice or at a controlled low temperature.
-
Problem 3: Significant Ion Suppression or Enhancement
-
Possible Cause: High concentration of co-eluting matrix components in the ion source.
-
Troubleshooting Steps:
-
Enhance Sample Preparation: This is the most critical step. Implement a more effective sample cleanup method like SPE to remove phospholipids and other interfering substances.[7]
-
Modify Chromatography: Increase the retention time of this compound to move it away from the early-eluting, highly interfering matrix components.[8]
-
Use a SIL-IS: If ion suppression is unavoidable and variable, a stable isotope-labeled internal standard is the best solution for accurate quantification.
-
Matrix-Matched Calibrants: If a SIL-IS is not available, prepare calibration curves in a representative blank matrix to compensate for the effect.[1]
-
Data Presentation: Quantitative Analysis of Matrix Effects
Table 1: Recovery and Matrix Effect of Phenolic Acids in Plant Extracts [9]
| Compound | Concentration (mg/l) | Recovery (%) | RSD (%) | Matrix Effect (%) |
| Gallic Acid | 5 | 95.8 | 2.1 | 98.2 |
| 25 | 98.2 | 1.5 | 99.1 | |
| 50 | 99.1 | 1.1 | 101.5 | |
| Caffeic Acid | 5 | 92.5 | 2.8 | 96.4 |
| 25 | 96.7 | 1.9 | 98.9 | |
| 50 | 98.3 | 1.3 | 100.8 | |
| Ferulic Acid | 5 | 90.1 | 3.1 | 95.1 |
| 25 | 94.6 | 2.2 | 97.6 | |
| 50 | 96.8 | 1.6 | 99.3 |
Data adapted from a validation study of phenolic acids in various plant extracts, demonstrating that with an optimized method, matrix effects can be minimized to be less than 5%.
Table 2: Extraction Recovery and Matrix Effects for Flavonoids in Rat Eyes [10]
| Analyte | LQC (ng/mL) | MQC (ng/mL) | HQC (ng/mL) |
| Extraction Recovery (%) | |||
| Quercetin-3-O-beta-galactoside | 88.7 ± 4.2 | 91.3 ± 3.8 | 90.5 ± 3.1 |
| Quercetin-3-O-beta-glucoside | 89.1 ± 3.9 | 92.5 ± 3.5 | 91.8 ± 2.9 |
| Kaempferol-3-O-beta-galactoside | 90.2 ± 4.5 | 93.1 ± 3.2 | 92.4 ± 2.6 |
| Matrix Effect (%) | |||
| Quercetin-3-O-beta-galactoside | 93.4 ± 5.1 | 95.8 ± 4.3 | 96.2 ± 3.7 |
| Quercetin-3-O-beta-glucoside | 94.1 ± 4.8 | 96.3 ± 4.1 | 97.1 ± 3.5 |
| Kaempferol-3-O-beta-galactoside | 92.8 ± 5.5 | 94.9 ± 4.6 | 95.7 ± 3.9 |
This table shows representative data for flavonoid glycosides, which are structurally related to this compound, in a biological matrix.
Experimental Protocols
Protocol 1: Extraction of this compound from Plant Material
This protocol is a general procedure for the extraction of phenolic compounds from lyophilized plant material and can be adapted for this compound.[2]
Materials:
-
Lyophilized and powdered plant material
-
70% Ethanol in water (v/v)
-
Ultrasonic bath
-
Centrifuge
-
0.45 µm microporous membrane filter
Procedure:
-
Weigh 0.2 g of the powdered plant sample into a 50 mL conical flask.
-
Add 30 mL of 70% ethanol.
-
Extract in an ultrasonic ice-water bath for 45 minutes.
-
Centrifuge the extract at 10,000 x g for 10 minutes.
-
Collect the supernatant.
-
Filter the supernatant through a 0.45 µm microporous membrane filter prior to LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of this compound
The following are typical starting parameters for the analysis of caffeoylquinic acids and related compounds, which can be optimized for this compound.[11][12]
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Methanol or Acetonitrile with 0.1% Formic acid
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25-30 °C
-
Gradient:
-
0-5 min: 10-20% B
-
5-15 min: 20-40% B
-
15-20 min: 40-80% B
-
20-25 min: 80-10% B (return to initial conditions)
-
25-30 min: 10% B (equilibration)
-
Mass Spectrometry (Negative Ion Mode):
-
Ion Source: Electrospray Ionization (ESI)
-
Scan Mode: Multiple Reaction Monitoring (MRM)
-
Precursor Ion [M-H]⁻: m/z for this compound
-
Product Ions: To be determined by infusing a standard solution and performing product ion scans.
-
Ion Source Parameters (to be optimized):
-
Capillary Voltage: ~3.0-4.0 kV
-
Source Temperature: ~120-150 °C
-
Desolvation Temperature: ~350-450 °C
-
Gas Flows (Nebulizer, Drying Gas): To be optimized for the specific instrument.
-
Visualizations
Metabolic Pathway of Caffeoylquinic Acids
Metabolic pathway of caffeoylquinic acids in humans.
Experimental Workflow for Matrix Effect Assessment
Workflow for the quantitative assessment of matrix effects.
Troubleshooting Logic for Ion Suppression
Decision tree for troubleshooting ion suppression.
References
- 1. Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous Quantification of Six Major Flavonoids From Fructus sophorae by LC-ESI-MS/MS and Statistical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Matrix effect in quantitative LC/MS/MS analyses of biological fluids: a method for determination of finasteride in human plasma at picogram per milliliter concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. Method Development and Validation for Simultaneous Determination of Six Flavonoids in Rat Eyes after Oral Administration of Diospyros kaki Leaves Extract by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Purification of 6-O-(E)-Caffeoylglucopyranose
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on scaling up the purification of 6-O-(E)-Caffeoylglucopyranose. Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to assist in your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the most common chromatography techniques for scaling up the purification of this compound?
A1: For scaling up the purification of polar glycosides like this compound, the most common and effective techniques are Preparative High-Performance Liquid Chromatography (Prep-HPLC), Flash Chromatography (both normal and reversed-phase), and High-Speed Counter-Current Chromatography (HSCCC).[1][2][3][4][5] The choice depends on the required purity, scale of production, and the available equipment.
Q2: How do I choose the right stationary phase for my purification scale-up?
A2: The choice of stationary phase is critical for successful purification. For polar compounds like this compound, reversed-phase chromatography is often the preferred method.[5]
-
Reversed-Phase (e.g., C18, C8): Ideal for separating polar to moderately non-polar compounds from aqueous/organic mobile phases. C18 (octadecyl-silica) is the most common choice due to its high hydrophobicity and retention capabilities for a wide range of molecules.[5]
-
Normal Phase (e.g., Silica Gel): Can be used for separating isomers and compounds with low to intermediate polarity.[6][7] However, it may be less suitable for highly polar glycosides unless derivatized.
-
Ion Exchange: This technique is used for charged molecules. Since this compound is neutral, this method is generally not applicable unless used for removing charged impurities.[6]
Q3: What are the key considerations when developing a mobile phase for large-scale purification?
A3: Mobile phase optimization is crucial for achieving good separation and resolution.[8][9][10] Key considerations include:
-
Solvent Selection: For reversed-phase HPLC, common solvents include acetonitrile (B52724) and methanol (B129727) mixed with water. The choice of organic solvent can influence selectivity.[10]
-
pH and Modifiers: Adding an acidic modifier, such as formic acid or acetic acid (typically 0.1%), to the mobile phase is highly recommended.[11] This suppresses the ionization of the phenolic hydroxyl groups on the caffeoyl moiety, leading to sharper peaks and more reproducible retention times.[11]
-
Gradient vs. Isocratic Elution: For complex crude extracts, a gradient elution (where the mobile phase composition changes over time) is generally more effective for separating the target compound from impurities.[9][10] For a final polishing step, an isocratic elution (constant mobile phase composition) may be sufficient.
Q4: How do I translate my analytical HPLC method to a preparative, scaled-up method?
A4: Scaling up from an analytical to a preparative method requires careful consideration of several parameters to maintain separation performance. The primary goal is to increase the column diameter while keeping the bed height and linear flow rate constant.[12][13] Key parameters to maintain include:
-
Sample concentration
-
Sample load as a percentage of the stationary phase mass
-
Column media and brand
-
Elution solvents and gradient profile in terms of column volumes (CV)
-
Solvent linear velocity (not volumetric flow rate)[13]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield/Recovery | Irreversible Adsorption: The compound may be sticking to the stationary phase. | - Ensure the mobile phase pH is acidic (e.g., with 0.1% formic acid) to keep phenolic groups protonated and reduce silanol (B1196071) interactions.[11]- Consider a different stationary phase or a modern, end-capped column with minimal residual silanols.[11] |
| Precipitation on Column: The sample may not be fully soluble in the mobile phase. | - Ensure the sample is fully dissolved in a solvent compatible with the initial mobile phase before injection.- Reduce the sample concentration or the injection volume. | |
| Poor Resolution/Peak Broadening | Column Overload: Injecting too much sample for the column size. | - Reduce the sample load. A typical starting point for reversed-phase flash chromatography is a 0.5-1.0% load by weight of the stationary phase.[5]- Perform a loading study on a smaller column to determine the maximum capacity before scaling up. |
| Inappropriate Mobile Phase: The solvent system is not optimized for separation. | - Optimize the gradient slope. A shallower gradient can improve the resolution of closely eluting peaks.[11]- Try a different organic modifier (e.g., switch from methanol to acetonitrile) to alter selectivity.[11] | |
| High Backpressure | Column Clogging: Particulates from the crude extract are blocking the column frit. | - Filter the sample through a 0.22 or 0.45 µm filter before injection.- Use a guard column to protect the main preparative column. |
| High Mobile Phase Viscosity: The solvent mixture is too viscous at the operating temperature. | - Consider operating at a slightly elevated temperature (e.g., 30-40 °C) to reduce viscosity and improve efficiency.- Ensure the flow rate is appropriate for the column dimensions and particle size. | |
| Peak Tailing | Secondary Interactions: Interaction of the compound's phenolic groups with residual silanols on the silica-based stationary phase. | - Add an acidic modifier (e.g., 0.1% formic or acetic acid) to the mobile phase.[11]- Use a high-purity, end-capped column.[11] |
| Inconsistent Retention Times | Poor Column Equilibration: The column is not fully equilibrated with the starting mobile phase conditions before injection. | - Ensure the column is flushed with at least 5-10 column volumes of the initial mobile phase before each run. |
| Mobile Phase Composition Changes: Evaporation of the more volatile solvent component. | - Keep mobile phase reservoirs covered.- Prepare fresh mobile phase daily. |
Experimental Protocols
Protocol 1: Scale-Up from Analytical to Preparative Reversed-Phase HPLC
This protocol outlines a general procedure for scaling up the purification of this compound using reversed-phase HPLC.
1. Analytical Method Development:
-
Column: C18, 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start with a linear gradient from 5% to 40% B over 30 minutes to determine the approximate elution conditions for the target compound.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 325 nm (characteristic for caffeoyl esters).
-
Injection Volume: 10-20 µL.
2. Loading Study (Analytical Column):
-
Once the analytical method is established, perform a loading study to determine the maximum sample mass that can be injected without significant loss of resolution.
-
Prepare a concentrated stock solution of the crude extract.
-
Inject increasing volumes of the stock solution until the peak of interest starts to co-elute with adjacent impurities.
3. Scale-Up Calculation:
-
The primary scaling factor is the cross-sectional area of the column.
-
**Scaling Factor (SF) = (d_prep² / d_anal²) **, where d_prep is the diameter of the preparative column and d_anal is the diameter of the analytical column.
-
Preparative Flow Rate = Analytical Flow Rate x SF .
-
Preparative Sample Load = Analytical Sample Load x SF .
4. Preparative Purification:
-
Column: C18, 50 x 250 mm, 10 µm particle size (example dimensions).
-
Mobile Phase: Same as the analytical method.
-
Gradient: Maintain the same gradient profile in terms of column volumes (CV). The duration of the gradient will be longer due to the higher flow rate.
-
Flow Rate: Calculated from the scaling factor.
-
Injection: Dissolve the calculated sample load in a minimal volume of a solvent compatible with the initial mobile phase and inject.
-
Fraction Collection: Collect fractions based on the UV chromatogram and analyze them by analytical HPLC to confirm purity.
5. Post-Purification:
-
Pool the pure fractions.
-
Remove the organic solvent using a rotary evaporator.
-
Lyophilize the remaining aqueous solution to obtain the purified this compound as a solid.
Data Presentation
Table 1: Comparison of Chromatography Techniques for Scale-Up
| Technique | Stationary Phase | Typical Mobile Phase | Sample Loading | Advantages | Disadvantages |
| Preparative HPLC | C18, C8, Phenyl-Hexyl | Acetonitrile/Methanol/Water + Acid | 0.1% - 2% of column weight | High resolution, high purity, well-established methods.[14] | High pressure, expensive equipment and solvents, limited throughput. |
| Flash Chromatography | Silica Gel, C18-functionalized Silica | Hexane/Ethyl Acetate (Normal) or Acetonitrile/Methanol/Water (Reversed) | 1% - 10% of column weight | Fast, lower cost, high throughput, suitable for gram to kilogram scale.[4] | Lower resolution than HPLC, may require a subsequent polishing step. |
| HSCCC | Liquid-liquid system (no solid support) | e.g., n-hexane-ethyl acetate-methanol-water[15] | Gram-level | No irreversible adsorption, high sample loading, cost-effective.[1][16] | Can be complex to develop a suitable solvent system, lower resolution for very similar compounds. |
Visualizations
Experimental and Logical Workflows
Caption: A typical multi-step workflow for scaling up the purification of this compound.
Caption: A decision-making workflow for troubleshooting poor peak resolution during purification.
References
- 1. Preparative Separation of Phenolic Compounds from Chimonanthus praecox Flowers by High-Speed Counter-Current Chromatography Using a Stepwise Elution Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An Efficient Method for the Preparative Isolation and Purification of Flavonoid Glycosides and Caffeoylquinic Acid Derivatives from Leaves of Lonicera japonica Thunb. Using High Speed Counter-Current Chromatography (HSCCC) and Prep-HPLC Guided by DPPH-HPLC Experiments [mdpi.com]
- 4. biotage.com [biotage.com]
- 5. biotage.com [biotage.com]
- 6. silicycle.com [silicycle.com]
- 7. Phenolic compounds analyzed and separated with normal phase HPLC - AppNote [mtc-usa.com]
- 8. mastelf.com [mastelf.com]
- 9. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
- 10. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 11. benchchem.com [benchchem.com]
- 12. biotage.com [biotage.com]
- 13. biotage.com [biotage.com]
- 14. Isolation by Preparative HPLC | Springer Nature Experiments [experiments.springernature.com]
- 15. Isolation and Purification of Galloyl, Caffeoyl, and Hexahydroxydiphenoyl Esters of Glucoses from Balanophora simaoensis by High-Speed Countercurrent Chromatography and Their Antioxidant Activities In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of the Antioxidant Activity of 6-O-(E)-Caffeoylglucopyranose and Ascorbic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antioxidant activity of 6-O-(E)-Caffeoylglucopyranose and the well-established antioxidant, ascorbic acid (Vitamin C). The information presented is intended to support research and development efforts in the fields of pharmacology and medicinal chemistry by offering a side-by-side look at their potential efficacy in mitigating oxidative stress. While direct comparative studies are limited, this guide synthesizes available data from various in vitro antioxidant assays to offer a preliminary assessment.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacities of this compound and ascorbic acid have been evaluated using several standard in vitro assays, primarily focusing on their ability to scavenge free radicals. The following table summarizes the available quantitative data. It is important to note that the data for this compound is limited, and direct comparisons within the same study are not available. The IC50 value represents the concentration of the antioxidant required to inhibit 50% of the free radical activity. A lower IC50 value indicates a higher antioxidant potency.
| Antioxidant Assay | This compound (as caffeoyl-β-d-glucopyranoside) | Ascorbic Acid |
| DPPH Radical Scavenging Activity (IC50) | 93.25 ± 0.12 µM[1][2] | 22.42 - 45.4 µM |
| ABTS Radical Scavenging Activity (IC50) | Data Not Available | 15.3 - 28.4 µM |
| Ferric Reducing Antioxidant Power (FRAP) | Data Not Available | Commonly used as a positive control |
Note: The data for "caffeoyl-β-d-glucopyranoside" is used as a proxy for this compound. The stereochemistry and linkage position can influence activity, representing a limitation of this comparison. Ascorbic acid values are presented as a range from multiple studies to reflect variability in experimental conditions.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of antioxidant activity.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the capacity of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.
Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades to a pale yellow, and the decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the compound.
Protocol:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent, typically methanol (B129727) or ethanol (B145695).
-
Sample Preparation: The test compound (this compound or ascorbic acid) is dissolved in the same solvent to prepare a series of concentrations.
-
Reaction Mixture: A fixed volume of the DPPH solution is mixed with varying concentrations of the sample solution. A control is prepared with the solvent instead of the sample.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-generated ABTS radical cation (ABTS•+).
Principle: The ABTS radical cation is a blue-green chromophore. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The decrease in absorbance at 734 nm is proportional to the antioxidant activity.
Protocol:
-
Generation of ABTS•+: The ABTS radical cation is produced by reacting an aqueous solution of ABTS with potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
Dilution of ABTS•+ Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: The test compound is dissolved in the appropriate solvent to prepare various concentrations.
-
Reaction: A small volume of the sample is added to a fixed volume of the diluted ABTS•+ solution.
-
Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes) at room temperature.
-
Measurement: The absorbance is measured at 734 nm.
-
Calculation and IC50 Determination: The percentage of inhibition and the IC50 value are calculated in a similar manner to the DPPH assay.
FRAP (Ferric Reducing Antioxidant Power) Assay
This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Principle: The reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form by an antioxidant at low pH results in the formation of an intense blue-colored complex. The absorbance of this complex, measured at 593 nm, is proportional to the antioxidant's reducing power.
Protocol:
-
Preparation of FRAP Reagent: The FRAP reagent is prepared fresh by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. The reagent is warmed to 37°C before use.
-
Sample Preparation: The test compound is dissolved in a suitable solvent.
-
Reaction: A small volume of the sample is mixed with a larger volume of the FRAP reagent.
-
Incubation: The mixture is incubated at 37°C for a specified time (e.g., 4-30 minutes).
-
Measurement: The absorbance of the blue-colored solution is measured at 593 nm.
-
Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample with a standard curve prepared using a known concentration of FeSO₄·7H₂O. The results are typically expressed as µM Fe(II) equivalents or in relation to a standard antioxidant like ascorbic acid.
Visualizing Methodologies and Mechanisms
To further elucidate the experimental processes and the underlying antioxidant mechanisms, the following diagrams are provided.
References
- 1. Caffeoyl-β-d-glucopyranoside and 1,3-dihydroxy-2-tetracosanoylamino-4-(E)-nonadecene isolated from Ranunculus muricatus exhibit antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Bioactivity of 6-O-(E)-Caffeoylglucopyranose and Caffeoylquinic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Bioactive Phenolic Compounds
This guide provides a comparative overview of the reported bioactivities of 6-O-(E)-caffeoylglucopyranose and various caffeoylquinic acid (CQA) isomers. While direct comparative studies are limited, this document synthesizes available data on their antioxidant, anti-inflammatory, and neuroprotective properties to inform research and development efforts.
Executive Summary
Caffeoylquinic acids (CQAs) are a well-studied class of phenolic compounds known for their significant health benefits, including antioxidant, anti-inflammatory, and neuroprotective effects. This compound, a related caffeoyl derivative, has also demonstrated antioxidant properties. This guide presents a comparison of their bioactivities based on available scientific literature. Due to a lack of studies directly comparing this compound with CQA isomers, this guide draws on data from separate studies to provide a comparative perspective.
Data Presentation: A Comparative Look at Bioactivity
Quantitative data on the bioactivity of these compounds are crucial for comparative analysis. The following table summarizes reported IC50 values for the antioxidant activity of a caffeoyl-β-D-glucopyranoside and various caffeoylquinic acid isomers. It is important to note that the specific isomer of the caffeoyl-β-D-glucopyranoside was not explicitly stated in the source study.
| Compound/Isomer | Bioactivity Assay | IC50 (µM) | Reference |
| Caffeoyl-β-D-glucopyranoside | DPPH Radical Scavenging | 93.25 ± 0.12 | [1] |
| 3-O-Caffeoylquinic Acid (Chlorogenic Acid) | DPPH Radical Scavenging | Data varies across studies | |
| 4-O-Caffeoylquinic Acid (Cryptochlorogenic Acid) | DPPH Radical Scavenging | Data varies across studies | |
| 5-O-Caffeoylquinic Acid (Neochlorogenic Acid) | DPPH Radical Scavenging | Data varies across studies | |
| Dicaffeoylquinic Acid Isomers | DPPH Radical Scavenging | Generally lower than mono-CQAs |
Note: The bioactivity of caffeoylquinic acid isomers can vary depending on the specific isomer and the assay conditions. Generally, dicaffeoylquinic acids exhibit stronger antioxidant activity than monocaffeoylquinic acids.
Experimental Protocols: Methodologies for Bioactivity Assessment
The following are detailed methodologies for key experiments commonly used to assess the bioactivities of phenolic compounds.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.
-
Preparation of DPPH Solution: A stock solution of DPPH in methanol (B129727) is prepared.
-
Reaction Mixture: The test compound (dissolved in a suitable solvent) is mixed with the DPPH solution.
-
Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the antioxidant). The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay assesses the capacity of an antioxidant to scavenge the ABTS radical cation (ABTS•+).
-
Generation of ABTS•+: ABTS is reacted with an oxidizing agent (e.g., potassium persulfate) to generate the blue/green ABTS•+ chromophore.
-
Reaction Mixture: The test compound is added to the pre-formed ABTS•+ solution.
-
Measurement: The decrease in absorbance at a specific wavelength (typically around 734 nm) is measured over time.
-
Calculation: The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the test compound to that of Trolox, a water-soluble vitamin E analog.
Cellular Anti-inflammatory Assay (e.g., Nitric Oxide Inhibition in Macrophages)
This assay evaluates the ability of a compound to inhibit the production of pro-inflammatory mediators in cells.
-
Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in appropriate media.
-
Stimulation: The cells are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), in the presence or absence of the test compound.
-
Measurement of Nitric Oxide (NO): The production of nitric oxide, a key inflammatory mediator, is measured in the cell culture supernatant using the Griess reagent.
-
Calculation: The percentage of NO inhibition by the test compound is calculated, and the IC50 value is determined.
Signaling Pathways and Experimental Workflows
The bioactivity of these phenolic compounds is often mediated through their interaction with key cellular signaling pathways. Below are diagrams illustrating these pathways and a typical experimental workflow for assessing bioactivity.
References
HPLC-UV vs. LC-MS: A Comparative Guide for the Quantification of 6-O-(E)-Caffeoylglucopyranose
For researchers, scientists, and professionals in drug development, the accurate quantification of specific compounds is paramount. This guide provides a detailed comparison of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the quantification of 6-O-(E)-Caffeoylglucopyranose, a naturally occurring phenolic compound.
While both methods are powerful tools for quantitative analysis, they differ significantly in terms of sensitivity, selectivity, and cost. The choice between HPLC-UV and LC-MS will ultimately depend on the specific requirements of the analysis, including the concentration of the analyte in the sample matrix and the need for structural confirmation.
Performance Comparison: HPLC-UV vs. LC-MS
The following table summarizes the key quantitative performance parameters for the analysis of caffeic acid derivatives and other phenolic compounds, providing a strong indication of the expected performance for this compound. It is important to note that direct comparative data for this specific compound is limited; therefore, the presented data is a composite from studies on structurally related molecules.
| Parameter | HPLC-UV | LC-MS / LC-MS/MS | Key Considerations |
| Linearity (R²) | Typically ≥ 0.999[1] | Typically ≥ 0.99[2] | Both techniques offer excellent linearity over a defined concentration range. |
| Limit of Detection (LOD) | 0.75 to 14.79 µg/L[3][4] | As low as 4 ng/mL[5] | LC-MS offers significantly lower detection limits, making it superior for trace analysis. |
| Limit of Quantification (LOQ) | 2.26 to 44.44 µg/L[3][4] | As low as the ng/mL range[2] | Similar to LOD, the LOQ for LC-MS is substantially lower than for HPLC-UV. |
| Accuracy (Recovery %) | 83.1% to 103.4%[6] | 70.1% to 115.0%[7] | Both methods demonstrate high accuracy when properly validated. |
| Precision (RSD %) | Intraday: < 2.5%; Interday: < 5.6%[8] | Intraday: < 6.63%; Interday: < 15.00%[7] | Both techniques provide good precision, with HPLC-UV often showing slightly lower RSD values in some studies. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are representative experimental protocols for both HPLC-UV and LC-MS analysis of phenolic compounds, which can be adapted for this compound.
HPLC-UV Methodology
A common approach for the analysis of phenolic compounds by HPLC-UV involves the following steps:
-
Sample Preparation: Extraction of the analyte from the sample matrix is a critical first step. A typical procedure involves solid-liquid extraction with a solvent such as methanol (B129727) or ethanol, followed by filtration to remove particulate matter.
-
Chromatographic Separation: A reversed-phase C18 column is frequently used. The mobile phase often consists of a gradient mixture of an acidified aqueous solution (e.g., with formic or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol.
-
UV Detection: The UV detector is set to a wavelength where the analyte exhibits maximum absorbance. For caffeic acid derivatives, this is typically around 320-330 nm.
LC-MS Methodology
The protocol for LC-MS analysis shares similarities with HPLC-UV in terms of sample preparation and chromatography but differs in the detection method.
-
Sample Preparation: Similar extraction and filtration procedures as for HPLC-UV are employed.
-
Chromatographic Separation: A UPLC or HPLC system with a C18 column is used to separate the analyte from other components in the sample. The mobile phase composition is also similar to that used in HPLC-UV.
-
Mass Spectrometric Detection: An electrospray ionization (ESI) source is commonly used to ionize the analyte. The mass spectrometer can be operated in either full scan mode for qualitative analysis or, for higher sensitivity and selectivity in quantification, in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode.
Visualizing the Workflow and Method Comparison
To better illustrate the processes and the key differences, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. squ.elsevierpure.com [squ.elsevierpure.com]
- 5. UPLC-MS/MS method for determination of panaxynol in cultured Caco-2 cells [xuebao.shsmu.edu.cn]
- 6. researchgate.net [researchgate.net]
- 7. LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Cytotoxicity comparison between 6-O-(E)-Caffeoylglucopyranose and its aglycone (caffeic acid).
A Comparative Analysis of Caffeic Acid and 6-O-(E)-Caffeoylglucopyranose for Researchers and Drug Development Professionals
In the landscape of natural compounds with therapeutic potential, phenolic acids have garnered significant attention for their diverse biological activities. Among these, caffeic acid, a hydroxycinnamic acid found in numerous plant sources, has been extensively studied for its antioxidant, anti-inflammatory, and anticancer properties. Its glycosylated form, this compound, where a glucose molecule is attached to the caffeic acid backbone, presents a distinct chemical profile. This guide provides a comparative overview of the cytotoxic effects of caffeic acid and its aglycone, this compound, based on available experimental data.
It is important to note that while a substantial body of research exists detailing the cytotoxic properties of caffeic acid against various cancer cell lines, there is a notable scarcity of published studies specifically investigating the cytotoxic effects of this compound. Therefore, this comparison is based on the extensive data available for caffeic acid and limited, indirect data for its glycoside.
Quantitative Cytotoxicity Data
The cytotoxic potential of a compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a substance required to inhibit a biological process, such as cell proliferation, by 50%. The following table summarizes the reported IC50 values for caffeic acid against a range of human cancer cell lines.
Table 1: Cytotoxicity of Caffeic Acid against Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µg/mL) | IC50 Value (µM) | Reference |
| AsPC-1 | Pancreatic Cancer | - | >200 | [1] |
| BxPC-3 | Pancreatic Cancer | - | >200 | [1] |
| MCF-7 | Breast Cancer | 159 | ~882.5 | [2] |
| HepG2 | Liver Cancer | 781.8 | ~4339 | [3] |
| HT-29 | Colon Cancer | - | >500 | [4] |
| DLD-1 | Colon Cancer | - | >500 | [4] |
| HL-60 | Leukemia | Not cytotoxic up to 250 µM | >250 | [5] |
| Jurkat | Leukemia | Not cytotoxic up to 250 µM | >250 | [5] |
| MDA-MB-231 | Breast Cancer | >1000 (48h) | >5550 | [5] |
Note: The IC50 values can vary depending on the experimental conditions, such as the assay used, incubation time, and cell density.
Cytotoxicity of this compound
As of the latest literature review, there are no direct studies reporting the IC50 values for the cytotoxicity of this compound against cancer cell lines. Research on this specific compound has primarily focused on its antioxidant properties. One study identified "caffeoyl-β-d-glucopyranoside" and reported its antioxidant activity in a DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with an IC50 value of 93.25 ± 0.12 µM. It is crucial to understand that antioxidant activity, while a valuable biological property, is not a direct measure of cytotoxicity.
Experimental Protocols
The most common method for assessing the in vitro cytotoxicity of compounds is the MTT assay.
MTT Assay for Cell Viability
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase. The MTT enters the mitochondria of living cells where it is reduced to an insoluble, colored formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., caffeic acid or this compound). A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug) are also included.
-
Incubation: The cells are incubated with the compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for an additional 2-4 hours to allow for formazan crystal formation.
-
Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or an acidic isopropanol (B130326) solution) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Experimental workflow for cytotoxicity comparison.
Signaling Pathways in Caffeic Acid-Induced Cytotoxicity
Caffeic acid has been shown to induce apoptosis (programmed cell death) in cancer cells through various signaling pathways. A predominant mechanism involves the intrinsic or mitochondrial pathway of apoptosis.
Intrinsic Apoptotic Pathway: Caffeic acid can induce mitochondrial stress, leading to a decrease in the mitochondrial membrane potential. This triggers the release of cytochrome c from the mitochondria into the cytoplasm. Cytochrome c then binds to Apaf-1, which in turn activates caspase-9. Activated caspase-9 subsequently activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving various cellular substrates, leading to cell death.
Caffeic acid-induced intrinsic apoptosis pathway.
Conclusion
Based on the currently available scientific literature, caffeic acid demonstrates clear cytotoxic effects against a variety of human cancer cell lines, primarily by inducing apoptosis through the mitochondrial pathway. In stark contrast, there is a significant lack of data on the cytotoxic properties of its glycosylated counterpart, this compound. The presence of the glucose moiety can significantly alter the physicochemical properties of the parent molecule, including its solubility, stability, and ability to traverse cell membranes, which in turn could drastically affect its biological activity.
The absence of direct comparative studies and the dearth of cytotoxicity data for this compound underscore a critical knowledge gap. Further research, including in vitro cytotoxicity screening of this compound against a panel of cancer cell lines, is imperative to elucidate its potential as an anticancer agent and to enable a direct and meaningful comparison with its well-studied aglycone, caffeic acid. Such studies would be invaluable for researchers, scientists, and drug development professionals working to identify and develop novel, effective, and safe natural product-based cancer therapies.
References
- 1. Evaluation of the In Vitro Cytotoxic Activity of Caffeic Acid Derivatives and Liposomal Formulation against Pancreatic Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. repositorio.unesp.br [repositorio.unesp.br]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Caffeoyl-β-d-glucopyranoside and 1,3-dihydroxy-2-tetracosanoylamino-4-(E)-nonadecene isolated from Ranunculus muricatus exhibit antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Anti-inflammatory Effects of 6-O-(E)-Caffeoylglucopyranose and Quercetin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro anti-inflammatory properties of 6-O-(E)-Caffeoylglucopyranose and the well-characterized flavonoid, quercetin (B1663063). While extensive data exists for quercetin, research specifically on the anti-inflammatory effects of this compound is limited. Therefore, this comparison infers the potential activities of this compound based on studies of structurally related caffeoyl glycosides and derivatives.
Executive Summary
Both this compound, as inferred from related caffeoyl compounds, and quercetin demonstrate significant potential as in vitro anti-inflammatory agents. Their mechanisms of action converge on the inhibition of key inflammatory mediators and the modulation of critical signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK). Quercetin is a well-established benchmark in this regard, with a large body of evidence supporting its activity. Caffeoyl derivatives, including glycosides, consistently show potent inhibition of nitric oxide (NO) and pro-inflammatory cytokines, suggesting that this compound likely shares these properties.
Data Presentation: A Comparative Overview
The following tables summarize the in vitro anti-inflammatory effects of quercetin and the anticipated effects of this compound based on data from related caffeoyl derivatives.
Table 1: Inhibition of Inflammatory Mediators
| Inflammatory Mediator | This compound (Inferred) | Quercetin | Key Findings |
| Nitric Oxide (NO) | Potent inhibition in LPS-stimulated macrophages.[1][2] | Dose-dependent inhibition in LPS-stimulated macrophages.[3][4] | Both compounds are expected to be strong inhibitors of NO production, a key inflammatory mediator. |
| Prostaglandin (B15479496) E2 (PGE2) | Likely inhibits PGE2 production by suppressing COX-2 expression.[2] | Significantly lowers COX-2 protein expression in LPS-stimulated cells.[3] | Inhibition of the COX-2 enzyme is a shared likely mechanism. |
| Tumor Necrosis Factor-α (TNF-α) | Expected to reduce TNF-α secretion in stimulated immune cells.[5] | Dose-dependently inhibits LPS-induced TNF-α production.[6] | Both are predicted to be effective in reducing this key pro-inflammatory cytokine. |
| Interleukin-6 (IL-6) | Anticipated to decrease IL-6 production in inflammatory models.[5] | Significantly reduces IL-6 production in various inflammatory models. | Modulation of IL-6 is a probable common anti-inflammatory action. |
| Interleukin-1β (IL-1β) | Likely to inhibit the release of IL-1β from stimulated macrophages.[5] | Reduces the production of IL-1β in inflammatory conditions. | Both compounds are expected to interfere with the production of this potent pro-inflammatory cytokine. |
Table 2: Modulation of Key Inflammatory Enzymes
| Enzyme | This compound (Inferred) | Quercetin | Mechanism of Action |
| Inducible Nitric Oxide Synthase (iNOS) | Dose-dependently inhibits the expression of iNOS protein and mRNA.[2] | Inhibits iNOS expression.[7] | Downregulation of iNOS expression, leading to decreased NO production. |
| Cyclooxygenase-2 (COX-2) | Dose-dependently inhibits the expression of COX-2 protein and mRNA.[2] | Stronger inhibitory effect on COX-2 protein levels than kaempferol (B1673270) at 5-50 micromol/l.[6][7] | Suppression of COX-2 expression, leading to reduced prostaglandin synthesis. |
Experimental Protocols
The following are detailed methodologies for key experiments typically used to assess the in vitro anti-inflammatory effects of compounds like this compound and quercetin.
Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW 264.7 is a standard model for in vitro inflammation studies.[8]
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment Protocol: Cells are seeded in appropriate culture plates and allowed to adhere. They are then pre-treated with various concentrations of the test compound (this compound or quercetin) for a specified period (e.g., 1-2 hours) before stimulation with an inflammatory agent like lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a further duration (e.g., 24 hours).
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Principle: This assay measures the accumulation of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant.
-
Procedure:
-
After cell treatment, collect the culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).
-
Incubate the mixture at room temperature for 10-15 minutes.
-
Measure the absorbance at a specific wavelength (e.g., 540 nm) using a microplate reader.
-
Quantify the nitrite concentration by comparing the absorbance to a standard curve prepared with sodium nitrite.[8]
-
Pro-inflammatory Cytokine Measurement (ELISA)
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.
-
Procedure:
-
Collect the culture supernatant after treatment.
-
Use commercially available ELISA kits specific for the cytokine of interest.
-
Follow the manufacturer's instructions, which typically involve coating a plate with a capture antibody, adding the supernatant, followed by a detection antibody, a substrate, and a stop solution.
-
Measure the absorbance using a microplate reader and calculate the cytokine concentration based on a standard curve.[8]
-
Western Blot Analysis for iNOS, COX-2, and Signaling Proteins
-
Principle: This technique is used to detect and quantify the expression levels of specific proteins in cell lysates.
-
Procedure:
-
Lyse the treated cells to extract total protein.
-
Determine the protein concentration using a suitable assay (e.g., BCA assay).
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., iNOS, COX-2, phosphorylated and total forms of NF-κB p65, p38, ERK, JNK).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).[2]
-
Mandatory Visualizations
Signaling Pathways
Caption: Inhibition of NF-κB and MAPK signaling pathways.
Experimental Workflow
Caption: General workflow for in vitro anti-inflammatory assays.
Conclusion
References
- 1. Anti-oxidative and anti-inflammatory activities of caffeoyl hemiterpene glycosides from Spiraea prunifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The anti-oxidative and anti-inflammatory effects of caffeoyl derivatives from the roots of Aconitum koreanum R. RAYMOND - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. benchchem.com [benchchem.com]
- 5. Antioxidant and anti-inflammatory caffeoyl phenylpropanoid and secoiridoid glycosides from Jasminum nervosum stems, a Chinese folk medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. onions-usa.org [onions-usa.org]
- 7. Suppression of Neuroinflammation by Coffee Component Pyrocatechol via Inhibition of NF-κB in Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Head-to-head comparison of different extraction methods for 6-O-(E)-Caffeoylglucopyranose.
For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing Extraction of a Promising Bioactive Compound
6-O-(E)-Caffeoylglucopyranose, a notable phenolic acid, has garnered significant interest within the scientific community for its potential therapeutic properties. As research into its biological activities intensifies, the efficient extraction of this compound from plant matrices is of paramount importance. This guide provides a head-to-head comparison of various extraction methodologies, offering supporting experimental data and detailed protocols to aid researchers in selecting the most suitable technique for their specific needs.
Comparative Analysis of Extraction Techniques
The selection of an appropriate extraction method is a critical step that influences the yield, purity, and ultimately the economic viability of isolating this compound. This comparison covers conventional methods like Maceration and Soxhlet extraction, alongside modern, "green" techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE).
While direct comparative studies on this compound are limited, the data presented in Table 1 summarizes typical yields and conditions for the extraction of phenolic compounds from various plant materials, providing a valuable benchmark for researchers.
| Extraction Method | Typical Solvent | Temperature (°C) | Extraction Time | Typical Yield of Phenolic Compounds (mg/g DW) | Advantages | Disadvantages |
| Maceration | Ethanol (B145695)/Water | Room Temperature | 24 - 72 hours | 10 - 25 | Simple, low cost, suitable for thermolabile compounds. | Time-consuming, large solvent volume, lower efficiency. |
| Soxhlet Extraction | Ethanol, Methanol (B129727) | Boiling point of solvent | 6 - 24 hours | 15 - 40 | High extraction efficiency, automated. | Requires large solvent volume, potential for thermal degradation of compounds. |
| Ultrasound-Assisted Extraction (UAE) | Ethanol/Water | 40 - 60 | 20 - 60 minutes | 20 - 50 | Reduced extraction time and solvent consumption, improved efficiency. | Localized high temperatures can degrade some compounds. |
| Microwave-Assisted Extraction (MAE) | Ethanol/Water | 50 - 100 | 5 - 30 minutes | 25 - 60 | Extremely fast, high efficiency, reduced solvent use. | Requires specialized equipment, potential for localized overheating. |
*DW: Dry Weight
Experimental Protocols
Detailed methodologies are crucial for the replication and optimization of extraction processes. The following protocols provide a comprehensive guide for each of the discussed extraction techniques.
Maceration
Objective: To extract this compound using a simple solvent soaking method.
Materials:
-
Dried and powdered plant material
-
Solvent (e.g., 70% ethanol in water)
-
Erlenmeyer flask or beaker
-
Orbital shaker
-
Filter paper and funnel
-
Rotary evaporator
Procedure:
-
Weigh 10 g of the dried, powdered plant material.
-
Place the plant material in a 250 mL Erlenmeyer flask.
-
Add 100 mL of 70% ethanol.
-
Seal the flask and place it on an orbital shaker at room temperature.
-
Agitate the mixture at 150 rpm for 48 hours.
-
Filter the mixture through Whatman No. 1 filter paper.
-
Collect the filtrate and concentrate it using a rotary evaporator at 40°C to remove the ethanol.
-
The resulting aqueous extract can be lyophilized or used for further purification.
Soxhlet Extraction
Objective: To achieve a thorough extraction of this compound using a continuous reflux method.
Materials:
-
Dried and powdered plant material
-
Soxhlet apparatus (thimble, extraction chamber, condenser, round-bottom flask)
-
Heating mantle
-
Solvent (e.g., 95% ethanol)
-
Rotary evaporator
Procedure:
-
Place 10 g of the dried, powdered plant material into a cellulose (B213188) thimble.
-
Place the thimble inside the Soxhlet extraction chamber.
-
Fill a 250 mL round-bottom flask with 200 mL of 95% ethanol.
-
Assemble the Soxhlet apparatus and place the round-bottom flask in a heating mantle.
-
Heat the solvent to its boiling point and allow the extraction to proceed for 8 hours (approximately 10-12 cycles).
-
After extraction, allow the apparatus to cool down.
-
Collect the extract from the round-bottom flask and concentrate it using a rotary evaporator.
Ultrasound-Assisted Extraction (UAE)
Objective: To enhance the extraction efficiency of this compound using ultrasonic waves.
Materials:
-
Dried and powdered plant material
-
Ultrasonic bath or probe sonicator
-
Solvent (e.g., 50% ethanol in water)
-
Beaker or flask
-
Centrifuge and centrifuge tubes
-
Filter paper
Procedure:
-
Weigh 5 g of the dried, powdered plant material.
-
Place the material in a 100 mL beaker and add 50 mL of 50% ethanol.
-
Place the beaker in an ultrasonic bath or immerse the probe of a sonicator into the mixture.
-
Apply ultrasonic waves at a frequency of 40 kHz and a power of 200 W for 30 minutes at a controlled temperature of 50°C.
-
After sonication, centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant and filter it through a 0.45 µm syringe filter.
-
The extract is then ready for analysis or further processing.
Microwave-Assisted Extraction (MAE)
Objective: To rapidly extract this compound using microwave energy.
Materials:
-
Dried and powdered plant material
-
Microwave extraction system with temperature and power control
-
Extraction vessel (Teflon or quartz)
-
Solvent (e.g., 60% methanol in water)
-
Filter paper
Procedure:
-
Place 2 g of the dried, powdered plant material into a microwave extraction vessel.
-
Add 40 mL of 60% methanol.
-
Seal the vessel and place it in the microwave extractor.
-
Set the microwave power to 500 W and the temperature to 80°C.
-
Irradiate for 15 minutes.
-
After extraction, allow the vessel to cool to room temperature.
-
Filter the extract through Whatman No. 1 filter paper.
-
The resulting filtrate can be used for analysis.
Visualizing the Workflow
To provide a clear overview of the general process from plant material to analysis, the following diagrams illustrate the key steps involved in the extraction and quantification of this compound.
Caption: General workflow for the extraction and analysis of this compound.
Caption: Logical flow of High-Performance Liquid Chromatography (HPLC) analysis.
A Comparative Guide to the Cross-Validation of Analytical Methods for 6-O-(E)-Caffeoylglucopyranose Determination
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of three common analytical techniques for the quantification of 6-O-(E)-Caffeoylglucopyranose: High-Performance Liquid Chromatography with UV detection (HPLC-UV), High-Performance Thin-Layer Chromatography (HPTLC), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The selection of an appropriate analytical method is critical for accurate quantification in research, development, and quality control.
Data Presentation: Comparison of Analytical Method Performance
The following tables summarize the key validation parameters for HPLC-UV, HPTLC, and LC-MS/MS methods based on data reported for analogous compounds. These parameters are crucial for assessing the reliability, sensitivity, and accuracy of each technique.
Table 1: HPLC-UV Method Performance for Caffeoyl Phenylethanoid Glucosides Analysis
| Validation Parameter | Performance Characteristic |
| Linearity Range | 0.042 - 0.18 µg/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.042 - 0.18 µg/mL |
| Limit of Quantification (LOQ) | Not explicitly stated, but typically 3x LOD |
| Accuracy (Recovery) | 87.2% - 109.8% |
| Precision (RSD) | 1.6% - 6.9% |
Data synthesized from a validation study on caffeoyl phenylethanoid glucosides.[1]
Table 2: HPTLC Method Performance for 1, 5-dicaffeoylquinic acid Analysis
| Validation Parameter | Performance Characteristic |
| Linearity Range | 100 - 800 ng/band |
| Correlation Coefficient (r²) | > 0.997 |
| Limit of Detection (LOD) | 14.39 - 32.56 ng/band |
| Limit of Quantification (LOQ) | 43.62 - 98.67 ng/band |
| Accuracy (Recovery) | 98.5% - 101.2% |
| Precision (RSD) | < 2% |
Data synthesized from validation studies on dicaffeoylquinic acid and other phenolic compounds.[2][3]
Table 3: LC-MS/MS Method Performance for Phenolic Compound Analysis
| Validation Parameter | Performance Characteristic |
| Linearity Range | Typically wide, e.g., 0.05 - 10 µg/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | Generally in the low ng/mL to pg/mL range |
| Limit of Quantification (LOQ) | Generally in the low ng/mL to pg/mL range |
| Accuracy (Recovery) | > 80% |
| Precision (RSD) | < 15% |
Performance characteristics are typical for LC-MS/MS methods and are synthesized from general literature and a study on Cefprozil diastereoisomers.[4]
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for the analysis of caffeoyl glycosides and related phenolic compounds.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is widely used for the quantification of phenolic compounds due to its robustness and reliability.
a) Sample Preparation:
-
Extraction: Extract the sample containing this compound with a suitable solvent, such as 80% methanol, using ultrasonication at room temperature.[1]
-
Filtration: Centrifuge the extract and filter the supernatant through a 0.45 µm membrane filter prior to injection.
b) Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically used. For example, a mixture of acetonitrile (B52724) and an aqueous buffer like phosphate (B84403) buffer at pH 3.8.[1]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of 330 nm.[1]
-
Column Temperature: Maintained at 35°C.[1]
c) Method Validation:
-
Linearity: Prepare a series of standard solutions of this compound of known concentrations and inject them into the HPLC system. Construct a calibration curve by plotting the peak area against the concentration.[1]
-
Accuracy: Determine the recovery by spiking a blank matrix with a known concentration of the standard and analyzing it.
-
Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a sample at different concentrations.
-
LOD and LOQ: Determine the limit of detection (LOD) and limit of quantification (LOQ) based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC offers a high-throughput and cost-effective alternative for the quantification of phytochemicals.
a) Sample and Standard Preparation:
-
Standard Solution: Prepare a stock solution of this compound in methanol.
-
Sample Solution: Extract the sample with a suitable solvent, concentrate the extract, and redissolve it in a known volume of solvent.
b) Chromatographic Conditions:
-
Stationary Phase: HPTLC plates pre-coated with silica (B1680970) gel 60 F254.
-
Mobile Phase: A mixture of solvents such as toluene, ethyl acetate, and formic acid (e.g., 7:3:0.5, v/v/v) is often effective for separating phenolic compounds.[5]
-
Application: Apply the samples and standards as bands onto the HPTLC plate using an automated applicator.
-
Development: Develop the plate in a twin-trough chamber saturated with the mobile phase.
-
Densitometric Analysis: Scan the developed plate with a densitometer at a wavelength of 366 nm in absorbance-reflection mode.[5]
c) Method Validation:
-
Linearity: Apply different amounts of the standard solution to establish a calibration curve of peak area versus amount.
-
Accuracy: Evaluate through recovery studies by adding known amounts of the standard to the sample.
-
Precision: Determine by analyzing the same sample multiple times on the same day and on different days.
-
LOD and LOQ: Calculate from the standard deviation of the response and the slope of the calibration curve.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides high sensitivity and selectivity, making it ideal for the analysis of complex matrices and trace-level quantification.
a) Sample Preparation:
-
Extraction: Similar to HPLC-UV, extract the sample with a suitable solvent.
-
Purification (if necessary): For complex matrices, a solid-phase extraction (SPE) step may be required to remove interferences.
-
Filtration: Filter the final extract through a 0.22 µm syringe filter.
b) LC-MS/MS Conditions:
-
LC System: A UHPLC system is often preferred for better resolution and faster analysis times.
-
Column: A reversed-phase C18 column with a smaller particle size (e.g., <2 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid is commonly used.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) in negative ion mode is typically used for phenolic compounds.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard need to be determined and optimized. For a similar compound, Cefprozil, the transition was 390.1 to 208.1.[4]
c) Method Validation:
-
Linearity: Establish a calibration curve over the expected concentration range in the matrix of interest.
-
Accuracy and Precision: Evaluate using quality control (QC) samples at low, medium, and high concentrations.
-
Selectivity: Assess by analyzing blank matrix samples to ensure no interferences are present at the retention time of the analyte.
-
Matrix Effect: Evaluate by comparing the response of the analyte in the matrix to the response in a neat solution.
-
LOD and LOQ: Determine based on the lowest concentration that can be reliably detected and quantified with acceptable accuracy and precision.
Mandatory Visualizations
The following diagrams illustrate the general workflows and logical considerations for the cross-validation of analytical methods for this compound determination.
Caption: General experimental workflow for the validation and comparison of analytical methods.
References
A Comparative Analysis of the Stability of Caffeoyl Glycosides for Pharmaceutical Applications
For Researchers, Scientists, and Drug Development Professionals
Caffeoyl glycosides, a diverse group of phenolic compounds widely distributed in the plant kingdom, have garnered significant interest in the pharmaceutical industry due to their potent antioxidant, anti-inflammatory, and neuroprotective properties. However, the inherent instability of these compounds under various environmental conditions presents a critical challenge for their development as therapeutic agents. This guide provides a comparative study of the stability of different caffeoyl glycosides, supported by experimental data, to aid in the selection and formulation of stable and effective drug candidates.
Quantitative Stability Data
The stability of caffeoyl glycosides is predominantly influenced by factors such as pH, temperature, and light. The following tables summarize the degradation kinetics of representative caffeoyl glycosides under different stress conditions. It is important to note that the data are compiled from various studies and experimental conditions may differ.
Table 1: Stability of Verbascoside (Acteoside) under Various Conditions
| Stress Condition | pH | Temperature (°C) | Degradation Rate Constant (k) | Half-life (t½) | Reference |
| Thermal | 2.0 | 70 | - | ~25% loss after 90 min | [1] |
| Thermal | 4.0 | 70 | Slower degradation than at pH 2.0 | - | [1] |
| Thermal | 6.0 | 70 | Slower degradation than at pH 2.0 | - | [1] |
| Thermal | Neutral to Alkaline | - | Faster than in acidic solution | - | [2] |
| Thermal (in solution) | - | - | - | 12 days | [2] |
| Thermal (in extract) | - | - | - | 75 days | [2] |
| Thermal (SLN encapsulated) | - | - | - | 153 days | [2] |
Table 2: Stability of Caffeoylquinic Acids (CQAs) under Various Conditions
| Caffeoyl Glycoside | Stress Condition | Temperature | Solvent | Key Findings | Reference |
| 5-O-caffeoylquinic acid (5-CQA) | Microwave Treatment | - | Aqueous solution | Isomerization to neochlorogenic and cryptochlorogenic acids; formation of oxidation derivatives. | [3] |
| Mono-acyl CQAs | Storage | Room Temperature & 4°C | 50% Methanol | Generally much more stable than di-acyl CQAs. | [4] |
| Di-acyl CQAs | Storage | Room Temperature | 50% Methanol | Showed poor stability, with 1,3-diCQA being the most stable among them. | [4] |
| All CQAs | Storage (Light Exposure) | 4°C | 50% Methanol | Significant degradation and isomerization observed. | [4][5] |
Table 3: Stability of Echinacoside (B191147)
| Stress Condition | Key Findings | Reference |
| Enzymatic Degradation | Highly susceptible to enzymatic degradation and oxidation in hydroalcoholic solutions during extraction. | [6][7] |
| Storage in Solution | No echinacoside left in hydroalcoholic extracts after 2 weeks of storage. | [8] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the stability studies of caffeoyl glycosides.
Forced Degradation Studies
Forced degradation, or stress testing, is crucial for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[9] These studies involve subjecting the compound to conditions more severe than accelerated stability testing.
Objective: To identify potential degradation products and pathways, and to establish the stability-indicating nature of analytical methods.[9]
Typical Stress Conditions:
-
Acid Hydrolysis: 0.1 M to 1 M HCl at room temperature or elevated temperatures (e.g., 50-60°C) for a specified period (e.g., up to 7 days).[10]
-
Base Hydrolysis: 0.1 M to 1 M NaOH at room temperature or elevated temperatures.[10]
-
Oxidation: 0.1% to 3.0% H₂O₂ at room temperature for up to 7 days.[10]
-
Thermal Degradation: Heating the solid drug substance or a solution at temperatures ranging from 40°C to 80°C.[10]
-
Photostability: Exposing the drug substance to a light source according to ICH Q1B guidelines, with an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[10][11]
Sample Analysis: Degradation is typically monitored by a stability-indicating High-Performance Liquid Chromatography (HPLC) method, often coupled with mass spectrometry (HPLC-MS) to identify and characterize the degradation products.[4][12] The extent of degradation is targeted to be in the range of 5-20%.[13]
HPLC Method for Quantification of Caffeoyl Glycosides
A validated HPLC method is essential for accurately quantifying the remaining caffeoyl glycoside and its degradation products during stability studies.
-
Column: A reversed-phase column, such as a C18 column, is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an acidified aqueous phase (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typical.
-
Detection: UV detection is commonly employed, with the wavelength set at the maximum absorbance of the specific caffeoyl glycoside (e.g., around 330 nm).
-
Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Visualizations
Experimental Workflow for Forced Degradation Studies
References
- 1. researchgate.net [researchgate.net]
- 2. Thermal Degradation Kinetics and pH-Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigation on chlorogenic acid stability in aqueous solution after microwave treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ohsu.edu [ohsu.edu]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. ema.europa.eu [ema.europa.eu]
- 12. Forced degradation study of thiocolchicoside: characterization of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sgs.com [sgs.com]
A Comparative Guide to the Bioavailability of 6-O-(E)-Caffeoylglucopyranose and Structurally Related Phenolic Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the bioavailability of 6-O-(E)-caffeoylglucopyranose relative to similar, widely studied phenolic compounds: caffeic acid and chlorogenic acid. The information presented herein is intended to support research and development initiatives by offering a concise overview of current experimental findings.
Introduction
This compound is a member of the caffeoylglucose ester family, characterized by a caffeic acid moiety linked to a glucose molecule. Its structural similarity to caffeic acid and chlorogenic acid (a caffeoylquinic acid) suggests potential overlap in biological activities. However, the bioavailability of these compounds, a critical determinant of their in vivo efficacy, is expected to differ based on their chemical structures. This guide synthesizes available data to facilitate a comparative understanding of their absorption, metabolism, and overall bioavailability.
Data Presentation: Comparative Bioavailability
The following table summarizes the available quantitative and qualitative data on the bioavailability of this compound, caffeic acid, and chlorogenic acid. Direct comparative studies for this compound are limited; therefore, its bioavailability is inferred from studies on structurally similar large glycosides.
| Compound | Chemical Structure | In Vivo Bioavailability (Rat Model) | In Vitro Intestinal Permeability (Caco-2 Cell Model) | Key Metabolic Pathways |
| This compound | C₁₅H₁₈O₉ | Data not available; expected to be low due to its large molecular size and glycosidic linkage. | Data not available; expected to be low. | Hydrolysis to caffeic acid and glucose by intestinal enzymes. |
| Caffeic Acid | C₉H₈O₄ | 14.7% (Absolute Bioavailability)[1][2] | Low Permeability (Papp (AP-BL): ~5 x 10⁻⁷ cm/s)[1][2] | Glucuronidation, sulfation, and methylation of the hydroxyl groups. |
| Chlorogenic Acid | C₁₆H₁₈O₉ | Approximately 33% of ingested amount absorbed (in humans, from coffee) | Low permeability of the intact molecule. | Hydrolysis to caffeic and quinic acids by intestinal microbiota, followed by metabolism of caffeic acid.[3][4] |
Note: The bioavailability of chlorogenic acid in humans is an estimation and can vary significantly among individuals.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of bioavailability studies. The following protocols are representative of the experimental designs used to assess the bioavailability of the compounds discussed.
1. In Vivo Bioavailability Assessment in a Rat Model (for Caffeic Acid)
-
Animal Model: Male Sprague-Dawley rats are typically used. Animals are cannulated in the jugular vein for blood sampling and fasted overnight before the experiment.
-
Administration:
-
Intravenous (IV): A solution of the test compound (e.g., 2 mg/kg caffeic acid) is administered via the tail vein to determine clearance and volume of distribution.
-
Oral (PO): A solution or suspension of the test compound (e.g., 10 mg/kg caffeic acid) is administered by oral gavage.
-
-
Blood Sampling: Blood samples are collected from the jugular vein at predetermined time points (e.g., 0, 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-administration. Plasma is separated by centrifugation.
-
Sample Analysis: Plasma concentrations of the compound and its metabolites are quantified using a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method.
-
Pharmacokinetic Analysis: Pharmacokinetic parameters, including Area Under the Curve (AUC), maximum concentration (Cmax), time to maximum concentration (Tmax), and elimination half-life (t1/2), are calculated. Absolute bioavailability (F%) is calculated as (AUC_oral / Dose_oral) / (AUC_iv / Dose_iv) * 100.[1]
2. In Vitro Intestinal Permeability Assessment using Caco-2 Cells
-
Cell Culture: Caco-2 cells, a human colon adenocarcinoma cell line, are seeded on permeable Transwell® inserts and cultured for 21 days to allow for differentiation into a monolayer with characteristics of the small intestinal epithelium.
-
Transport Experiment:
-
The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).
-
The test compound is added to the apical (AP) side of the monolayer, and samples are collected from the basolateral (BL) side at various time points to assess absorption.
-
To study efflux, the compound is added to the BL side, and samples are collected from the AP side.
-
-
Sample Analysis: The concentration of the compound in the collected samples is quantified by HPLC-MS/MS.
-
Permeability Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the transport rate, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.[1][2]
Mandatory Visualizations
Caption: Experimental workflow for assessing in vivo bioavailability and in vitro intestinal permeability.
Caption: Metabolic pathway of caffeoylquinic acids in the gastrointestinal tract.
Conclusion
The available evidence strongly suggests that the bioavailability of this compound is likely to be significantly lower than that of its aglycone, caffeic acid. The presence of the glucose moiety increases the molecular size and polarity, which generally hinders passive diffusion across the intestinal epithelium. Similar to chlorogenic acid, it is probable that this compound undergoes hydrolysis by intestinal enzymes to release caffeic acid, which is then absorbed and metabolized. Therefore, the systemic effects of this compound are likely attributable to the bioactivity of its metabolite, caffeic acid. For drug development professionals, this implies that this compound could be considered a prodrug of caffeic acid, with its pharmacokinetic profile being largely dependent on the rate and extent of its intestinal hydrolysis. Further direct comparative studies are warranted to precisely quantify the bioavailability of this compound and its metabolites.
References
- 1. Absorption of ester prodrugs in Caco-2 and rat intestine models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Caco-2 Permeability | Evotec [evotec.com]
- 3. Exploring the bioaccessibility and intestinal absorption of major classes of pure phenolic compounds using in vitro simulated gastrointestinal digestion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Quantitative structure-activity relationship (QSAR) studies of caffeoylglucopyranose derivatives.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the quantitative structure-activity relationship (QSAR) studies concerning caffeoyl derivatives, with a specific focus on caffeoylquinic acids due to the availability of detailed research data. While the primary topic of interest is caffeoylglucopyranose derivatives, the principles and findings from closely related caffeoylquinic acid studies offer valuable insights into the structural requirements for biological activity. This document summarizes key quantitative data, details experimental protocols, and visualizes logical relationships to aid in the rational design of novel therapeutic agents.
Comparative Analysis of Anti-RSV Activity of Caffeoylquinic Acid Derivatives
A study on the anti-Respiratory Syncytial Virus (RSV) activities of natural caffeoylquinic acid derivatives provides a foundational dataset for understanding their structure-activity landscape.[1] The inhibitory effects of these compounds were evaluated in vitro, yielding crucial data for QSAR model development.
Table 1: In Vitro Anti-RSV Activity and Cytotoxicity of Caffeoylquinic Acid Derivatives [1][2]
| Compound | Derivative | IC50 (µmol/L) | CC50 (µmol/L) | Selectivity Index (SI = CC50/IC50) |
| CQA-4 | 4,5-di-O-caffeoylquinic acid methyl ester | 2.5 | >384.5 | >153.8 |
| Ribavirin | Positive Control | 8.3 | >166 | >20 |
| - | 3,4-di-O-caffeoylquinic acid | 2.33 | >1000 | >429 |
| - | 3,5-di-O-caffeoylquinic acid | 1.16 | >1000 | >862 |
| - | 3-O-caffeoylquinic acid | >96.7 | >96.7 | - |
IC50: 50% inhibitory concentration; CC50: 50% cytotoxic concentration.
The results indicate that dicaffeoylquinic derivatives are particularly potent against RSV.[1] Notably, 4,5-di-O-caffeoylquinic acid methyl ester (CQA-4) demonstrated significantly better anti-RSV activity and a higher selectivity index than the positive control, ribavirin.[1] The 3D-QSAR study highlighted the importance of the caffeoyl group for this activity.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the QSAR studies of caffeoylquinic acid derivatives.
Cell and Virus Culture
Human epithelial type 2 (HEp-2) cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. The cells were maintained at 37°C in a humidified atmosphere with 5% CO2. The Long strain of RSV was propagated in HEp-2 cells.
Cytopathic Effect (CPE) Inhibition Assay
This assay is utilized to determine the concentration of a compound that inhibits the virus-induced destruction of host cells by 50% (IC50).
-
Cell Seeding: HEp-2 cells are seeded into 96-well plates and incubated until a monolayer is formed.
-
Virus Infection: The cell culture medium is removed, and the cells are infected with a dilution of RSV.
-
Compound Treatment: After a viral adsorption period, the virus-containing medium is replaced with fresh medium containing various concentrations of the test compounds.
-
Incubation: The plates are incubated for a period that allows for the development of viral cytopathic effects in the untreated, infected control wells.
-
Observation and Scoring: The degree of CPE is observed under a microscope and scored. The IC50 value is then calculated based on the reduction of CPE in treated wells compared to the control.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to determine the 50% cytotoxic concentration (CC50) of the compounds.
-
Cell Seeding: HEp-2 cells are seeded in 96-well plates and grown to confluence.
-
Compound Exposure: The cells are exposed to various concentrations of the test compounds for a specified period.
-
MTT Addition: The culture medium is replaced with a medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Incubation: The plates are incubated to allow for the reduction of MTT by metabolically active cells into a purple formazan (B1609692) product.
-
Solubilization and Measurement: The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength. The CC50 is calculated as the concentration of the compound that reduces cell viability by 50%.
Plaque Reduction Assay
This assay provides a more quantitative measure of antiviral activity by counting the number of viral plaques formed.
-
Cell Monolayer: Confluent monolayers of HEp-2 cells are prepared in 6-well or 12-well plates.
-
Virus Inoculation: The cells are infected with a known amount of RSV.
-
Compound Treatment and Overlay: After viral adsorption, the inoculum is removed, and the cells are overlaid with a medium (often containing agarose (B213101) or methylcellulose) with or without the test compounds at various concentrations.
-
Incubation: The plates are incubated until visible plaques are formed.
-
Plaque Visualization and Counting: The cells are fixed and stained (e.g., with crystal violet), and the number of plaques in each well is counted. The IC50 is the concentration that reduces the number of plaques by 50% compared to the virus control.
Visualization of Experimental Workflow and QSAR Logic
The following diagrams illustrate the general workflow for evaluating the antiviral activity of the compounds and the logical relationship in a QSAR study.
Caption: General workflow for in vitro antiviral activity and cytotoxicity testing.
Caption: Logical flow of a quantitative structure-activity relationship (QSAR) study.
References
A Comparative Purity Analysis of Synthesized 6-O-(E)-Caffeoylglucopyranose and Commercial Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark analysis of a newly synthesized batch of 6-O-(E)-Caffeoylglucopyranose against commercially available standards. The purity of the synthesized compound was rigorously evaluated using a suite of analytical techniques, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). This document outlines the detailed experimental protocols, presents a comparative analysis of the data, and discusses the implications for research and development.
Introduction
This compound is a naturally occurring phenolic compound found in various plant species. It is a glycoside of caffeic acid, a well-known antioxidant. Due to its potential therapeutic properties, including antioxidant and anti-inflammatory activities, there is a growing interest in the synthesis and evaluation of this compound for pharmaceutical and nutraceutical applications. The purity of a synthesized active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. Therefore, a thorough comparison against established commercial standards is imperative. This guide details the analytical workflow for such a comparison.
Materials and Methods
Materials
The synthesized this compound was produced in-house. Commercial standards of this compound (Purity ≥98%) were procured from reputable chemical suppliers. All solvents used for analysis were of HPLC or analytical grade.
Experimental Protocols
1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment
A reverse-phase HPLC method was developed to determine the purity of the synthesized compound and compare it with the commercial standards.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and a C18 column (250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution was performed using a binary solvent system:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Gradient Program:
-
0-5 min: 10% B
-
5-20 min: 10-50% B
-
20-25 min: 50-90% B
-
25-30 min: 90-10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 325 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Samples of the synthesized compound and commercial standards were dissolved in methanol (B129727) to a concentration of 1 mg/mL.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H NMR and ¹³C NMR spectra were acquired to confirm the chemical structure of the synthesized this compound and compare it with the spectral data of the commercial standard.
-
Instrumentation: A 400 MHz NMR spectrometer.
-
Solvent: Deuterated methanol (CD₃OD).
-
Sample Preparation: Approximately 5-10 mg of each sample was dissolved in 0.5 mL of the deuterated solvent.
3. Mass Spectrometry (MS) for Molecular Weight Verification
Liquid Chromatography-Mass Spectrometry (LC-MS) was employed to verify the molecular weight of the synthesized compound.
-
Instrumentation: An LC-MS system with an Electrospray Ionization (ESI) source.
-
Ionization Mode: Negative ion mode.
-
Mass Range: m/z 100-1000.
-
Sample Preparation: The samples prepared for HPLC analysis were directly infused into the mass spectrometer. The expected molecular weight for C₁₅H₁₈O₉ is 342.30 g/mol .
Results and Discussion
The purity and identity of the synthesized this compound were compared against two commercial standards. The results are summarized in the tables below.
Data Presentation
Table 1: HPLC Purity Comparison
| Sample | Retention Time (min) | Peak Area (%) |
| Synthesized Compound | 15.2 | 99.1 |
| Commercial Standard A | 15.1 | 98.5 |
| Commercial Standard B | 15.2 | 98.9 |
Table 2: NMR Spectral Data Comparison (Key Shifts in δ ppm)
| Proton/Carbon | Synthesized Compound | Commercial Standard A |
| H-7' (trans) | 7.62 (d, J=15.9 Hz) | 7.63 (d, J=15.9 Hz) |
| H-8' (trans) | 6.35 (d, J=15.9 Hz) | 6.36 (d, J=15.9 Hz) |
| H-1 | 4.40 (d, J=7.8 Hz) | 4.41 (d, J=7.8 Hz) |
| C-9' (C=O) | 168.5 | 168.5 |
| C-1 | 103.8 | 103.8 |
Table 3: Mass Spectrometry Data
| Sample | [M-H]⁻ Observed (m/z) | [M-H]⁻ Calculated (m/z) |
| Synthesized Compound | 341.08 | 341.09 |
| Commercial Standard A | 341.09 | 341.09 |
The HPLC analysis demonstrated that the synthesized this compound has a purity of 99.1%, which is comparable to or slightly higher than the commercial standards. The retention times were consistent across all samples, indicating chromatographic equivalence.
The NMR spectral data of the synthesized compound were in excellent agreement with the commercial standard, confirming the correct chemical structure. The characteristic signals for the trans-caffeoyl moiety and the glucopyranose unit were observed at the expected chemical shifts.
The mass spectrometry results further validated the identity of the synthesized compound, with the observed mass-to-charge ratio of the deprotonated molecule matching the calculated value.
Visualizations
Experimental Workflow
Caption: Workflow for the comparative analysis of synthesized and commercial this compound.
Proposed Signaling Pathway of Antioxidant Action
Caffeic acid and its derivatives are known to exert their antioxidant effects by activating the Nrf2 signaling pathway. This pathway is a primary cellular defense mechanism against oxidative stress.
Caption: Proposed Nrf2-mediated antioxidant signaling pathway for this compound.
Conclusion
The synthesized this compound demonstrates a high degree of purity and structural integrity, meeting and in some aspects exceeding the quality of commercially available standards. The detailed analytical protocols provided herein can be adopted for the routine quality control of this compound in a research or drug development setting. The established antioxidant potential, likely mediated through the Nrf2 pathway, underscores the therapeutic promise of this compound and warrants further investigation.
Safety Operating Guide
Prudent Disposal of 6-O-(E)-Caffeoylglucopyranose in a Laboratory Setting
Essential guidance for the safe and compliant disposal of 6-O-(E)-Caffeoylglucopyranose, ensuring the safety of laboratory personnel and minimizing environmental impact.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, gloves, and a lab coat. All handling of the compound, especially in powdered form, should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
Step-by-Step Disposal Protocol
Given the absence of specific disposal directives for this compound, a conservative approach that treats the compound as potentially hazardous is recommended. The following steps outline a safe and compliant disposal process:
-
Consult Institutional Guidelines: The first and most critical step is to consult your institution's Environmental Health & Safety (EHS) office.[1][2] They will provide specific procedures and requirements for chemical waste disposal that are in accordance with local, state, and federal regulations.
-
Waste Characterization: In the absence of a specific SDS, treat this compound as hazardous waste. This is based on the precautionary principle and information from related compounds like Caffeic acid, which is designated as hazardous waste.[3] Do not dispose of this compound down the drain or in regular trash.[3]
-
Segregation of Waste: Collect all waste containing this compound, including pure compound, contaminated labware (e.g., pipette tips, vials), and solutions, in a designated hazardous waste container.[4][5] Ensure this container is separate from other waste streams to prevent accidental mixing of incompatible chemicals.[4][6]
-
Container Labeling: The waste container must be clearly and accurately labeled.[1][2] The label should include:
-
Secure Storage: Store the sealed hazardous waste container in a designated and secure satellite accumulation area within the laboratory.[2][6] This area should be away from general lab traffic and have secondary containment to mitigate spills.
-
Arrange for Pickup: Once the container is full or has reached the storage time limit set by your institution, contact your EHS office to arrange for a scheduled waste pickup.
Quantitative Data Summary
While no specific quantitative data for this compound disposal is available, the following table summarizes key considerations for laboratory chemical waste, derived from general guidelines.
| Parameter | Guideline | Source |
| pH of Aqueous Waste | Must be between a specified range (e.g., 5.5-10.5) before sewer disposal is considered for non-hazardous materials. Neutralization may be required. | [7] |
| Satellite Accumulation Limit | Typically up to 55 gallons of hazardous waste or 1 quart of acutely hazardous waste is allowed in a satellite accumulation area. | [2] |
| Empty Container Residue | A container is considered "empty" if no more than 1 inch of residue remains or 3% by weight for containers up to 110 gallons. | [5] |
| Triple Rinsing | Empty containers that held acutely hazardous waste must be triple-rinsed; the rinsate must be collected as hazardous waste. | [5] |
Experimental Protocols Cited
This guidance is based on established best practices for laboratory chemical waste management rather than specific experimental protocols for this compound disposal. Key cited principles include:
-
Waste Segregation: The practice of separating different types of chemical waste to prevent dangerous reactions.[4][5][6]
-
Container Management: The proper selection, labeling, and storage of waste containers to ensure safety and compliance.[1][2][4]
-
Institutional Compliance: The necessity of adhering to the specific waste disposal procedures outlined by the user's institution and local regulatory bodies.[2]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of a research-grade chemical like this compound where specific information is limited.
By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and compliance within the laboratory.
References
- 1. benchchem.com [benchchem.com]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. carlroth.com [carlroth.com]
- 4. danielshealth.com [danielshealth.com]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Personal protective equipment for handling 6-O-(E)-Caffeoylglucopyranose
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 6-O-(E)-Caffeoylglucopyranose. The following procedures for personal protective equipment (PPE), operational handling, and disposal are based on general laboratory safety protocols and information from the safety data sheet (SDS) of a structurally similar compound, 6-O-Caffeoylarbutin, in the absence of a specific SDS for this compound.
Personal Protective Equipment (PPE)
A comprehensive approach to personal safety is paramount when handling chemical compounds. The minimum PPE required for working with chemical, biological, or radiological hazards in a laboratory includes a lab coat, protective eyewear, long pants, and closed-toe shoes[1][2]. For handling compounds like this compound, particularly in powdered form, additional precautions are necessary to avoid inhalation and skin contact[3][4].
Summary of Recommended Personal Protective Equipment
| Task | Required PPE | Rationale |
| Handling Solid/Powder | Lab Coat, Safety Goggles, Nitrile Gloves, N95 Respirator or work in a fume hood | To prevent inhalation of fine particles and avoid skin and eye contact. |
| Preparing Solutions | Lab Coat, Safety Goggles or Face Shield, Nitrile Gloves | To protect against splashes of the chemical and solvent. A face shield offers additional protection when handling larger volumes[1][2]. |
| General Laboratory Use | Lab Coat, Safety Glasses, Nitrile Gloves, Closed-toe shoes | Standard laboratory practice to protect against incidental contact and spills[1][2]. |
| Cleaning Spills | Chemical-resistant Apron, Heavy-duty Gloves, Safety Goggles, Respirator (if powder) | To provide enhanced protection during cleanup of potentially hazardous material. |
| Waste Disposal | Lab Coat, Safety Goggles, Nitrile Gloves | To ensure protection during the handling and transport of chemical waste. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is essential to minimize exposure and ensure a safe laboratory environment.
1. Preparation and Engineering Controls:
-
Ensure a well-ventilated work area. For handling the powdered form of this compound, all manipulations should be conducted in a certified chemical fume hood to prevent inhalation of aerosols[3].
-
Before beginning work, ensure that an eyewash station and safety shower are readily accessible.
-
Clear the workspace of any unnecessary items to prevent contamination and facilitate easy cleanup in case of a spill.
2. Donning Personal Protective Equipment (PPE):
-
Lab Coat: Wear a clean, buttoned lab coat to protect your clothing and skin[5].
-
Gloves: Use disposable nitrile gloves for handling the chemical. For tasks with a higher risk of spills, consider double-gloving[1]. Inspect gloves for any tears or holes before use[4].
-
Eye and Face Protection: Wear safety glasses with side shields at a minimum[1]. When there is a splash hazard, such as when preparing solutions, use safety goggles or a face shield in addition to safety glasses[1][6].
-
Respiratory Protection: When handling the powder outside of a fume hood, a NIOSH-approved N95 respirator is recommended to prevent inhalation.
3. Handling the Compound:
-
Avoid the formation of dust and aerosols when working with the powdered form[3][4].
-
Use non-sparking tools to prevent ignition sources[3].
-
Measure and weigh the compound carefully to avoid spills.
-
When preparing solutions, add the solid to the solvent slowly to prevent splashing.
4. Doffing Personal Protective Equipment (PPE):
-
Remove gloves first by peeling them off from the cuff downwards, turning them inside out.
-
Remove the lab coat, folding the contaminated side inward.
-
Remove eye and face protection last.
-
Wash hands thoroughly with soap and water after removing all PPE[4].
Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water. Seek medical attention if irritation persists[3].
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention[3][4].
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[3].
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention[3].
Disposal Plan
Proper disposal of chemical waste is critical to prevent environmental contamination and ensure laboratory safety.
-
Chemical Waste: Unused this compound and solutions containing the compound should be collected in a designated, properly labeled, and sealed waste container.
-
Contaminated Materials: All disposable PPE (gloves, etc.) and any materials used for cleaning spills (e.g., absorbent pads) that have come into contact with the chemical should be placed in a sealed bag and disposed of as chemical waste.
-
Follow all local, state, and federal regulations for the disposal of chemical waste. Discharge into the environment must be avoided[3].
Safe Handling Workflow
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. ba.auburn.edu [ba.auburn.edu]
- 3. chemicalbook.com [chemicalbook.com]
- 4. fishersci.ie [fishersci.ie]
- 5. westlab.com.au [westlab.com.au]
- 6. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
